Product packaging for LLS30(Cat. No.:CAS No. 2138367-58-3)

LLS30

Cat. No.: B608607
CAS No.: 2138367-58-3
M. Wt: 701.47
InChI Key: XWBTXDFCKRACTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LLS30 is a novel, potent small-molecule inhibitor of Galectin-1 (Gal-1), a protein significantly overexpressed in advanced and metastatic prostate cancer and associated with poor clinical outcomes . This benzimidazole-based compound functions as an allosteric inhibitor, binding to the carbohydrate recognition domain (CRD) of Gal-1 and disrupting its interaction with key binding partners like CD45 . In preclinical models of castration-resistant prostate cancer (CRPC), this compound has demonstrated significant research value. It inhibits tumor cell growth, invasion, and metastasis by suppressing oncogenic pathways, including AR and Akt signaling . Furthermore, this compound shows a strong potential to overcome treatment resistance. It can resensitize enzalutamide-resistant cancer cells to treatment by suppressing the expression of both androgen receptor full-length (AR-FL) and its splice variant AR-V7 . Studies also show that this compound can potentiate the anti-tumor effect of docetaxel, leading to complete regression of tumors in vivo . Beyond direct anti-tumor effects, this compound modulates the immunosuppressive tumor microenvironment (TME). Tumor-secreted Gal-1 induces T-cell apoptosis, facilitating immune evasion. By inhibiting Gal-1, this compound suppresses T-cell apoptosis, increases intratumoral T-cell infiltration, and has been shown to significantly improve the antitumor efficacy of anti-PD-1 immunotherapy in vivo . This makes this compound a promising compound for investigating combination immunotherapies. Key Research Applications: • Investigation of Galectin-1 biology and its role in cancer progression and treatment resistance. • Overcoming resistance to enzalutamide and other therapeutics in advanced prostate cancer models . • Enhancing the efficacy of chemotherapeutic agents like docetaxel . • Modulating the tumor microenvironment to improve response to immune checkpoint inhibitors . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2138367-58-3

Molecular Formula

C34H33Cl4N5O3

Molecular Weight

701.47

IUPAC Name

3-(2-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-5-yl)-3-((3,4-dichlorobenzyl)amino)propanamide

InChI

InChI=1S/C34H33Cl4N5O3/c35-26-8-1-21(15-28(26)37)19-40-30(18-33(39)46)24-5-10-32-31(17-24)41-34(43(32)20-22-2-9-27(36)29(38)16-22)23-3-6-25(7-4-23)42(11-13-44)12-14-45/h1-10,15-17,30,40,44-45H,11-14,18-20H2,(H2,39,46)

InChI Key

XWBTXDFCKRACTA-UHFFFAOYSA-N

SMILES

O=C(N)CC(C1=CC=C2N(CC3=CC=C(Cl)C(Cl)=C3)C(C4=CC=C(N(CCO)CCO)C=C4)=NC2=C1)NCC5=CC=C(Cl)C(Cl)=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LLS-30;  LLS 30;  LLS30

Origin of Product

United States

Foundational & Exploratory

LLS30: A Novel Allosteric Inhibitor of Galectin-1 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LLS30 is a novel, benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1][2][3] Emerging as a promising therapeutic agent, particularly in the context of advanced prostate cancer, this compound exerts its anti-tumor effects by modulating the tumor microenvironment and directly inhibiting cancer cell proliferation and metastasis. This document provides a comprehensive overview of this compound, its target, mechanism of action, and the experimental evidence supporting its therapeutic potential.

Introduction to Galectin-1

Galectin-1, a 14 kDa β-galactoside-binding protein, is a member of the galectin family.[2] It is overexpressed in a variety of human cancers and plays a crucial role in tumor progression, immune evasion, and metastasis.[2][4] High expression of Gal-1 is often associated with poor clinical outcomes.[4][5] In the tumor microenvironment, secreted Gal-1 contributes to immune suppression by inducing apoptosis of effector T cells.[1][6]

This compound: A Potent and Specific Galectin-1 Inhibitor

This compound is a small molecule inhibitor designed to target Gal-1.[1] It acts as an allosteric inhibitor, binding to the carbohydrate recognition domain (CRD) of Gal-1.[1] This binding event reduces the affinity of Gal-1 for its binding partners, thereby disrupting its biological functions.[1][2]

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been evaluated in various castration-resistant prostate cancer (CRPC) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against both androgen receptor (AR)-negative and AR-positive cells.

Cell LineAndrogen Receptor StatusIC50 (µM)Reference
PC3Negative10.4[2][4]
DU145Negative5.3[2][4]
22RV1Positive3.3[2][4]
CWR-R1Positive5.9[2][4]

Mechanism of Action of this compound

This compound's therapeutic effects are multi-faceted, stemming from its ability to inhibit Gal-1's diverse functions in the tumor microenvironment and within cancer cells themselves.

Immunomodulation

In the tumor microenvironment, prostate cancer cells secrete Gal-1, which induces apoptosis in T cells, thus suppressing the anti-tumor immune response.[1] this compound disrupts the interaction between Gal-1 and CD45 on T cells, thereby inhibiting T cell apoptosis and enhancing anti-tumor immunity.[1] This mechanism suggests that this compound can potentiate the effects of immunotherapies such as anti-PD-1 antibodies.[1]

LLS30_Immunomodulation cluster_TME Tumor Microenvironment cluster_this compound This compound Intervention PCa_Cell Prostate Cancer Cell Gal1_Secreted Secreted Gal-1 PCa_Cell->Gal1_Secreted secretes T_Cell Effector T Cell Gal1_Secreted->T_Cell binds to CD45 on Apoptosis T Cell Apoptosis T_Cell->Apoptosis undergoes This compound This compound This compound->Gal1_Secreted inhibits

Caption: this compound inhibits Gal-1-mediated T cell apoptosis.

Direct Anti-tumor Effects

This compound exhibits direct anti-tumor activity by inhibiting signaling pathways crucial for cancer cell growth, survival, and metastasis.

  • Suppression of Akt and AR Signaling: this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways in CRPC cells.[2][3][4] This leads to the inhibition of cell growth and can overcome resistance to AR-targeted therapies like enzalutamide.[7]

  • Inhibition of Cell Adhesion and Invasion: Gal-1 promotes cancer cell adhesion to extracellular matrix proteins like collagen, fibronectin, and laminin.[2] this compound inhibits this adhesion, thereby reducing the metastatic potential of cancer cells.[2]

LLS30_Antitumor_Effects This compound This compound Gal1 Galectin-1 This compound->Gal1 inhibits Akt_Pathway Akt Signaling Gal1->Akt_Pathway activates AR_Pathway AR Signaling Gal1->AR_Pathway activates Cell_Adhesion Cell Adhesion & Invasion Gal1->Cell_Adhesion Cell_Growth Cell Growth & Survival Akt_Pathway->Cell_Growth AR_Pathway->Cell_Growth

Caption: this compound inhibits pro-tumorigenic signaling pathways.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize this compound.

Cell Viability Assay
  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well.

    • Measure the absorbance or luminescence according to the reagent manufacturer's protocol.

    • Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.

Co-Immunoprecipitation (Co-IP)
  • Objective: To investigate the interaction between Galectin-1 and its binding partners and the effect of this compound on this interaction.

  • Methodology:

    • Lyse cells treated with this compound or vehicle control to extract proteins.

    • Incubate the protein lysates with an antibody specific to Gal-1 overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against the suspected binding partners (e.g., CD45, RAS).[4]

CoIP_Workflow Start Cell Lysate Incubate Incubate with anti-Gal-1 Antibody Start->Incubate PullDown Add Protein A/G Beads (Pull-down) Incubate->PullDown Wash Wash Beads PullDown->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot Analysis Elute->Analyze

Caption: Workflow for Co-Immunoprecipitation experiment.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., CRPC cell lines) subcutaneously or orthotopically into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, combination therapy).

    • Administer the treatments according to a predetermined schedule and dosage.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Synergistic Anti-Tumor Activity

This compound has demonstrated synergistic effects when combined with other cancer therapies.

  • With Docetaxel: this compound potentiates the anti-tumor effect of the chemotherapeutic agent docetaxel.[2][4] this compound induces G1/S cell cycle arrest, while docetaxel causes G2/M arrest, leading to a more potent cytotoxic effect when used in combination.[2][4]

  • With Anti-PD-1 Immunotherapy: By suppressing T cell apoptosis, this compound enhances the efficacy of anti-PD-1 immunotherapy in preclinical models.[1]

  • With Enzalutamide: this compound can overcome resistance to the AR inhibitor enzalutamide by suppressing AR and AR-variant (AR-V7) expression.[7]

Conclusion

This compound is a promising small molecule inhibitor of Galectin-1 with a well-defined mechanism of action. Its ability to modulate the immune system and directly inhibit cancer cell growth and metastasis makes it a strong candidate for further development, both as a monotherapy and in combination with existing cancer treatments. The preclinical data strongly support its potential to overcome therapeutic resistance and improve outcomes for patients with advanced cancers, particularly metastatic castration-resistant prostate cancer.

References

LLS30: A Deep Dive into Its Allosteric Inhibition of Galectin-1 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Galectin-1 (Gal-1), a β-galactoside-binding protein, is increasingly recognized as a pivotal player in cancer progression. Its overexpression in the tumor microenvironment is associated with cell proliferation, migration, invasion, and immune evasion in various malignancies, including castration-resistant prostate cancer (CRPC).[1][2][3] The development of targeted inhibitors against Gal-1 has thus emerged as a promising therapeutic strategy. LLS30, a novel benzimidazole-based small molecule, has been identified as a potent and selective allosteric inhibitor of Gal-1.[1][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualization of relevant biological pathways and workflows.

Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor of Galectin-1, meaning it binds to a site distinct from the carbohydrate recognition domain (CRD), inducing a conformational change that reduces the affinity of Gal-1 for its binding partners.[1][2][5] This mode of inhibition offers potential advantages in terms of specificity and reduced likelihood of resistance compared to competitive inhibitors that target the highly conserved CRD. Molecular docking studies suggest that this compound binds to the sugar-binding groove of the Gal-1 dimer.[4] This binding event alters the conformation of Gal-1, thereby impairing its interactions with glycoproteins and glycolipids on the cell surface and in the extracellular matrix.[1][2]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antiproliferative Activity of this compound
Cell LineCancer TypeAndrogen Receptor (AR) StatusIC50 (µM)Citation
PC3Prostate CancerNegative10.4[1]
DU145Prostate CancerNegative5.3[1]
22RV1Prostate CancerPositive3.3[1]
CWR-R1Prostate CancerPositive5.9[1]
C4-2B ENZ-RProstate Cancer-3.8[6]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeThis compound DosageTreatment DurationOutcomeCitation
22RV1Prostate Cancer30 mg/kg2 weeks (daily I.V.)Significant reduction in tumor growth[1][2]
PC3Prostate Cancer10 mg/kg-Significant suppression of tumor growth[1]
PC3 (with Docetaxel)Prostate Cancer10 mg/kg24 daysComplete tumor regression[1]
Myc-CaPProstate Cancer10 mg/kg-Significant suppression of tumor growth[5][7]
Myc-CaP (with anti-PD-1)Prostate Cancer10 mg/kg-Enhanced tumor regression compared to this compound alone[5][7]
Table 3: Effect of this compound on Cell Adhesion
Cell LineExtracellular Matrix ProteinInhibition of Adhesion (%)Citation
PC3Collagen76 ± 5[1][2]
PC3Laminin69 ± 4[1][2]
PC3Fibronectin62 ± 12[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for its evaluation.

galectin1_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Gal1 Galectin-1 Receptor Glycoprotein Receptor (e.g., CD45, Integrins) Gal1->Receptor Binds ECM ECM Proteins (Collagen, Laminin, Fibronectin) Gal1->ECM Binds AR Androgen Receptor (AR) Gal1->AR Regulates Ras Ras Receptor->Ras Activates Apoptosis T-cell Apoptosis Receptor->Apoptosis Induces Akt Akt Ras->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates Proliferation Cell Proliferation, Survival, Migration, Invasion AR->Proliferation pAkt->Proliferation This compound This compound This compound->Gal1 Allosterically Inhibits

Caption: Galectin-1 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Binding Assays (SPR, Pull-down) CellViability Cell Viability Assays (MTT, etc.) Binding->CellViability MigrationInvasion Migration & Invasion Assays (Transwell) CellViability->MigrationInvasion Signaling Signaling Pathway Analysis (Western Blot, Co-IP) MigrationInvasion->Signaling Xenograft Tumor Xenograft Models (Prostate Cancer) Signaling->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity Metastasis Metastasis Analysis Xenograft->Metastasis Combination Combination Therapy Studies (e.g., with Docetaxel) Xenograft->Combination LLS30_dev This compound Development LLS30_dev->Binding

Caption: General experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on the descriptions provided in the referenced studies and standard laboratory practices.

Cell Viability Assay

This protocol is adapted from the methods described for determining the IC50 values of this compound.[1]

  • Objective: To assess the dose-dependent effect of this compound on the proliferation of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., PC3, DU145, 22RV1)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

In Vivo Xenograft Tumor Assay

This protocol is based on the in vivo studies conducted to evaluate the antitumor efficacy of this compound.[1][2]

  • Objective: To determine the effect of this compound on tumor growth in a murine model.

  • Materials:

    • Immunodeficient mice (e.g., athymic nude mice)

    • Prostate cancer cells (e.g., 22RV1, PC3)

    • Matrigel (optional)

    • This compound

    • Vehicle for this compound (e.g., 50% absolute alcohol and 50% Tween-80)[1]

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject approximately 2 x 10^6 prostate cancer cells, optionally mixed with Matrigel, into the flank of each mouse.[2]

    • Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[2]

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 10-30 mg/kg) or vehicle control to the mice via the desired route (e.g., intravenous injection) on a predetermined schedule (e.g., daily for 2 weeks).[1][2]

    • Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67).[1]

Cell Migration and Invasion Assays

This protocol describes a general method for assessing cell migration and invasion, as performed in the characterization of this compound's effects.[1][2]

  • Objective: To evaluate the inhibitory effect of this compound on the migratory and invasive potential of cancer cells.

  • Materials:

    • Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

    • Cancer cell lines

    • Serum-free medium

    • Medium containing a chemoattractant (e.g., 10% FBS)

    • This compound

    • Cotton swabs

    • Staining solution (e.g., crystal violet)

    • Microscope

  • Procedure:

    • For invasion assays, coat the top of the Transwell inserts with Matrigel. For migration assays, use uncoated inserts.

    • Harvest and resuspend cancer cells in serum-free medium.

    • Add the cell suspension to the upper chamber of the Transwell inserts. The medium in the upper chamber should contain this compound at the desired concentration or vehicle control.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration/invasion.

    • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

    • Count the number of stained cells in several random fields under a microscope.

    • Quantify the results and compare the migratory/invasive potential of this compound-treated cells to the control.

Co-Immunoprecipitation (Co-IP)

This protocol is a generalized procedure for investigating the disruption of protein-protein interactions by this compound, such as the interaction between Galectin-1 and Ras or CD45.[2][7]

  • Objective: To determine if this compound inhibits the interaction between Galectin-1 and its binding partners.

  • Materials:

    • Cells expressing the proteins of interest

    • This compound

    • Lysis buffer

    • Antibody against Galectin-1

    • Protein A/G agarose beads

    • Wash buffer

    • Elution buffer

    • SDS-PAGE and Western blot reagents

    • Antibodies for Western blotting (anti-Galectin-1 and anti-binding partner)

  • Procedure:

    • Treat cells with this compound or vehicle control for a specified time.

    • Lyse the cells to release the proteins.

    • Pre-clear the cell lysate with protein A/G agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against Galectin-1 overnight at 4°C.

    • Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Galectin-1 and its putative binding partner.

    • A decrease in the amount of the co-immunoprecipitated binding partner in the this compound-treated sample compared to the control indicates that this compound disrupts the interaction.

Conclusion

This compound represents a promising therapeutic agent that targets Galectin-1 through an allosteric mechanism. The preclinical data strongly support its potential in cancer therapy, particularly in castration-resistant prostate cancer, both as a monotherapy and in combination with existing treatments like chemotherapy and immunotherapy.[1][5][7] The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate further research and development of this compound and other Galectin-1 inhibitors. Continued investigation into the nuanced molecular interactions of this compound and its efficacy in a broader range of cancer models will be crucial for its successful clinical translation.

References

LLS30: A Novel Allosteric Inhibitor of Galectin-1 for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Mechanism, and Evaluation of LLS30

Abstract

This compound is a novel, benzimidazole-based small molecule identified as a potent, allosteric inhibitor of Galectin-1 (Gal-1).[1] High expression of Gal-1 is strongly correlated with the progression of metastatic castration-resistant prostate cancer (mCRPC) and poor clinical outcomes. This compound was developed to target Gal-1, thereby disrupting key oncogenic signaling pathways and inhibiting tumor growth, invasion, and metastasis. This document provides a comprehensive overview of the discovery of this compound, its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Discovery and Synthesis

Rationale for Development

The development of this compound was driven by the urgent need for effective therapies for mCRPC, a fatal stage of prostate cancer that no longer responds to androgen deprivation therapy. Galectin-1, a β-galactoside-binding lectin, was identified as a promising therapeutic target due to its high expression in CRPC cells and its role in promoting tumor progression, migration, and invasion. This compound was designed as a specific, allosteric inhibitor to disrupt the function of Gal-1 in the tumor microenvironment.

Synthesis of this compound

The detailed chemical synthesis protocol for this compound (CAS 2138367-58-3) is not publicly available in the cited research literature or associated patents. This compound is described as a benzimidazole-based small molecule.

Mechanism of Action

This compound functions as an allosteric inhibitor of Gal-1, meaning it binds to a site on the protein distinct from the carbohydrate recognition domain (CRD). This binding event induces a conformational change in Gal-1, which decreases its binding affinity for its natural ligands and binding partners. The inhibition of Gal-1 by this compound leads to the downstream suppression of several critical oncogenic signaling pathways.

Inhibition of Akt and Androgen Receptor (AR) Signaling

In both androgen receptor (AR)-positive and AR-negative CRPC cells, this compound treatment leads to the suppression of the PI3K-Akt signaling pathway.[2] This is evidenced by a decrease in the phosphorylation of Akt.[1] Furthermore, this compound treatment reduces the expression of both full-length AR and AR splice variants (AR-Vs), which are implicated in resistance to anti-androgen therapies like enzalutamide.[3] The suppression of these pathways contributes to the inhibition of CRPC cell growth.[3]

Disruption of Invasion and Metastasis Pathways

Genome-wide gene expression analysis of this compound-treated metastatic prostate cancer cells revealed significant downregulation of pathways associated with cell migration and invasion.[2] These include the focal adhesion, extracellular matrix (ECM)-receptor interaction, and integrin signaling pathways.[2]

Modulation of the Tumor Immune Microenvironment

This compound has been shown to enhance anti-tumor immunity. Mechanistically, it binds to the CRD of Gal-1, disrupting its interaction with the CD45 receptor on T cells. This disruption prevents Gal-1-induced T cell apoptosis, leading to increased infiltration of tumor-infiltrating lymphocytes (TILs) and potentiating the efficacy of immunotherapy agents like anti-PD-1.

LLS30_Mechanism_of_Action cluster_downstream Downstream Effects This compound This compound Gal1 Galectin-1 This compound->Gal1 Akt Akt Signaling (p-Akt ↓) Gal1->Akt AR AR Signaling (AR/AR-Vs ↓) Gal1->AR Invasion Invasion & Metastasis (Integrin Signaling ↓) Gal1->Invasion TCell T-Cell Apoptosis Gal1->TCell Binds CD45 Immunity Anti-Tumor Immunity TCell->Immunity

Fig 1. This compound Mechanism of Action.

Quantitative Data Summary

The biological activity of this compound has been quantified across various prostate cancer cell lines and in combination with other therapeutic agents.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineAndrogen Receptor StatusIC₅₀ Value (µM)Reference
22RV1Positive3.3
C4-2B ENZ-RPositive3.8[3]
DU145Negative5.3
CWR-R1Positive5.9
PC3Negative10.4
Table 2: In Vivo Efficacy of this compound
Xenograft ModelTreatmentDosageOutcomeReference
PC3 (Metastasis)This compound5 mg/kg (q.d. x 5)Inhibition of metastatic colonization
PC3 (Tumor Growth)This compound + Docetaxel10 mg/kgComplete tumor regression
22RV1 (Tumor Growth)This compound30 mg/kgSignificant reduction in tumor growth[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

In Vitro Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate CRPC cells (e.g., PC3, 22RV1) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[3]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals.[3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm (e.g., 590 nm) using a microplate reader.[2][3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed Seed Cells (96-well plate) Incubate1 Incubate (24h) Seed->Incubate1 Treat Add this compound (Various Conc.) Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolvent Add Solubilization Solution Incubate3->AddSolvent Shake Shake Plate (15 min) AddSolvent->Shake Read Read Absorbance (590 nm) Shake->Read Analyze Calculate % Viability Read->Analyze

Fig 2. MTT Cell Viability Assay Workflow.
Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the migratory and invasive potential of cancer cells.

  • Chamber Preparation: Place Transwell permeable support inserts (e.g., 8 µm pore size) into a 24-well plate. For invasion assays, coat the upper surface of the insert membrane with a thin layer of Matrigel (or other ECM components like collagen or fibronectin) and allow it to solidify.[2]

  • Cell Seeding: Resuspend CRPC cells (e.g., 8 x 10⁴ cells) in 100 µL of serum-free medium and add them to the upper chamber.

  • Chemoattractant: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with 4% formaldehyde. Stain the fixed cells with a solution such as 0.1% crystal violet for 10 minutes.

  • Quantification: Wash the inserts and allow them to dry. Elute the stain and measure absorbance, or count the number of stained cells in several random microscopic fields to quantify migration/invasion.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions. This protocol describes the validation of the interaction between Gal-1 and its binding partners.

  • Cell Lysis: Treat CRPC cells with this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G-coupled agarose beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add a primary antibody specific to the "bait" protein (e.g., anti-Gal-1) to the supernatant and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein (e.g., anti-CD45 or anti-Ras) to confirm the interaction.

In Vivo Xenograft Tumor Model

This protocol outlines the assessment of this compound's anti-tumor efficacy in vivo.

  • Animal Model: Use male congenital athymic BALB/c nude mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 2 x 10⁶ CRPC cells (e.g., PC3 or 22RV1) suspended in a suitable medium (e.g., PBS/Matrigel mixture) into the dorsal flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).

  • Treatment Groups: Randomize mice into control and treatment groups (e.g., 6 mice per group).

  • Drug Formulation and Administration: Prepare this compound stock solutions (e.g., in 50% absolute alcohol and 50% Tween-80). Dilute to the final desired concentration (e.g., 5, 10, or 30 mg/kg) in a vehicle solution. Administer the treatment via the desired route (e.g., intravenous injection) according to the planned schedule (e.g., daily for 2 weeks).

  • Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[2]

Conclusion

This compound is a promising, first-in-class allosteric inhibitor of Galectin-1 with significant preclinical activity against castration-resistant prostate cancer. It demonstrates a multi-faceted mechanism of action, inhibiting key growth and metastasis pathways while also enhancing anti-tumor immunity. The data presented herein support its continued development as a potential therapeutic agent for advanced prostate cancer, both as a monotherapy and in combination with existing treatments such as chemotherapy and immunotherapy.

References

The Role of LLS30 in Castration-Resistant Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Castration-resistant prostate cancer (CRPC) represents an advanced and aggressive stage of the disease, characterized by tumor progression despite androgen deprivation therapy. A key challenge in managing CRPC is the development of resistance to standard treatments, including second-generation androgen receptor (AR) inhibitors like enzalutamide and chemotherapies such as docetaxel. Emerging research has identified Galectin-1 (Gal-1), a β-galactoside-binding protein, as a crucial driver of CRPC progression and therapeutic resistance. LLS30, a novel benzimidazole-based small molecule, functions as an allosteric inhibitor of Gal-1. By targeting Gal-1, this compound disrupts multiple oncogenic signaling pathways, notably the AR and PI3K/Akt axes, leading to the inhibition of tumor growth, metastasis, and the resensitization of resistant cancer cells to existing therapies. This document provides a comprehensive technical overview of the mechanism, efficacy, and experimental basis for the role of this compound in combating castration-resistant prostate cancer.

Introduction to Castration-Resistant Prostate Cancer (CRPC)

Prostate cancer is a malignancy that relies heavily on androgen receptor (AR) signaling for its growth and survival.[1] Androgen deprivation therapy (ADT) is the foundational treatment for advanced prostate cancer; however, most patients eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the cancer continues to grow despite castrate levels of testosterone.[2] The mechanisms driving CRPC are complex but often involve reactivation of the AR signaling pathway through AR gene amplification, mutation, or the expression of constitutively active AR splice variants (AR-Vs), such as AR-V7.[3][4] These variants lack the ligand-binding domain, rendering them insensitive to AR-targeted therapies like enzalutamide.[3][5] Concurrently, AR-independent pathways, including the PI3K/Akt/mTOR pathway, can also be activated, contributing to tumor progression and resistance.[5][6]

Galectin-1: A Pivotal Target in CRPC

Galectin-1 (Gal-1) is a carbohydrate-binding protein that is highly expressed in CRPC cells but not in androgen-sensitive prostate cancer cells.[5][6][7] Elevated Gal-1 expression is correlated with advanced disease stages and poorer clinical outcomes.[8][9] Gal-1 promotes tumor progression through multiple mechanisms:

  • Modulation of AR Signaling: Gal-1 plays a role in regulating the expression and activity of both full-length AR and its splice variants.[3][5]

  • Activation of Oncogenic Pathways: Gal-1 is known to stabilize Ras on the cell membrane, leading to the activation of downstream pathways like PI3K/Akt signaling.[5][6]

  • Promotion of Metastasis: Gal-1 influences cell adhesion, migration, and invasion, key processes in the metastatic cascade.[6][10]

  • Immune Evasion: Tumor-secreted Gal-1 can induce apoptosis in effector T cells, contributing to an immunosuppressive tumor microenvironment.[9]

Given its multifaceted role in driving CRPC, Gal-1 has emerged as a promising therapeutic target.

This compound: A Novel Allosteric Inhibitor of Galectin-1

This compound is a novel, potent, and selective small molecule inhibitor of Gal-1.[8][9] It is a benzimidazole-based compound that functions as an allosteric inhibitor, meaning it binds to a site on Gal-1 distinct from the carbohydrate recognition domain.[6][8][9] This binding event reduces Gal-1's affinity for its binding partners, thereby inhibiting its downstream functions.[3][6][7] this compound has demonstrated significant anti-tumor efficacy in both AR-positive and AR-negative CRPC xenograft models, highlighting its potential to address both AR-dependent and AR-independent disease.[5][6]

Core Mechanism of Action of this compound in CRPC

This compound exerts its anti-cancer effects by simultaneously disrupting several critical signaling networks that are hijacked by CRPC cells.

Inhibition of the Androgen Receptor (AR) Axis

A primary mechanism of resistance to enzalutamide involves the upregulation of AR and the expression of AR-V7.[3] this compound directly counteracts this by inhibiting the expression of both full-length AR and AR-V7 in a dose-dependent manner.[3][10] This leads to a significant suppression of the transcriptional activity of both AR and AR-V7.[3] RNA-sequencing analyses have confirmed that this compound treatment downregulates AR target genes that promote proliferation while inducing androgen-repressed genes like CDKN1A that inhibit cell growth.[3]

Suppression of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is frequently activated in advanced prostate cancer and is a key driver of cell survival and proliferation.[5][6] this compound treatment effectively suppresses this pathway, as evidenced by a marked decrease in the phosphorylation of Akt.[5][6] Downstream of Akt, this compound induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that promotes cell cycle arrest.[5][6] This suppression of Akt signaling is a key component of this compound's ability to inhibit the growth of both AR-positive and AR-negative CRPC cells.[6]

Impact on Metastatic Pathways

This compound significantly inhibits the migration and invasion of CRPC cells.[6][7] Genome-wide gene expression analysis revealed that this compound treatment downregulates pathways related to migration and invasion, including focal adhesion and extracellular matrix (ECM)-receptor signaling.[6] Specifically, this compound suppresses the expression of integrins α6, β1, and β4.[5][6] This leads to reduced phosphorylation of focal adhesion kinase (FAK), a critical downstream mediator of integrin signaling that controls the aggressive phenotype of CRPC cells.[5][6]

This compound in Overcoming Therapeutic Resistance

A significant advantage of this compound is its ability to act synergistically with standard-of-care therapies for CRPC.

Re-sensitization to Enzalutamide

By suppressing the expression and activity of AR and AR-V7, this compound directly targets a key mechanism of enzalutamide resistance.[3] Studies have shown that combining this compound with enzalutamide results in a synergistic anti-tumor effect in enzalutamide-resistant CRPC cells and xenograft models.[3][8] This suggests that targeting the Gal-1/AR axis with this compound is a promising strategy to overcome or delay resistance to AR signaling inhibitors.[3][8]

Synergistic Effects with Docetaxel

Docetaxel is a first-line chemotherapy for metastatic CRPC that causes cell cycle arrest at the G2/M phase.[6] this compound, by inducing the expression of p21, causes cell cycle arrest at the G1/S phase.[6] This complementary action on the cell cycle results in a potent synergistic anti-tumor effect.[6] The combination of this compound and docetaxel has been shown to cause complete regression of tumors in CRPC xenograft models, an effect accompanied by a strong downregulation of phospho-Akt.[6][7]

Potentiation of Anti-PD-1 Immunotherapy

Tumor-derived Gal-1 creates an immunosuppressive microenvironment by inducing T cell apoptosis.[9] this compound has been shown to block this process, thereby preserving the function of effector T cells.[9] In preclinical models, this compound treatment significantly enhanced the anti-tumor efficacy of anti-PD-1 immunotherapy, suggesting a novel mechanism to improve outcomes in patients resistant to immune checkpoint blockade.[9]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous preclinical studies. The tables below summarize key findings.

Table 1: In Vitro Efficacy of this compound in CRPC Cell Lines

Cell LineAssay TypeThis compound ConcentrationObservationSource
C4-2B ENZ-R, 22RV1Western Blot5 µM, 10 µMDose-dependent inhibition of AR and AR-V7 expression[3][10]
C4-2B ENZ-R, 22RV1Reporter Assay10 µMSignificant suppression of AR and AR-V7 transcriptional activity[3]
PC3, 22RV1Western Blot10 µMInduced expression of p21; Decreased phosphorylation of Akt[5][6]
PC3Flow Cytometry10 µM (24 hr)Accumulation of cells in the G1/S phase of the cell cycle[6]
PC3Flow Cytometry10 µM (72 hr)Induction of apoptosis[6]
PC3Adhesion AssayNot specifiedInhibited adhesion to collagen, fibronectin, and laminin[8]

Table 2: In Vivo Efficacy of this compound in CRPC Xenograft Models

Xenograft ModelTreatmentDosageObservationSource
22RV1 (AR-positive)This compound30 mg/kgSignificant reduction in tumor growth[5][6]
22RV1 (AR-positive)This compound30 mg/kg38.8% downregulation of Ki-67-positive cells vs. control[5]
PC3 (Metastatic)This compound5 mg/kg (i.v.)Significant inhibition of metastasis[5]
Enzalutamide-ResistantThis compound + EnzalutamideNot specifiedSignificantly inhibited xenograft growth compared to single agents[3][8]

Key Experimental Protocols

The findings described in this guide are based on a range of standard and advanced molecular and cellular biology techniques.

7.1 Cell Culture and Reagents CRPC cell lines such as PC3 (AR-negative), 22RV1 (AR-positive, expresses AR-Vs), and the enzalutamide-resistant C4-2B ENZ-R line are commonly used.[3][6] Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. This compound is typically dissolved in DMSO for in vitro experiments.[6]

7.2 Western Blot Analysis To assess protein expression, cells are treated with this compound or a DMSO vehicle control for a specified time (e.g., 24 hours).[11] Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Gal-1, AR, AR-V7, p-Akt, Akt, p21, integrins, β-actin).[3][6] Horseradish peroxidase-conjugated secondary antibodies are then used for detection via chemiluminescence.

7.3 RNA-Sequencing and Gene Expression Analysis To analyze genome-wide effects, total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., PureLink RNA Mini Kit).[9] RNA quality is assessed, and sequencing libraries are prepared for paired-end sequencing on a platform like the Illumina HiSeq 4000.[9] Differentially expressed genes are identified using a cutoff (e.g., >1.5-fold change and p<0.05).[6][9] Functional pathway analysis is then performed on the resulting gene lists.

7.4 In Vivo Xenograft Studies To evaluate in vivo efficacy, immunodeficient mice (e.g., athymic nude mice) are subcutaneously inoculated with CRPC cells (e.g., 22RV1).[5][6] Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control vs. This compound). This compound is administered at a specified dose and schedule (e.g., 30 mg/kg daily).[5][12] Tumor volume and body weight are monitored regularly.[11] At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers like Ki-67.[5]

Signaling Pathways and Workflows

Visual representations of the key mechanisms and experimental designs provide a clearer understanding of the role of this compound.

LLS30_Mechanism_of_Action This compound This compound Gal1 Galectin-1 This compound->Gal1 AR_Axis AR / AR-V7 Axis Gal1->AR_Axis Gal1->AR_Axis PI3K_Akt PI3K/Akt Pathway Gal1->PI3K_Akt Gal1->PI3K_Akt Integrin_FAK Integrin / FAK Signaling Gal1->Integrin_FAK Gal1->Integrin_FAK Proliferation Cell Growth & Proliferation AR_Axis->Proliferation Resistance Therapeutic Resistance AR_Axis->Resistance pAkt p-Akt PI3K_Akt->pAkt p21 p21 (CDK Inhibitor) PI3K_Akt->p21 pAkt->Proliferation CellCycleArrest G1/S Cell Cycle Arrest p21->CellCycleArrest Metastasis Migration & Invasion Integrin_FAK->Metastasis CellCycleArrest->Proliferation

Caption: this compound allosterically inhibits Gal-1, blocking AR, PI3K/Akt, and Integrin pathways.

LLS30_Synergy cluster_0 Standard Therapy cluster_1 CRPC Cell Enzalutamide Enzalutamide AR_V7 AR-V7 Upregulation Enzalutamide->AR_V7 Resistance Synergy Synergistic Tumor Regression Enzalutamide->Synergy Docetaxel Docetaxel TumorGrowth Tumor Growth Docetaxel->TumorGrowth Docetaxel->Synergy AR_V7->TumorGrowth Akt_Survival Akt Survival Signaling Akt_Survival->TumorGrowth This compound This compound This compound->AR_V7 Inhibits Expression This compound->Akt_Survival This compound->Synergy This compound->Synergy Synergy->TumorGrowth

Caption: this compound overcomes resistance and acts synergistically with standard CRPC therapies.

In_Vivo_Workflow Start CRPC Cell Inoculation (e.g., 22RV1) TumorDev Tumor Development Start->TumorDev Randomization Randomization TumorDev->Randomization Group1 Control Group (Vehicle) Randomization->Group1 Group2 Treatment Group (this compound) Randomization->Group2 Treatment Daily Dosing & Monitoring (Tumor Volume, Weight) Group1->Treatment Group2->Treatment Endpoint Study Endpoint Treatment->Endpoint Analysis Tumor Excision & Analysis (Weight, IHC for Ki-67) Endpoint->Analysis

Caption: Experimental workflow for assessing the in vivo efficacy of this compound in xenograft models.

Conclusion and Future Directions

This compound represents a highly promising therapeutic agent for castration-resistant prostate cancer. By targeting Galectin-1, it simultaneously inhibits the key AR and PI3K/Akt signaling pathways that drive tumor growth, progression, and resistance. Its ability to act synergistically with both AR inhibitors and chemotherapy, as well as its potential to enhance immunotherapy, positions it as a versatile component for future combination treatment strategies. Future research should focus on clinical trials to establish the safety and efficacy of this compound in patients with advanced CRPC, particularly those who have developed resistance to current standards of care. Further investigation into biomarkers that predict response to this compound could also help personalize its application and maximize clinical benefit.

References

A Technical Guide to the Effects of LLS30 on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor LLS30 and its multifaceted effects on the tumor microenvironment (TME). This compound primarily functions by targeting Galectin-1 (Gal-1), a key protein implicated in tumor immune evasion and progression. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound is an allosteric inhibitor of Galectin-1.[1][2] It binds to the carbohydrate recognition domain (CRD) of Gal-1, which in turn reduces the binding affinity of Gal-1 to its partners, such as CD45 on T cells.[3] This disruption of the Gal-1/CD45 interaction is crucial for mitigating Gal-1's immunosuppressive functions within the TME.[3]

Impact on the Tumor Microenvironment

This compound orchestrates a significant shift in the TME from an immunosuppressive to an immune-active state. The primary effects observed in preclinical studies, particularly in prostate cancer models, include:

  • Inhibition of T Cell Apoptosis: Tumor-derived Gal-1 is known to induce apoptosis in effector T cells, contributing to an immunosuppressive TME.[3][4] this compound, by inhibiting Gal-1, has been shown to significantly suppress this Gal-1-induced T cell apoptosis.[3][5]

  • Enhanced T Cell Infiltration: Treatment with this compound leads to an increased infiltration of CD8+ T cells into the tumor.[3] This is a direct consequence of preventing T cell apoptosis, resulting in a greater presence of tumor-infiltrating lymphocytes (TILs).[3]

  • Synergy with Immune Checkpoint Blockade: this compound treatment has been demonstrated to enhance the efficacy of anti-PD-1 therapy.[3] In murine models of prostate cancer, while anti-PD-1 antibody alone had no significant effect on tumor growth, the combination of this compound and anti-PD-1 resulted in greater tumor regression than this compound alone.[3] This suggests that by increasing T cell infiltration, this compound can sensitize "cold" tumors to checkpoint inhibitors.[3]

Direct Anti-Tumor Effects

Beyond its immunomodulatory role, this compound exhibits direct anti-cancer properties by modulating key oncogenic signaling pathways:

  • Suppression of Akt and AR Signaling: In castration-resistant prostate cancer (CRPC) cells, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways.[1][2] This leads to the inhibition of tumor cell growth, migration, and invasion.[1][2]

  • Induction of Cell Cycle Arrest and Apoptosis: this compound has been observed to induce G1/S arrest and apoptosis in cancer cells.[1]

  • Potentiation of Chemotherapy: this compound can potentiate the anti-tumor effects of conventional chemotherapy agents like docetaxel.[1][2] In vivo studies have shown that the combination of this compound and docetaxel can lead to complete tumor regression in CRPC models.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Myc-CaP Prostate Cancer Model

Treatment GroupDosageTumor Growth SuppressionCD8+ T Cell InfiltrationReference
Control (Vehicle)--Baseline[3]
Anti-PD-1-No significant effect-[3]
This compound10 mg/kgSignificant suppressionIncreased[3]
This compound + Anti-PD-110 mg/kgEnhanced tumor regressionIncreased[3]

Table 2: In Vivo Efficacy of this compound in Combination with Docetaxel in a PC3 Prostate Cancer Xenograft Model

Treatment GroupDosageTumor Growth OutcomeReference
Control (Vehicle)-Progressive growth[1]
This compound10 mg/kgSignificant suppression[1]
Docetaxel--[1]
This compound + Docetaxel10 mg/kgComplete tumor regression[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

1. In Vivo Tumor Growth Studies

  • Animal Models: Syngeneic FVB/N mice for Myc-CaP models and xenograft mouse models for human CRPC cell lines (e.g., PC3, 22RV1) are commonly used.[1][3][4]

  • Tumor Cell Implantation: Cancer cells (e.g., Myc-CaP, PC3) are subcutaneously injected into the flanks of the mice.[1][3]

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered at a dose of 10 mg/kg.[1][3] Combination therapies involve co-administration of this compound with agents like anti-PD-1 antibodies or docetaxel.[1][3]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for CD8+ T cell infiltration.[3]

2. T Cell Apoptosis Assay

  • Conditioned Media Preparation: Conditioned media (CM) is collected from prostate cancer cells cultured with or without this compound.

  • T Cell Isolation: CD8+ T cells are isolated.

  • Apoptosis Induction: T cell apoptosis is induced, and the cells are then treated with the prepared conditioned media.

  • Apoptosis Measurement: Apoptosis is quantified using methods like flow cytometry to measure markers of apoptosis. A significant decrease in apoptosis is observed in T cells treated with CM from this compound-treated cancer cells compared to controls.[5]

3. Cell-Based Surface Glycan Binding Assay

  • Galectin-1 Labeling: Recombinant Gal-1 is labeled with a fluorescent tag, such as FITC.

  • Cell Treatment: T cells are incubated with FITC-labeled Gal-1 in the presence or absence of this compound.

  • Fluorescence Measurement: The binding of Gal-1 to the T cell surface is quantified by measuring the fluorescence signal using flow cytometry. A significant decrease in fluorescence indicates that this compound inhibits Gal-1 binding to T cells.[3]

4. Western Blot Analysis

  • Cell Lysis: CRPC cells are treated with this compound, docetaxel, or a combination, and cell lysates are prepared.

  • Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

  • Immunoblotting: Proteins are transferred to a membrane and probed with primary antibodies against proteins of interest (e.g., phospho-AKT, total AKT) and appropriate secondary antibodies.

  • Detection: Protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described.

LLS30_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_this compound This compound Intervention cluster_Outcome Immunological Outcome TumorCell Tumor Cell Gal1 Secreted Galectin-1 TumorCell->Gal1 secretes CD45 CD45 Gal1->CD45 binds Apoptosis T Cell Apoptosis Gal1->Apoptosis induces TCell Effector T Cell This compound This compound This compound->Gal1 inhibits This compound->Apoptosis prevents Infiltration CD8+ T Cell Infiltration This compound->Infiltration promotes Immunity Anti-Tumor Immunity Apoptosis->Immunity suppresses Infiltration->Immunity enhances LLS30_Direct_Antitumor_Effects cluster_CRPC Castration-Resistant Prostate Cancer Cell This compound This compound AR_Pathway AR Signaling Pathway This compound->AR_Pathway suppresses Akt_Pathway Akt Signaling Pathway This compound->Akt_Pathway suppresses Growth Cell Growth AR_Pathway->Growth Migration Migration AR_Pathway->Migration Invasion Invasion AR_Pathway->Invasion Akt_Pathway->Growth Akt_Pathway->Migration Akt_Pathway->Invasion Experimental_Workflow_InVivo start Start: Tumor Cell Implantation (e.g., subcutaneous) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., this compound, Anti-PD-1, Combination) randomization->treatment measurement Regular Tumor Volume Measurement treatment->measurement measurement->treatment repeated cycles endpoint Endpoint: Tumor Excision and Analysis measurement->endpoint

References

LLS30: A Novel Galectin-1 Inhibitor for Reversing T Cell Apoptosis in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the complex landscape of cancer immunotherapy, overcoming the immunosuppressive tumor microenvironment (TME) remains a critical challenge. One of the key mechanisms by which tumors evade immune destruction is the induction of apoptosis in tumor-infiltrating T lymphocytes (TILs). Elevated expression of Galectin-1 (Gal-1), a β-galactoside-binding lectin, within the TME of various cancers, including prostate cancer (PCa), has been correlated with advanced disease stages and poor clinical outcomes.[1][2] Tumor-secreted Gal-1 actively promotes an immunosuppressive environment by inducing the apoptosis of effector T cells.[1]

This technical guide focuses on LLS30, a novel benzimidazole-based small molecule inhibitor of Gal-1.[1][2] this compound functions as an allosteric inhibitor, binding to the carbohydrate recognition domain (CRD) of Gal-1 and disrupting its interaction with glycoproteins on the T cell surface, most notably CD45.[1] This inhibitory action effectively suppresses Gal-1-mediated T cell apoptosis, leading to increased T cell infiltration into the tumor and enhanced anti-tumor immunity.[1] Furthermore, this compound has demonstrated the ability to potentiate the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy, offering a promising new strategy for the treatment of immunotherapy-resistant cancers.[1]

This document provides a comprehensive overview of the mechanism of action of this compound, a summary of key quantitative data, detailed experimental protocols for studying its effects, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a dual mechanism: directly by inhibiting tumor cell growth and metastasis, and indirectly by modulating the tumor microenvironment to favor an anti-tumor immune response.

Inhibition of T Cell Apoptosis

The primary immunomodulatory function of this compound is the inhibition of Gal-1-induced T cell apoptosis.[1] In the TME, cancer cells secrete Gal-1, which then binds to glycosylated receptors on the surface of effector T cells, such as CD45.[1] The interaction between Gal-1 and CD45 triggers a signaling cascade that culminates in T cell apoptosis.[1]

This compound acts as an allosteric inhibitor of Gal-1, binding to its CRD.[1] This binding event reduces the affinity of Gal-1 for its binding partners on the T cell surface.[1][2] By disrupting the Gal-1/CD45 interaction, this compound effectively blocks the downstream signaling that leads to T cell death.[1] This results in a significant suppression of T cell apoptosis, leading to an increased number of tumor-infiltrating lymphocytes (TILs).[1]

cluster_TME Tumor Microenvironment cluster_TCell T Cell Tumor Cell Tumor Cell Gal-1 Gal-1 Tumor Cell->Gal-1 secretes CD45 CD45 Gal-1->CD45 binds This compound This compound This compound->Gal-1 inhibits Apoptosis Pathway Apoptosis Pathway CD45->Apoptosis Pathway T Cell Apoptosis T Cell Apoptosis Apoptosis Pathway->T Cell Apoptosis

Fig. 1: this compound Inhibition of Gal-1 Mediated T Cell Apoptosis.
Tumor-Intrinsic Effects

Beyond its immunomodulatory role, this compound also exhibits direct anti-tumor properties. Studies have shown that this compound can suppress critical oncogenic signaling pathways within cancer cells, including the Akt and Androgen Receptor (AR) pathways in prostate cancer.[2] This suppression leads to the inhibition of cancer cell growth, proliferation, and invasion.[2] Furthermore, this compound has been shown to potentiate the anti-tumor effects of conventional chemotherapies like docetaxel.[2]

cluster_CancerCell Cancer Cell This compound This compound Akt Pathway Akt Pathway This compound->Akt Pathway suppresses AR Pathway AR Pathway This compound->AR Pathway suppresses Growth & Proliferation Growth & Proliferation Akt Pathway->Growth & Proliferation Invasion & Metastasis Invasion & Metastasis Akt Pathway->Invasion & Metastasis AR Pathway->Growth & Proliferation

Fig. 2: Tumor-Intrinsic Effects of this compound on Cancer Cell Signaling.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Parameter Cell Line / Model Treatment Result Reference
T Cell Apoptosis InhibitionHuman PBMCsThis compound (2 µM)Significantly suppressed Gal-1 induced T cell apoptosis.[2]
Synergistic Cell Death22RV1 cells co-cultured with PBMCsThis compound + anti-PD-1Combination Index (C.I.) ranging from 0.2 to 0.4, indicating synergy.[2]
In Vivo Tumor GrowthMyc-CaP tumor xenografts in FVB/N miceThis compound + anti-PD-1Significant enhancement of anti-tumor efficacy compared to either treatment alone.[2]
CD8+ T Cell InfiltrationMyc-CaP tumor xenografts in FVB/N miceThis compound (10 µM)Enhanced infiltration of CD8+ T cells in tumors.[2]
Parameter Cell Line / Model Treatment Result Reference
Cell Cycle ArrestPC3 cellsThis compound (10 µM) for 24 hrAccumulation of cells in the G1/S phase.[1]
Apoptosis InductionPC3 cellsThis compound (10 µM) for 72 hrTriggered apoptosis in cancer cells.[1]
Synergistic Anti-tumor ActivityPC3 and 22RV1 cellsThis compound + docetaxelPotentiated the anti-tumor effects of docetaxel.[1]
In Vivo Tumor Growth InhibitionPC3 xenograftsThis compound (10mg/kg) + docetaxelCaused complete tumor regression.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

T Cell Apoptosis Assay

This assay is used to determine the effect of this compound on Gal-1-induced T cell apoptosis.

  • Preparation of Conditioned Medium (CM):

    • Culture prostate cancer cells (e.g., 22RV1) to 70-80% confluency.

    • Wash cells with PBS and culture in serum-free medium for 48 hours.

    • Collect the supernatant, centrifuge to remove cell debris, and filter sterilize. This is the conditioned medium containing secreted Gal-1.

  • T Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD8+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

  • Apoptosis Induction and Inhibition:

    • Treat the cancer cell conditioned medium with this compound (e.g., 2 µM) or vehicle control (DMSO) for 1 hour.

    • Add the treated or untreated conditioned medium to the isolated CD8+ T cells.

    • Incubate for 24-48 hours.

  • Apoptosis Measurement:

    • Harvest the T cells and wash with PBS.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis PCa_Cells Prostate Cancer Cells CM Conditioned Medium (contains Gal-1) PCa_Cells->CM generate CM_this compound CM + this compound CM->CM_this compound CM_Vehicle CM + Vehicle CM->CM_Vehicle PBMCs PBMCs T_Cells Isolated CD8+ T Cells PBMCs->T_Cells isolate Co-culture_this compound Co-culture T_Cells->Co-culture_this compound Co-culture_Vehicle Co-culture T_Cells->Co-culture_Vehicle CM_this compound->Co-culture_this compound CM_Vehicle->Co-culture_Vehicle Flow_Cytometry Flow Cytometry (Annexin V/PI staining) Co-culture_this compound->Flow_Cytometry Co-culture_Vehicle->Flow_Cytometry

Fig. 3: Experimental Workflow for T Cell Apoptosis Assay.
In Vivo Xenograft Tumor Model

This model is used to evaluate the in vivo efficacy of this compound alone and in combination with other therapies.

  • Cell Implantation:

    • Subcutaneously inject prostate cancer cells (e.g., 2 x 10^6 Myc-CaP cells) into the flank of syngeneic mice (e.g., FVB/N).

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound, anti-PD-1, this compound + anti-PD-1).

    • Administer this compound (e.g., 10 mg/kg) via intravenous (I.V.) injection daily.

    • Administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (I.P.) injection twice a week.

  • Tumor Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor mouse body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform histological analysis (H&E staining) and immunohistochemistry (e.g., for CD8) on tumor sections to assess T cell infiltration and tumor morphology.

Co-immunoprecipitation (Co-IP) for Gal-1 and CD45 Interaction

This assay is used to demonstrate that this compound disrupts the interaction between Gal-1 and CD45.

  • Cell Lysate Preparation:

    • Harvest T cells and prepare membrane protein extracts using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Treatment:

    • Treat the membrane protein extracts with recombinant Gal-1 pre-incubated with either this compound or vehicle control (DMSO).

  • Immunoprecipitation:

    • Add anti-Gal-1 antibody to the treated lysates and incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against CD45 and Gal-1 to detect the co-immunoprecipitated proteins.

Conclusion

This compound represents a promising therapeutic agent that targets the immunosuppressive tumor microenvironment by inhibiting Gal-1-mediated T cell apoptosis. Its dual mechanism of action, combining immunomodulation with direct anti-tumor effects, makes it a compelling candidate for further preclinical and clinical development. The ability of this compound to enhance the efficacy of immune checkpoint inhibitors opens up new avenues for combination therapies aimed at overcoming resistance to current immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in oncology.

References

Preclinical Profile of LLS30: A Novel Galectin-1 Inhibitor for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LLS30 is a novel, benzimidazole-based small molecule that acts as a selective, allosteric inhibitor of Galectin-1 (Gal-1). Preclinical studies have demonstrated its potential as a therapeutic agent for castration-resistant prostate cancer (CRPC), a disease with limited durable treatment options. This compound exhibits anti-proliferative, anti-metastatic, and immunomodulatory effects, both as a monotherapy and in combination with standard-of-care agents. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Introduction

Galectin-1, a β-galactoside-binding lectin, is overexpressed in various malignancies, including prostate cancer, where its high expression is associated with advanced disease and poor clinical outcomes.[1][2] Gal-1 contributes to tumor progression through various mechanisms, including promoting cell proliferation, invasion, and angiogenesis, as well as suppressing the anti-tumor immune response.[1][3] this compound was developed as a potent and selective inhibitor of Gal-1 to counteract these effects.[1] This guide summarizes the key preclinical findings that support the continued development of this compound as a promising candidate for CRPC therapy.

Mechanism of Action

This compound functions as an allosteric inhibitor of Gal-1.[1] It binds to the carbohydrate recognition domain (CRD) of Gal-1, inducing a conformational change that decreases the binding affinity of Gal-1 to its glycosylated binding partners.[1][3] This disruption of Gal-1 interactions leads to two primary downstream effects:

  • Direct Anti-tumor Effects: In prostate cancer cells, this compound-mediated inhibition of Gal-1 leads to the suppression of the Akt and Androgen Receptor (AR) signaling pathways.[1] These pathways are critical for the growth and survival of CRPC cells.[1][4]

  • Immunomodulatory Effects: In the tumor microenvironment, Gal-1 secreted by cancer cells can induce apoptosis of effector T cells by binding to the CD45 receptor on these immune cells.[3] this compound disrupts the Gal-1/CD45 interaction, thereby preventing T cell apoptosis and enhancing anti-tumor immunity.[3] This mechanism suggests a synergistic potential with immune checkpoint inhibitors.[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

LLS30_Direct_Tumor_Effects cluster_membrane Cell Membrane cluster_intracellular Intracellular Gal-1 Gal-1 Glycosylated Receptors Glycosylated Receptors Gal-1->Glycosylated Receptors Binds Ras Ras Glycosylated Receptors->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt AR Signaling AR Signaling Akt->AR Signaling Activates Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival AR Signaling->Proliferation & Survival This compound This compound This compound->Gal-1

This compound Direct Anti-Tumor Signaling Pathway

LLS30_Immunomodulatory_Effects cluster_TCell T Cell Secreted Gal-1 Secreted Gal-1 CD45 CD45 Secreted Gal-1->CD45 Binds This compound This compound This compound->Secreted Gal-1 Apoptosis Apoptosis CD45->Apoptosis Induces

This compound Immunomodulatory Signaling Pathway

Quantitative Data

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against a panel of castration-resistant prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.[1]

Cell LineAndrogen Receptor (AR) StatusIC50 (µM)
22RV1Positive3.3
CWR-R1Positive5.9
DU145Negative5.3
PC3Negative10.4
In Vitro Cell Adhesion Inhibition

This compound inhibits the adhesion of PC3 prostate cancer cells to various extracellular matrix components.[1]

Extracellular Matrix ProteinAdhesion Inhibition (%)p-value
Collagen76 ± 5<0.05
Laminin69 ± 4<0.05
Fibronectin62 ± 12<0.05
In Vivo Anti-tumor Efficacy

This compound has shown significant anti-tumor efficacy in mouse xenograft models of prostate cancer, both as a monotherapy and in combination with other agents.

Xenograft ModelTreatment GroupDosageOutcome
22RV1 (AR Positive)This compound30 mg/kgSignificantly reduced tumor growth.[1]
PC3 (AR Negative)This compound10 mg/kgSignificantly suppressed tumor growth.[1]
PC3 (AR Negative)This compound + Docetaxel10 mg/kg (this compound)Complete tumor regression.[1]
Myc-CaP (Syngeneic)This compound + anti-PD-110 mg/kg (this compound)Enhanced tumor regression compared to either agent alone.[3]
Pharmacokinetics

While detailed pharmacokinetic parameters from published studies are limited, this compound is reported to exhibit favorable pharmacokinetic properties in mice.[1] It is orally bioavailable and well-tolerated at efficacious doses.[1][5]

Experimental Protocols

Cell Proliferation Assay
  • Cell Seeding: Prostate cancer cells (3 x 10³) are seeded into 96-well plates.[1]

  • Attachment: Cells are allowed to attach for 24 hours.[1]

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound.[1]

  • Incubation: Cells are treated for 72 hours.[1]

  • Viability Assessment: Cell viability is determined using the CellTiter-Glo Luminescent Cell Viability Assay Kit (Promega).[1]

Cell Adhesion Assay
  • Plate Coating: 96-well plates are coated with collagen, fibronectin, or laminin.[1]

  • Cell Pre-treatment: PC3 cells are pre-treated with 5 µM this compound for 1 hour.[1]

  • Seeding: Pre-treated cells are plated into the coated wells.[1]

  • Incubation: Cells are cultured overnight.[1]

  • Quantification: The number of adherent cells is quantified using the CellTiter-Glo Luminescent Cell Viability Assay Kit.[1]

Western Blot Analysis for Akt and AR Signaling
  • Cell Lysis: Prostate cancer cells treated with this compound are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against total Akt, phospho-Akt (Ser473), total AR, and AR-V7 overnight at 4°C. β-actin or GAPDH is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

T Cell Apoptosis Assay
  • Conditioned Medium Preparation: Conditioned medium is collected from prostate cancer cell cultures. For the treatment group, 2 µM this compound is added to the conditioned medium.[3]

  • T Cell Co-culture: Isolated CD8+ T cells are co-cultured with the conditioned medium.[3]

  • Apoptosis Assessment: T cell apoptosis is assessed by methods such as Annexin V/PI staining followed by flow cytometry.

In Vivo Xenograft Studies
  • Animal Model: Male athymic nude mice are typically used.[1]

  • Cell Implantation: 2 x 10⁶ prostate cancer cells (e.g., 22RV1 or PC3) are subcutaneously injected into the flank of the mice.[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[1]

  • Treatment Administration: this compound is formulated (e.g., in 50% absolute alcohol and 50% Tween-80) and administered via an appropriate route (e.g., intraperitoneal injection).[1]

  • Monitoring: Tumor volume and mouse body weight are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for Ki-67).[1]

Experimental_Workflow_In_Vivo cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cell_Culture Prostate Cancer Cell Culture (e.g., PC3, 22RV1) Tumor_Implantation Subcutaneous Injection of Cells Cell_Culture->Tumor_Implantation Animal_Model Athymic Nude Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to ~100 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (e.g., 10-30 mg/kg) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision IHC Immunohistochemistry (e.g., Ki-67) Tumor_Excision->IHC

General In Vivo Xenograft Experimental Workflow
Surface Plasmon Resonance (SPR) for this compound-Galectin-1 Interaction

  • Chip Preparation: A CM5 sensor chip is used to immobilize human Gal-1.[1]

  • Ligand Immobilization: Recombinant human Gal-1 is immobilized on the sensor chip surface.

  • Analyte Injection: this compound, as the analyte, is injected in a series of concentrations over the chip surface.[1]

  • Data Acquisition: The binding of this compound to Gal-1 is measured in real-time as a change in resonance units.

  • Analysis: The sensorgrams are analyzed to determine the binding kinetics (association and dissociation rates) and affinity.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Gal-1 and this compound are prepared in a suitable buffer (e.g., 10 mM PBS, 5% DMSO, pH 7.4).[1]

  • Spectral Measurement: CD spectra of Gal-1 alone and in the presence of this compound are recorded.[1]

  • Data Analysis: The changes in the CD spectrum of Gal-1 upon binding to this compound are analyzed to infer conformational changes in the protein.[1]

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for castration-resistant prostate cancer. Its dual mechanism of action, involving direct anti-tumor effects and immune system modulation, makes it a particularly attractive candidate. This compound has demonstrated robust in vitro and in vivo activity, both as a monotherapy and in combination with existing therapies. The data presented in this guide provide a solid foundation for further investigation and clinical translation of this promising Galectin-1 inhibitor.

References

LLS30 Binding Affinity to Galectin-1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-1 (Gal-1), a β-galactoside-binding lectin, is a key regulator in various physiological and pathological processes, including immune modulation, cell adhesion, and signaling.[1][2] Its overexpression in various cancers is often correlated with tumor progression, metastasis, and poor clinical outcomes.[3][4] This has positioned Galectin-1 as a promising therapeutic target. LLS30 is a novel, potent, and allosteric inhibitor of Galectin-1.[5][6] This document provides a comprehensive technical overview of the binding affinity of this compound to Galectin-1, detailing the experimental methodologies used for its characterization and the subsequent impact on downstream signaling pathways.

Quantitative Data Summary

While a precise dissociation constant (Kd) for the direct binding of this compound to Galectin-1 has not been definitively established due to the nature of its allosteric inhibition, the biological activity of this compound has been quantified through its half-maximal inhibitory concentration (IC50) in various cancer cell lines. This data provides a functional measure of its potency in a cellular context.

Cell LineAndrogen Receptor (AR) StatusIC50 (µM)Reference
PC3Negative10.4[6]
DU145Negative5.3[6]
22RV1Positive3.3[6]
CWR-R1Positive5.9[6]

Experimental Protocols

The characterization of the this compound and Galectin-1 interaction has been primarily achieved through Surface Plasmon Resonance (SPR) and co-immunoprecipitation assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. In the context of this compound and Galectin-1, SPR was employed to demonstrate a direct interaction.

Methodology:

  • Immobilization: Recombinant human Galectin-1 is immobilized on a sensor chip (e.g., CM5 chip) through amine coupling. This creates a stable surface for interaction analysis.

  • Analyte Injection: this compound, as the analyte, is prepared in a series of concentrations and injected over the sensor surface.

  • Binding and Dissociation: The binding of this compound to the immobilized Galectin-1 is monitored in real-time by detecting changes in the refractive index at the sensor surface. This is followed by a dissociation phase where a buffer flows over the chip to measure the unbinding of this compound.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed to determine the binding kinetics. For this compound, a dose-dependent binding to Galectin-1 was observed; however, the binding was not saturated at the highest tested concentration of 250 μM, which is characteristic of some allosteric interactions and makes precise Kd determination challenging.[6]

Co-Immunoprecipitation Assay

This technique is used to identify protein-protein interactions. It was utilized to demonstrate that this compound treatment disrupts the interaction between Galectin-1 and its binding partners, such as Ras.

Methodology:

  • Cell Lysis: Prostate cancer cells (e.g., 22RV1) are treated with either this compound or a vehicle control (DMSO) and then lysed to release cellular proteins.

  • Immunoprecipitation: An antibody specific to Galectin-1 is added to the cell lysates and incubated to form an antibody-protein complex. Protein A/G agarose beads are then used to pull down this complex.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Galectin-1 and its potential binding partners (e.g., Ras) to assess the extent of their interaction in the presence and absence of this compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Surface Plasmon Resonance

SPR_Workflow cluster_preparation Preparation cluster_experiment SPR Experiment cluster_analysis Data Analysis Gal1 Recombinant Galectin-1 Immobilization Immobilize Gal-1 on Chip Gal1->Immobilization This compound This compound (Analyte) Injection Inject this compound (Multiple Concentrations) This compound->Injection Chip CM5 Sensor Chip Chip->Immobilization Immobilization->Injection Immobilized Surface Detection Real-time Binding Detection Injection->Detection Dissociation Dissociation Phase Detection->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Kinetics Analyze Binding (Dose-dependent) Sensorgram->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound and Galectin-1 interaction.

Signaling Pathway: this compound-Mediated Inhibition of Galectin-1/Ras/Akt Pathway

Gal1_Ras_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras Ras PI3K PI3K Ras->PI3K activates Gal1 Galectin-1 Gal1->Ras stabilizes Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation This compound This compound This compound->Gal1 inhibits

Caption: this compound inhibits Galectin-1, disrupting Ras stability and downstream Akt signaling.

Logical Relationship: Allosteric Inhibition Mechanism

Allosteric_Inhibition cluster_binding Binding Events cluster_native Native State cluster_inhibited Inhibited State Gal1_Dimer Galectin-1 Dimer CRD Carbohydrate Recognition Domain (CRD) Gal1_Dimer->CRD has Glycan Glycan Ligand (e.g., on cell surface receptor) CRD->Glycan binds CRD->Glycan reduced affinity Allosteric_Site Allosteric Binding Site Allosteric_Site->CRD induces conformational change in This compound This compound This compound->Allosteric_Site binds to

Caption: this compound acts as an allosteric inhibitor, reducing Galectin-1's affinity for its natural ligands.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against Galectin-1. Its allosteric mechanism of inhibition effectively disrupts the pro-tumorigenic functions of Galectin-1, as evidenced by its potent IC50 values in various cancer cell lines. The experimental data, primarily from SPR and co-immunoprecipitation assays, confirms a direct interaction and a clear mechanism of action. The subsequent inhibition of key signaling pathways, such as the Ras/Akt cascade, underscores the therapeutic potential of this compound in cancers where Galectin-1 is a key driver of malignancy. Further research to elucidate the precise kinetics of the this compound-Galectin-1 interaction and to explore its efficacy in a broader range of preclinical models is warranted.

References

Methodological & Application

Application Notes and Protocols for LLS30 In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LLS30 is a novel benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1] Gal-1 is a beta-galactoside-binding protein that is overexpressed in various cancers, including prostate cancer, and plays a crucial role in tumor progression, metastasis, and immune evasion.[1][2] this compound has been shown to inhibit the growth and metastasis of prostate cancer xenografts and can enhance the efficacy of chemotherapy and immunotherapy.[1] These application notes provide a detailed protocol for establishing an in vivo xenograft model to evaluate the anti-tumor effects of this compound.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound in the tumor microenvironment. This compound disrupts the interaction between Gal-1 and its binding partners, such as CD45 on T cells, thereby inhibiting Gal-1-induced T cell apoptosis and promoting an anti-tumor immune response.[1]

LLS30_Signaling_Pathway cluster_TME Tumor Microenvironment PCa_Cell Prostate Cancer Cell Gal1 Secreted Gal-1 PCa_Cell->Gal1 secretes CD45 CD45 Gal1->CD45 binds T_Cell T Cell Apoptosis T Cell Apoptosis CD45->Apoptosis induces This compound This compound This compound->Gal1 inhibits binding Xenograft_Workflow A Cell Culture (Myc-CaP) B Cell Preparation for Injection A->B C Subcutaneous Injection into FVB/N Mice B->C D Tumor Growth to ~100 mm³ C->D E Randomization into Treatment Groups D->E F This compound or Vehicle Administration E->F G Tumor Measurement & Body Weight Monitoring F->G H Endpoint & Tissue Collection G->H

References

Application Notes and Protocols for LLS30 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing LLS30, a novel allosteric inhibitor of Galectin-1 (Gal-1), in various cell culture assays. This compound has shown significant potential in cancer research, particularly in the context of castration-resistant prostate cancer (CRPC) and immunotherapy.[1][2][3]

Introduction to this compound

This compound is a benzimidazole-based small molecule that functions as an allosteric inhibitor of Gal-1.[1][2] It binds to the carbohydrate recognition domain (CRD) of Gal-1, which in turn reduces the binding affinity of Gal-1 to its partners.[1] This inhibitory action disrupts key signaling pathways involved in tumor progression, metastasis, and immune evasion.[1][2] In cell culture models, this compound has been demonstrated to inhibit cancer cell growth, induce apoptosis, and suppress T-cell apoptosis, making it a valuable tool for cancer research and drug development.[1][2]

Mechanism of Action

This compound's primary mechanism is the allosteric inhibition of Galectin-1. This leads to the disruption of several downstream signaling pathways:

  • Inhibition of T-Cell Apoptosis: By binding to the CRD of Gal-1, this compound prevents Gal-1 from interacting with CD45 on T-cells. This interaction would otherwise lead to T-cell apoptosis. By blocking this, this compound helps to preserve effector T-cells in the tumor microenvironment.[1]

  • Suppression of Oncogenic Signaling: this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways in prostate cancer cells.[2][4] It also downregulates pathways related to cell migration and invasion, such as PI3K-AKT, focal adhesion, and extracellular matrix (ECM)-receptor signaling.[2][5]

  • Induction of Cell Cycle Arrest and Apoptosis: In cancer cells, this compound can induce cell cycle arrest at the G1/S phase and trigger apoptosis.[2]

Signaling Pathway Diagrams

LLS30_Mechanism_of_Action cluster_tcell T-Cell cluster_tumor Tumor Cell CD45 CD45 Apoptosis_T T-Cell Apoptosis CD45->Apoptosis_T Induces Gal1 Galectin-1 Gal1->CD45 Binds to Akt Akt Signaling Gal1->Akt Activates AR AR Signaling Gal1->AR Activates Proliferation Cell Proliferation Akt->Proliferation Invasion Migration/Invasion Akt->Invasion AR->Proliferation Apoptosis_Tumor Apoptosis This compound This compound This compound->Gal1 Inhibits This compound->Apoptosis_Tumor Induces

Experimental Protocols

General Guidelines for this compound Usage
  • Solubility: this compound is soluble in DMSO.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store the stock solution at -20°C for long-term storage.

  • Working Concentrations: The effective concentration of this compound can vary between cell lines and assays. Typical working concentrations range from 2 µM to 10 µM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Protocol 1: Cell Viability Assay (using CellTiter-Glo®)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell line of interest (e.g., PC3, 22RV1)

  • 96-well white, clear-bottom tissue culture plates

  • Appropriate cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed 3 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[2]

  • Allow cells to attach for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the desired concentrations of this compound or DMSO vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Cell_Viability_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_read Data Acquisition A Seed 3x10^3 cells/well in 96-well plate B Incubate 24h for cell attachment A->B C Add this compound or DMSO control B->C D Incubate 72h C->D E Add CellTiter-Glo® reagent D->E F Incubate 10 min E->F G Measure luminescence F->G

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis, in response to this compound treatment.

Materials:

  • This compound

  • CD8+ T-cells or other cell line of interest

  • Conditioned medium from cancer cells (optional, for co-culture experiments)

  • 96-well white, clear-bottom tissue culture plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Culture CD8+ T-cells in conditioned medium from cancer cells, with or without 2 µM this compound, for 24 hours.[1] For other cell types, plate cells and treat with this compound for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents gently by swirling the plate.

  • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measure luminescence using a luminometer.

Protocol 3: Cell Adhesion Assay

This protocol assesses the ability of this compound to inhibit the adhesion of cancer cells to extracellular matrix proteins.

Materials:

  • This compound

  • PC3 cells or other metastatic cancer cell line

  • 96-well tissue culture plates

  • Collagen, fibronectin, and laminin

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Coat the wells of a 96-well plate with collagen, fibronectin, or laminin and let it dry overnight.

  • Pre-treat PC3 cells with 5 µM this compound or DMSO control for 1 hour in culture medium.[2]

  • Plate the pre-treated cells onto the coated wells.

  • Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantify the number of adherent cells using the CellTiter-Glo® Luminescent Cell Viability Assay as described in Protocol 1.[2]

Adhesion_Assay_Workflow cluster_setup Setup cluster_exp Experiment cluster_quant Quantification A Coat 96-well plate with ECM proteins C Plate pre-treated cells on coated wells A->C B Pre-treat cells with This compound or DMSO for 1h B->C D Incubate overnight for adhesion C->D E Wash to remove non-adherent cells D->E F Quantify adherent cells (e.g., CellTiter-Glo) E->F

Protocol 4: Co-immunoprecipitation (Co-IP) for Gal-1 and CD45 Interaction

This protocol is designed to demonstrate that this compound disrupts the interaction between Gal-1 and CD45 on T-cells.

Materials:

  • This compound

  • Recombinant Gal-1

  • T-cells

  • ProteoExtract® Native Membrane Protein Extraction Kit

  • Anti-Gal-1 antibody

  • Protein A/G Sepharose slurry

  • Antibodies for immunoblotting (e.g., anti-CD45)

Procedure:

  • Treat 2 µM of recombinant Gal-1 with 2 µM this compound or 0.02% DMSO for 4 hours at 4°C.[1]

  • Extract membrane proteins from approximately 2 x 10⁶ T-cells using the membrane protein extraction kit.[1]

  • Add 30 µg of membrane protein to the Gal-1/LLS30 or Gal-1/DMSO mixtures and incubate for 4 hours at 4°C.[1]

  • Incubate 10 µL of anti-Gal-1 antibody with 100 µL of Protein A/G Sepharose slurry for 4 hours at 4°C with gentle mixing.

  • Add the antibody-bead slurry to the protein mixtures and incubate overnight at 4°C with rotary agitation.[1]

  • Centrifuge to pellet the beads and wash them with a non-denaturing lysis buffer.

  • Elute the immunoprecipitated proteins from the beads.

  • Analyze the eluates by SDS-PAGE and immunoblotting with an anti-CD45 antibody. A decrease in the CD45 signal in the this compound-treated sample indicates disruption of the interaction.[1]

Quantitative Data Summary

AssayCell LineThis compound ConcentrationEffectReference
Cell Viability PC3 (CRPC)10 µMInduces G1/S phase cell cycle arrest after 24h.[2]
PC3 (CRPC)10 µMTriggers apoptosis after 72h.[2]
22RV1 (CRPC)10 µMSuppresses phosphorylated AKT after 24h.[3]
T-Cell Apoptosis CD8+ T-cells2 µMInhibits Gal-1 induced T-cell apoptosis.[1]
Cell Adhesion PC35 µMInhibited adhesion to collagen, laminin, and fibronectin.[2]
PC35 µMInhibition of adhesion to collagen by 76±5%.[2]
PC35 µMInhibition of adhesion to laminin by 69±4%.[2]
PC35 µMInhibition of adhesion to fibronectin by 62±12%.[2]
Combination Therapy 22RV1Indicated Conc.Synergistically induces cell death with anti-PD-1.[1]
PC3 & 22RV110 µM this compound + 1 nM DocetaxelPotentiates anti-tumor effects of docetaxel.[2]

CRPC: Castration-Resistant Prostate Cancer

Troubleshooting

  • Low this compound Activity: Ensure the DMSO stock solution is properly stored and that the final DMSO concentration in the culture medium is consistent across all conditions and ideally below 0.5% to avoid solvent-induced toxicity.

  • High Background in Assays: Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.

  • Variability in Results: Ensure consistent incubation times and thorough mixing of reagents. Use of multichannel pipettes can help reduce well-to-well variability.

These protocols and notes should serve as a comprehensive guide for incorporating this compound into your cell culture-based research. As with any new reagent, optimization for your specific cell lines and experimental conditions is recommended.

References

Application Notes and Protocols for LLS30 and Docetaxel Combination Therapy in Preclinical Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel is a standard-of-care chemotherapeutic agent for metastatic castration-resistant prostate cancer (mCRPC). However, the development of resistance limits its long-term efficacy. Emerging preclinical evidence has identified LLS30, a novel small molecule allosteric inhibitor of Galectin-1 (Gal-1), as a promising agent to enhance the therapeutic effects of docetaxel in prostate cancer.[1][2] Gal-1 is highly expressed in mCRPC and is associated with tumor progression.[1][2] this compound potentiates the anti-tumor activity of docetaxel, leading to complete tumor regression in xenograft models of castration-resistant prostate cancer.[1]

These application notes provide a detailed overview of the experimental design for evaluating the combination therapy of this compound and docetaxel in both in vitro and in vivo preclinical models of prostate cancer. The included protocols are based on established methodologies and published data to ensure reproducibility and accuracy.

Mechanism of Action

The synergistic anti-tumor effect of the this compound and docetaxel combination therapy stems from their distinct but complementary mechanisms of action:

  • This compound: Functions as an allosteric inhibitor of Galectin-1, a protein implicated in prostate cancer progression. By binding to Gal-1, this compound disrupts its interaction with other proteins, leading to the suppression of key oncogenic signaling pathways, including the Akt and Androgen Receptor (AR) pathways.[1] this compound has been shown to induce G1/S phase arrest in the cell cycle.[1]

  • Docetaxel: Is a taxane-based chemotherapeutic agent that stabilizes microtubules, leading to the disruption of mitotic spindle assembly. This interference with cell division ultimately triggers G2/M phase cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The combination of this compound-induced G1/S arrest and docetaxel-induced G2/M arrest may contribute to a more potent cytotoxic effect.[1] Furthermore, the combination therapy has been observed to decrease the expression of phospho-AKT, indicating a synergistic impact on this critical survival pathway.[1]

Signaling Pathway

The combination of this compound and docetaxel converges on critical signaling pathways involved in prostate cancer cell proliferation and survival.

cluster_0 This compound Action cluster_1 Docetaxel Action This compound This compound Gal1 Galectin-1 This compound->Gal1 inhibits G1S_arrest G1/S Phase Arrest This compound->G1S_arrest Akt Akt Signaling Gal1->Akt activates AR AR Signaling Gal1->AR activates Apoptosis Apoptosis Akt->Apoptosis inhibits AR->Apoptosis inhibits G1S_arrest->Apoptosis Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules stabilizes G2M_arrest G2/M Phase Arrest Microtubules->G2M_arrest G2M_arrest->Apoptosis

This compound and Docetaxel Signaling Pathway

Data Presentation

In Vitro Efficacy of this compound and Docetaxel Combination
Cell LineTreatmentConcentrationEffectReference
PC3This compound10 µMG1/S phase cell cycle arrest[1]
22RV1This compound10 µMDecreased phospho-AKT[1]
PC3Docetaxel1 nMSynergistic anti-tumor effect with this compound[1]
22RV1Docetaxel-Potentiated anti-tumor effect with this compound[1]
PC3 & 22RV1This compound + Docetaxel10 µM this compound + 1 nM DocetaxelDecreased phospho-AKT expression[1]
In Vivo Efficacy of this compound and Docetaxel Combination in Xenograft Models
Animal ModelTumor TypeTreatment GroupDosing RegimenTumor Growth InhibitionReference
Nude MicePC3 XenograftVehicle Control--[1]
This compound10 mg/kgSignificant suppression[1]
Docetaxel--[1]
This compound + Docetaxel10 mg/kg this compoundComplete tumor regression[1]
Nude Mice22RV1 XenograftVehicle Control--[1]
This compound30 mg/kgSignificant reduction[1]

Experimental Protocols

In Vitro Experimental Workflow

start Start cell_culture Prostate Cancer Cell Culture (PC3, 22RV1) start->cell_culture treatment Treat with this compound, Docetaxel, or Combination cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis end End cell_viability->end cell_cycle->end protein_analysis->end

In Vitro Experimental Workflow

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound and docetaxel, alone and in combination, on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., PC3, 22RV1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Docetaxel (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the prostate cancer cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and docetaxel in complete culture medium.

    • For single-agent treatment, add 100 µL of the respective drug dilutions to the wells.

    • For combination treatment, add 50 µL of the this compound dilution and 50 µL of the docetaxel dilution to the wells.

    • Include vehicle control wells (medium with the same concentration of DMSO as the drug-treated wells).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effects of this compound and docetaxel on the cell cycle distribution of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., PC3)

  • Complete culture medium

  • This compound and Docetaxel

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound (e.g., 10 µM), docetaxel, or the combination for 24 hours.[1]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Akt and AR Signaling

This protocol is for assessing the impact of this compound and docetaxel on the expression and phosphorylation of key proteins in the Akt and AR signaling pathways.

Materials:

  • Prostate cancer cell lines (e.g., 22RV1)

  • Complete culture medium

  • This compound and Docetaxel

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-AR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells as described for the cell cycle analysis.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

In Vivo Experimental Workflow

start Start tumor_implantation Subcutaneous Implantation of Prostate Cancer Cells (PC3 or 22RV1) into Nude Mice start->tumor_implantation tumor_growth Allow Tumors to Reach ~100-150 mm³ tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound, Docetaxel, or Combination Therapy randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring end_point Endpoint: Tumor Regression or Predetermined Tumor Size monitoring->end_point analysis Excise Tumors for Immunohistochemical Analysis end_point->analysis end End analysis->end

In Vivo Xenograft Experimental Workflow

Protocol 4: Prostate Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model in nude mice to evaluate the in vivo efficacy of this compound and docetaxel combination therapy.

Materials:

  • Prostate cancer cell lines (e.g., PC3, 22RV1)

  • Male athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound formulation for injection

  • Docetaxel formulation for injection

  • Vehicle control solution

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest prostate cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.[3]

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.[3]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=6-8 mice per group).[4][5]

  • Treatment Administration:

    • Prepare the treatment formulations for this compound (e.g., 10 or 30 mg/kg) and docetaxel according to previously established protocols.[1]

    • Administer the treatments (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for this compound, weekly for docetaxel).

    • Administer the vehicle control to the control group.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The study endpoint may be defined by complete tumor regression, a predetermined maximum tumor size, or a specific time point.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67).[1]

Conclusion

The combination of this compound and docetaxel represents a promising therapeutic strategy for castration-resistant prostate cancer. The protocols and data presented in these application notes provide a comprehensive framework for researchers to further investigate the synergistic effects and underlying mechanisms of this combination therapy in preclinical settings. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for the continued development of this novel therapeutic approach.

References

Application Notes & Protocols: In Vitro Efficacy Assessment of LLS30

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: LLS30 is a novel, benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1][2][3][4] Gal-1 is a β-galactoside-binding lectin that is overexpressed in various cancers, including metastatic castration-resistant prostate cancer (mCRPC), where high expression is associated with poor clinical outcomes.[2] this compound exerts its anti-tumor effects by binding to the carbohydrate recognition domain (CRD) of Gal-1, thereby decreasing its binding affinity to its partners.[1][2] This inhibition disrupts multiple oncogenic pathways, making this compound a promising therapeutic agent for further investigation. These application notes provide a comprehensive overview of the key in vitro methods used to characterize the efficacy and mechanism of action of this compound.

Mechanism of Action of this compound

This compound's primary target is Gal-1. By inhibiting Gal-1, this compound modulates both tumor-intrinsic and immune-related pathways.

  • Inhibition of Oncogenic Signaling: In cancer cells, particularly castration-resistant prostate cancer (CRPC) cells, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways.[2][5] This leads to the induction of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest and inhibition of cell growth.[2][4][5]

  • Modulation of the Tumor Microenvironment: Tumor-secreted Gal-1 contributes to an immunosuppressive tumor microenvironment by inducing T-cell apoptosis.[1] this compound disrupts the binding of Gal-1 to the CD45 receptor on T-cells, which suppresses T-cell apoptosis and can enhance anti-tumor immunity.[1][3]

G cluster_cancer Cancer Cell cluster_tcell T-Cell Gal1_cancer Galectin-1 Akt Akt Pathway Gal1_cancer->Akt activates AR AR Pathway Gal1_cancer->AR activates Growth Cell Growth & Proliferation Akt->Growth AR->Growth CD45 CD45 Apoptosis T-Cell Apoptosis CD45->Apoptosis suppresses This compound This compound This compound->Gal1_cancer Secreted_Gal1 Secreted Galectin-1 This compound->Secreted_Gal1 Secreted_Gal1->CD45 binds & disrupts

Caption: this compound inhibits Gal-1, suppressing Akt/AR pathways in cancer cells and preventing T-cell apoptosis.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's in vitro efficacy from various studies.

Assay TypeCell Line(s)Key FindingsConcentration / ValueReference
Cell Viability C4-2B ENZ-REffective against enzalutamide-resistant cells.IC50: 3.8 µM[6]
Cell Cycle Analysis PC-3Induced G1/S phase cell cycle arrest.10 µM for 24h[2][3]
Apoptosis Induction PC-3Triggered apoptosis.10 µM for 72h[2][3][5]
Apoptosis Inhibition CD8+ T-cellsSuppressed Gal-1 induced T-cell apoptosis.Not specified[1]
Cell Adhesion PC-3Inhibited adhesion to extracellular matrix proteins.76% (Collagen), 69% (Laminin), 62% (Fibronectin)[2]
Glycan Binding T-cellsBlocked FITC-labeled Gal-1 binding to T-cell surface.2 µM[7]
Synergy Study 22RV1Synergistic cell death with anti-PD-1.Combination Index: 0.2-0.4[1]
AR/AR-V7 Signaling C4-2B ENZ-R, 22RV1Inhibited expression of AR and AR-V7.5 µM and 10 µM[8]

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 2,000-5,000 cells/well in 96-well plate) B 2. Incubate (24h to allow attachment) A->B C 3. Treat with this compound (Serial dilutions, 72h incubation) B->C D 4. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) C->D E 5. Incubate (2-4h at 37°C) D->E F 6. Solubilize Formazan (Add 100 µL DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Plating: Seed prostate cancer cells (e.g., C4-2B ENZ-R, PC-3, 22RV1) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[8] Create a working solution and perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[8]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.

Protocol:

  • Cell Plating: Follow Step 1 of the MTT Assay protocol.

  • Treatment: Treat cells with this compound (e.g., 3 µM) or vehicle control for a specified period (e.g., 24-72 hours).[2][8]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (Promega).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize results to cell number if necessary.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases (G0/G1, S, G2/M) of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., PC-3) in 6-well plates. Once they reach 60-70% confluency, treat with this compound (e.g., 10 µM) or DMSO for 24 hours.[2][3]

  • Cell Harvesting:

    • Collect the culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels (e.g., p-AKT, AR, p21).[2][4][8]

G cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. Sample Preparation (Add loading buffer, denature at 95°C) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) D->E F 6. Blocking (5% non-fat milk or BSA in TBST) E->F G 7. Primary Antibody Incubation (Overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) G->H I 9. Detection (ECL reagent and imaging) H->I

Caption: Standard workflow for protein analysis via Western Blotting.

Protocol:

  • Sample Preparation:

    • Culture and treat cells (e.g., PC3, 22RV1) with this compound (10 µM) or DMSO for 24 hours.[4]

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Add Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-AKT, anti-AR, anti-p21, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin).

References

Application Notes and Protocols for LLS30 Treatment in Enzalutamide-Resistant Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor used in the treatment of castration-resistant prostate cancer (CRPC). However, a significant number of patients develop resistance to enzalutamide, often driven by mechanisms such as the expression of AR splice variants, most notably AR-V7. LLS30, a novel small molecule inhibitor of Galectin-1 (Gal-1), has emerged as a promising therapeutic agent to overcome enzalutamide resistance. Elevated levels of Gal-1 have been observed in enzalutamide-resistant prostate cancer cells, where it plays a crucial role in regulating the expression of both full-length AR (AR-FL) and AR-V7. By targeting the Gal-1/AR axis, this compound suppresses the growth of enzalutamide-resistant cells and acts synergistically with enzalutamide to inhibit tumor progression.[1]

These application notes provide a comprehensive overview of the preclinical data on this compound and detailed protocols for key experiments to evaluate its efficacy in enzalutamide-resistant prostate cancer models.

Data Presentation

In Vitro Efficacy of this compound
Cell LineTreatmentParameterValueReference
C4-2B ENZ-RThis compoundIC503.8 µM[1][2]
C4-2B ENZ-RThis compound (3 µM)Caspase-3/7 ActivitySignificant Increase[2]
22RV1This compound (3 µM)Caspase-3/7 ActivitySignificant Increase[2]
C4-2B ENZ-RThis compound (1.5 µM)Colony FormationSuppression[2]
C4-2B ENZ-RThis compound (3 µM)Colony FormationSuppression[2]
Synergistic Effects of this compound and Enzalutamide
Cell LineCombinationParameterResultReference
C4-2B ENZ-RThis compound + EnzalutamideCell GrowthSignificant Suppression[1]
22RV1This compound + EnzalutamideCell GrowthSignificant Suppression[1]
C4-2B ENZ-RThis compound + EnzalutamideCombination Index (CI)CI < 1 (Synergistic)[2]
22RV1This compound + EnzalutamideCombination Index (CI)CI < 1 (Synergistic)[2]
In Vivo Efficacy of this compound in Enzalutamide-Resistant Xenografts
Animal ModelTreatmentParameterResultReference
Castrated nude mice with C4-2B ENZ-R xenograftsThis compound (10 mg/kg, i.p.)Tumor Growth and WeightSignificant Suppression[1]
Castrated nude mice with C4-2B ENZ-R xenograftsThis compound + EnzalutamideTumor VolumeSignificant Reduction vs. Enzalutamide alone[1]
This compound-treated tumors-Cleaved Caspase-3 Positive Cells11-fold Increase[1]
This compound-treated tumors-Ki-67 Positive Cells3-fold Decrease[1]

Signaling Pathways and Experimental Workflows

LLS30_Mechanism_of_Action cluster_resistance Enzalutamide Resistance cluster_treatment This compound Treatment Enzalutamide Enzalutamide AR_FL AR-FL Enzalutamide->AR_FL Inhibits Proliferation Cell Proliferation & Survival AR_FL->Proliferation AR_FL->Proliferation AR_V7 AR-V7 AR_V7->Proliferation AR_V7->Proliferation Gal1 Galectin-1 Gal1->AR_FL Upregulates Gal1->AR_FL Gal1->AR_V7 Upregulates Gal1->AR_V7 Apoptosis Apoptosis Proliferation->Apoptosis Suppressed by This compound Treatment This compound This compound This compound->Gal1 Inhibits This compound->Gal1 Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture Enzalutamide-Resistant Prostate Cancer Cells (e.g., C4-2B ENZ-R, 22RV1) Treatment_vitro Treat with this compound and/or Enzalutamide Cell_Culture->Treatment_vitro Cell_Viability Cell Viability Assay (CellTiter-Glo) Treatment_vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) Treatment_vitro->Apoptosis_Assay Colony_Formation Colony Formation Assay Treatment_vitro->Colony_Formation Western_Blot Western Blot (AR-FL, AR-V7) Treatment_vitro->Western_Blot RNA_Seq RNA Sequencing Treatment_vitro->RNA_Seq Xenograft Establish Enzalutamide-Resistant Xenografts in Mice Treatment_vivo Treat with this compound and/or Enzalutamide Xenograft->Treatment_vivo Tumor_Measurement Measure Tumor Volume and Weight Treatment_vivo->Tumor_Measurement IHC Immunohistochemistry (Cleaved Caspase-3, Ki-67) Tumor_Measurement->IHC

References

Application Notes and Protocols for LLS30 in Cancer Immunotherapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals studying the therapeutic potential of LLS30, a novel Galectin-1 (Gal-1) inhibitor, in cancer immunotherapy.

Introduction

This compound is a benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1][2] Gal-1 is highly expressed in various cancers, including castration-resistant prostate cancer (CRPC), and is associated with tumor progression, invasion, and immune evasion.[1][3] this compound has been shown to inhibit cancer cell proliferation, migration, and invasion, and to potentiate the anti-tumor effects of conventional chemotherapy and immunotherapy.[1][2] These protocols outline key in vitro and in vivo experiments to investigate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound targets Gal-1, an important protein in mCRPC therapy, as an allosteric inhibitor, which decreases Gal-1's binding affinity to its partners.[1][3] By binding to the carbohydrate recognition domain (CRD) of Gal-1, this compound disrupts its interaction with glycoproteins on the surface of T cells, such as CD45.[2] This inhibition of Gal-1 binding prevents Gal-1-mediated T cell apoptosis, thereby enhancing the anti-tumor immune response.[2][4] Furthermore, this compound has been shown to suppress Androgen Receptor (AR) and Akt signaling pathways, which are critical for the growth and survival of prostate cancer cells.[1][5]

Signaling Pathway of this compound in Cancer Immunotherapy

LLS30_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell cluster_tme Tumor Microenvironment Gal1 Galectin-1 AR AR Signaling Gal1->AR Akt Akt Signaling Gal1->Akt CD45 CD45 Gal1->CD45 binds This compound This compound This compound->Gal1 inhibits Immune_Response Anti-Tumor Immune Response This compound->Immune_Response enhances Proliferation Proliferation/ Invasion AR->Proliferation Akt->Proliferation TCell_Apoptosis T Cell Apoptosis CD45->TCell_Apoptosis TCell_Apoptosis->Immune_Response Anti_PD1 Anti-PD-1 Anti_PD1->Immune_Response enhances

Caption: this compound inhibits Gal-1, blocking downstream AR and Akt signaling in tumor cells and preventing T cell apoptosis.

Quantitative Data Summary

ExperimentCell LineThis compound ConcentrationObserved EffectReference
Cell Viability Assay22Rv1, PC310 µMSignificant inhibition of cell proliferation[1]
Apoptosis AssayPC310 µMInduction of apoptosis after 72 hours[1]
Cell Cycle AnalysisPC310 µMAccumulation of cells in the G1/S phase[1]
In Vivo Tumor Growth22Rv1 Xenograft30 mg/kg38.8% downregulation of Ki-67 positive cells[1]
Combination TherapyPC3, 22RV110 µM this compound, 1 nM DocetaxelPotentiation of anti-cancer effects[1]
T Cell ApoptosisCD8+ T cells-This compound treated conditioned media suppressed T cell apoptosis[4]
Combination ImmunotherapyMyc-CaP Xenograft10 µM this compound, Anti-PD-1Synergistic induction of cancer cell death (C.I. 0.2-0.4)[2]

Experimental Protocols

In Vitro Assays

1. Cell Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

  • Materials:

    • Prostate cancer cell lines (e.g., 22Rv1, PC3)

    • 96-well plates

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit

    • Luminometer

  • Protocol:

    • Seed 3 x 10³ prostate cancer cells per well in a 96-well plate.

    • Allow cells to attach for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

    • Incubate the plate for 72 hours.

    • Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay Kit according to the manufacturer's instructions.

    • Record luminescence using a luminometer.

2. Apoptosis Assay

This assay quantifies the extent of apoptosis induced by this compound.

  • Materials:

    • Prostate cancer cell lines (e.g., PC3)

    • 6-well plates

    • Complete cell culture medium

    • This compound (10 µM)

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with 10 µM this compound or DMSO for 72 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry.

3. Cell Cycle Analysis

This protocol analyzes the effect of this compound on the cell cycle progression of cancer cells.

  • Materials:

    • Prostate cancer cell lines (e.g., PC3)

    • 6-well plates

    • Complete cell culture medium

    • This compound (10 µM)

    • PI/RNase Staining Buffer

    • Flow cytometer

  • Protocol:

    • Plate cells in 6-well plates.

    • After 24 hours, treat with 10 µM this compound or DMSO for 24 hours.

    • Harvest, wash, and fix the cells in cold 70% ethanol.

    • Resuspend the fixed cells in PI/RNase Staining Buffer.

    • Analyze the cell cycle distribution by flow cytometry.

4. Co-Immunoprecipitation (Co-IP)

This protocol is used to study the interaction between Gal-1 and its binding partners, such as CD45, and how this compound affects this interaction.

  • Materials:

    • T cells

    • This compound

    • Anti-Gal-1 antibody

    • Protein A/G magnetic beads

    • Lysis buffer

    • Antibodies for immunoblotting (e.g., anti-CD45)

  • Protocol:

    • Treat T cell membrane protein extracts with Gal-1 and either this compound or DMSO.

    • Incubate the treated extracts with an anti-Gal-1 antibody.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins and analyze by SDS-PAGE and immunoblotting with an anti-CD45 antibody.

In Vivo Xenograft Studies

1. Tumor Growth Inhibition Study

This study evaluates the in vivo efficacy of this compound in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Prostate cancer cells (e.g., 22Rv1)

    • This compound

    • Vehicle control (e.g., DMSO)

    • Calipers

  • Protocol:

    • Subcutaneously inject prostate cancer cells into the flanks of the mice.

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer this compound (e.g., 30 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a defined schedule.

    • Monitor tumor volume using calipers regularly.

    • Monitor mouse body weight as an indicator of toxicity.

    • At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67).

2. Combination Immunotherapy Study

This protocol assesses the synergistic effect of this compound with an immune checkpoint inhibitor like anti-PD-1.

  • Materials:

    • Syngeneic mouse model (e.g., FVB/N mice with Myc-CaP cells)

    • This compound

    • Anti-PD-1 antibody

    • Control IgG

  • Protocol:

    • Implant Myc-CaP cells subcutaneously into FVB/N mice.

    • Once tumors are palpable, divide mice into four groups: Vehicle, this compound alone, anti-PD-1 alone, and this compound + anti-PD-1.

    • Administer treatments as per the defined schedule and dosage.

    • Measure tumor growth and monitor animal health.

    • At the end of the experiment, harvest tumors for immunohistochemical analysis of CD8+ T cell infiltration.

Experimental Workflow

LLS30_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Proliferation Cell Proliferation Assay Efficacy Efficacy Evaluation (IC50, Tumor Inhibition) Proliferation->Efficacy Apoptosis Apoptosis Assay Apoptosis->Efficacy Migration Migration/Invasion Assay Migration->Efficacy Signaling Signaling Pathway Analysis (Western Blot, Co-IP) Mechanism Mechanism of Action (Pathway Modulation) Signaling->Mechanism Xenograft Xenograft Model (Tumor Growth) Xenograft->Efficacy Metastasis Metastasis Model Metastasis->Efficacy Combination Combination Therapy (e.g., with Anti-PD-1) Synergy Synergy Analysis Combination->Synergy

Caption: A typical experimental workflow for evaluating this compound in cancer immunotherapy studies.

References

LLS30: A Potent Allosteric Inhibitor for Investigating Galectin-1 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-1 (Gal-1), a β-galactoside-binding lectin, is a key regulator in a multitude of physiological and pathological processes, including immune responses, angiogenesis, and cancer progression.[1][2] Its overexpression in various cancers, such as metastatic castration-resistant prostate cancer (mCRPC), is often correlated with poor clinical outcomes.[3][4] LLS30, a novel benzimidazole-based small molecule, has been identified as a potent and specific allosteric inhibitor of Gal-1.[3][5] It functions by binding to the carbohydrate recognition domain (CRD) of Gal-1, thereby decreasing its affinity for binding partners and disrupting downstream signaling cascades.[6] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying Gal-1 signaling pathways, particularly in the context of cancer research.

Mechanism of Action

This compound exerts its inhibitory effect on Galectin-1 through an allosteric mechanism.[3] By binding to a site distinct from the carbohydrate-binding pocket, it induces a conformational change in Gal-1, leading to a reduced affinity for its glycosylated binding partners.[3][6] This disruption of Gal-1's interactions with cell surface receptors and extracellular matrix components leads to the modulation of several critical signaling pathways implicated in cancer progression.

Key signaling pathways affected by this compound-mediated Gal-1 inhibition include:

  • Akt and AR Signaling in Prostate Cancer: In castration-resistant prostate cancer (CRPC) cells, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways.[3][4] This leads to an induction of the cyclin-dependent kinase inhibitor p21, resulting in growth inhibition of both AR-positive and AR-negative CRPC cells.[3][4]

  • T-cell Apoptosis and Immune Evasion: Tumor-secreted Gal-1 can induce apoptosis in effector T-cells by binding to the CD45 receptor, contributing to an immunosuppressive tumor microenvironment.[6][7] this compound disrupts the Gal-1/CD45 interaction, thereby suppressing T-cell apoptosis and enhancing anti-tumor immunity.[6] This mechanism suggests the potential of this compound as an immunotherapeutic agent, particularly in combination with immune checkpoint inhibitors like anti-PD-1.[6]

  • Cell Adhesion and Invasion: this compound has been demonstrated to inhibit the adhesion of cancer cells to extracellular matrix components such as collagen, fibronectin, and laminin.[3][4][8] This interference with cell adhesion is crucial for its ability to inhibit cancer cell invasion and metastasis.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound.

Table 1: In Vitro Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC) Cell Lines

Cell LineAndrogen Receptor (AR) StatusIC50 Value (µM)Reference
PC3Negative10.4[3]
DU145Negative5.3[3]
22RV1Positive3.3[3]
CWR-R1Positive5.9[3]

Table 2: Effect of this compound on PC3 Cell Adhesion to Extracellular Matrix Proteins

Extracellular Matrix ProteinInhibition of Adhesion (%)P-valueReference
Collagen76 ± 5< 0.05[3][4]
Laminin69 ± 4< 0.05[3][4]
Fibronectin62 ± 12< 0.05[3][4]

Signaling Pathway Diagrams

Gal1_Akt_AR_Pathway Galectin-1, Akt, and AR Signaling Pathway Inhibition by this compound Gal1 Galectin-1 Ras Ras Gal1->Ras stabilizes Invasion Invasion & Metastasis Gal1->Invasion promotes This compound This compound This compound->Gal1 inhibits pAkt p-Akt This compound->pAkt suppresses p21 p21 This compound->p21 induces AR Androgen Receptor (AR) This compound->AR ARV AR-Variants This compound->ARV This compound->Invasion PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Akt->pAkt pAkt->AR activates CellGrowth Cell Growth & Proliferation pAkt->CellGrowth promotes p21->CellGrowth AR->CellGrowth ARV->CellGrowth

Caption: this compound inhibits Gal-1, suppressing Akt and AR signaling and inducing p21.

Gal1_TCell_Apoptosis_Pathway This compound Inhibition of Galectin-1 Mediated T-Cell Apoptosis TumorCell Tumor Cell Gal1 Secreted Galectin-1 TumorCell->Gal1 secretes CD45 CD45 Receptor Gal1->CD45 binds This compound This compound This compound->Gal1 inhibits TCell Effector T-Cell TCell->CD45 Apoptosis T-Cell Apoptosis CD45->Apoptosis triggers ImmuneEvasion Tumor Immune Evasion Apoptosis->ImmuneEvasion Experimental_Workflow General Experimental Workflow for Studying this compound Effects cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_immune Immunology Studies CellCulture Cell Culture (e.g., CRPC cells) LLS30_Treatment This compound Treatment (various concentrations & times) CellCulture->LLS30_Treatment CellViability Cell Viability Assay (MTT) LLS30_Treatment->CellViability WesternBlot Western Blot (Akt, AR, p21) LLS30_Treatment->WesternBlot AdhesionAssay Cell Adhesion Assay (Collagen, Fibronectin, Laminin) LLS30_Treatment->AdhesionAssay InvasionAssay Transwell Invasion Assay LLS30_Treatment->InvasionAssay Xenograft Establish Xenograft Model (e.g., PC3, 22RV1 in mice) LLS30_Admin This compound Administration (e.g., 30 mg/kg) Xenograft->LLS30_Admin TumorMeasurement Tumor Growth Measurement LLS30_Admin->TumorMeasurement Toxicity Toxicity Assessment (e.g., body weight) LLS30_Admin->Toxicity CombinationTx Combination with anti-PD-1 LLS30_Admin->CombinationTx Immunohistochemistry Immunohistochemistry (e.g., Ki-67) TumorMeasurement->Immunohistochemistry CoCulture Co-culture of T-cells and Cancer Cells CM_Treatment Treatment with this compound or Conditioned Medium (CM) CoCulture->CM_Treatment ApoptosisAssay T-cell Apoptosis Assay (e.g., Annexin V) CM_Treatment->ApoptosisAssay

References

Application Notes and Protocols for Measuring the Impact of LLS30 on Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LLS30 is a novel small-molecule inhibitor of Galectin-1 (Gal-1), a protein highly expressed in advanced cancers, including castration-resistant prostate cancer (CRPC).[1][2] Gal-1 plays a crucial role in tumor progression, invasion, and metastasis.[1][2] this compound acts as an allosteric inhibitor, decreasing the binding affinity of Gal-1 to its partners, thereby disrupting downstream signaling pathways that promote metastasis.[1][2] These application notes provide detailed methodologies for assessing the impact of this compound on key processes involved in metastasis, supported by quantitative data and visual representations of the underlying molecular mechanisms and experimental workflows.

Signaling Pathways Modulated by this compound in Metastasis

This compound has been shown to inhibit metastasis by modulating several critical signaling pathways. Genome-wide gene expression analysis in metastatic PC3 prostate cancer cells treated with this compound revealed significant downregulation of genes involved in migration and invasion. The most prominently affected pathways include the PI3K-AKT signaling pathway, focal adhesion, and extracellular matrix (ECM) receptor signaling.[1][2] Additionally, in the context of CRPC, this compound has been shown to suppress the Androgen Receptor (AR) signaling pathway.[1][2]

LLS30_Signaling_Pathway This compound This compound Gal1 Galectin-1 This compound->Gal1 PI3K_AKT PI3K-AKT Pathway Gal1->PI3K_AKT Activates Focal_Adhesion Focal Adhesion Signaling Gal1->Focal_Adhesion Activates ECM_Receptor ECM Receptor Signaling Gal1->ECM_Receptor Activates AR_Signaling AR Signaling Gal1->AR_Signaling Activates Metastasis Cell Migration, Invasion, Adhesion PI3K_AKT->Metastasis Focal_Adhesion->Metastasis ECM_Receptor->Metastasis AR_Signaling->Metastasis

Caption: this compound inhibits Galectin-1, blocking multiple pro-metastatic signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative impact of this compound on metastatic processes as reported in preclinical studies.

Experimental AssayCell LineThis compound ConcentrationObserved EffectReference
Cell Adhesion to CollagenPC310 µmol/L76% ± 5% inhibition[1]
Cell Adhesion to FibronectinPC310 µmol/L62% ± 12% inhibition[1]
Cell Adhesion to LamininPC310 µmol/L69% ± 4% inhibition[1]
In vivo Tumor Growth (Xenograft)PC310 mg/kgSignificant suppression[2]
Combination Therapy (with docetaxel)PC310 mg/kgComplete tumor regression[2]

Experimental Protocols

Detailed protocols for key experiments to measure the impact of this compound on metastasis are provided below.

In Vitro Cell Migration Assay (Transwell Assay)

This assay, also known as a Boyden chamber assay, is used to assess the migratory capacity of cancer cells in response to a chemoattractant.

Materials:

  • 24-well Transwell chambers (8 µm pore size)

  • Prostate cancer cell lines (e.g., PC3, 22RV1)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Protocol:

  • Cell Preparation: Culture prostate cancer cells to 70-80% confluency. The day before the assay, replace the medium with serum-free medium to starve the cells.

  • Assay Setup:

    • Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

    • In the upper chamber (Transwell insert), seed 5 x 10^4 cells in 200 µL of serum-free medium.

    • Add this compound at the desired concentrations (e.g., 10 µM) or vehicle control to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in fixation solution for 15 minutes.

    • Stain the cells by immersing the insert in staining solution for 20 minutes.

    • Gently wash the inserts with PBS to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of migrated cells in several random fields of view.

    • Calculate the average number of migrated cells per field.

In Vitro Cell Invasion Assay (Transwell Assay with Matrigel)

This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.

Materials:

  • Same as the Cell Migration Assay, with the addition of Matrigel (or a similar basement membrane extract).

Protocol:

  • Coating the Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium.

    • Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C for at least 30 minutes.

  • Cell Seeding and Treatment: Follow steps 2 and 3 of the Cell Migration Assay protocol.

  • Incubation: The incubation time for invasion assays is typically longer than for migration assays, often 48 hours, to allow cells sufficient time to degrade the Matrigel and invade.

  • Quantification: Follow steps 4-6 of the Cell Migration Assay protocol.

In Vivo Metastasis Model (Mouse Xenograft)

This model is used to evaluate the effect of this compound on tumor growth and metastasis in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Prostate cancer cell lines (e.g., PC3, 22RV1)

  • This compound

  • Vehicle control

  • Surgical instruments

  • Anesthesia

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of prostate cancer cells in a suitable medium or PBS.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 1-2 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomly assign mice to treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg intravenously) or vehicle control according to the desired dosing schedule.

  • Monitoring:

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • Monitor the body weight and general health of the mice.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Harvest relevant organs (e.g., lungs, liver, lymph nodes) to assess for metastatic lesions.

    • Metastases can be quantified by histological analysis (H&E staining) or by using reporter-expressing cancer cells (e.g., luciferase for bioluminescence imaging).

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Cell_Culture Prostate Cancer Cell Culture (PC3, 22RV1) Treatment This compound or Vehicle Control Cell_Culture->Treatment Migration Transwell Migration Assay Treatment->Migration Invasion Transwell Invasion Assay Treatment->Invasion Adhesion Cell Adhesion Assay Treatment->Adhesion Quant_In_Vitro Quantification (Cell Counting) Migration->Quant_In_Vitro Invasion->Quant_In_Vitro Adhesion->Quant_In_Vitro Xenograft Mouse Xenograft (Subcutaneous Injection) Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth Treatment_In_Vivo This compound or Vehicle Control (Systemic Administration) Tumor_Growth->Treatment_In_Vivo Endpoint Endpoint Analysis: Tumor Weight, Metastasis Assessment Treatment_In_Vivo->Endpoint

Caption: Workflow for in vitro and in vivo assessment of this compound's anti-metastatic effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LLS30 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the solubility of LLS30 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1] By binding to Gal-1, this compound decreases its affinity for its binding partners, thereby disrupting downstream signaling pathways.[2] In the context of castration-resistant prostate cancer (CRPC), this compound has been shown to suppress the Akt and Androgen Receptor (AR) pathways.[2]

Q2: I am having trouble dissolving this compound for my in vivo study. What is the recommended formulation?

A2: For in vivo studies in mice, a common and effective vehicle for this compound is a mixture of ethanol, Tween-80, and Phosphate Buffered Saline (PBS).[1][2] A typical final concentration for intravenous (I.V.) administration is 8.7% ethanol and 8.7% Tween-80 in PBS.[1][2]

Q3: How do I prepare the this compound formulation for intravenous injection?

A3: To prepare the formulation, a concentrated stock solution of this compound is first made, which is then diluted to the final injection concentration. For example, a 6X stock solution can be prepared by dissolving this compound in a 50% absolute ethanol and 50% Tween-80 mixture.[2] This stock solution is then diluted with PBS to achieve the final desired concentration of this compound and vehicle components (e.g., 8.7% ethanol and 8.7% Tween-80).[1][2]

Q4: What are some alternative strategies if I encounter solubility issues with this compound?

A4: this compound belongs to the benzimidazole class of compounds, which are often characterized by poor water solubility. If the standard formulation is not suitable for your experimental needs, you may consider other common solubility enhancement techniques for poorly soluble drugs. These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions or nanosuspensions.[3] For benzimidazole compounds like albendazole, methods such as forming solid dispersions with hydrophilic polymers (e.g., PVP, PEG) or using hydrotropic agents (e.g., urea, sodium benzoate) have been shown to improve solubility.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitates out of solution upon dilution with PBS. The concentration of the organic co-solvents (ethanol and Tween-80) may be too low in the final formulation to maintain this compound in solution. The temperature of the PBS might be too low.Decrease the final dilution factor to maintain a higher percentage of co-solvents. Ensure the PBS is at room temperature before mixing. Prepare the final dilution immediately before administration to minimize the time for precipitation.
High viscosity of the formulation makes injection difficult. The concentration of Tween-80 might be too high.While 8.7% is a reported concentration, you can try titrating the Tween-80 concentration downwards. However, be mindful that this may negatively impact the solubility of this compound. A balance must be struck between solubility and viscosity.
Observed toxicity or adverse effects in animal models. The vehicle itself, particularly the concentration of ethanol or Tween-80, might be causing toxicity.Run a vehicle-only control group to assess the tolerability of the formulation in your specific animal model and strain. If the vehicle is toxic, consider alternative solubilization strategies such as using a different co-solvent system (e.g., DMSO/Cremophor/water) or preparing a nanosuspension.
Inconsistent results between experimental batches. Incomplete dissolution of this compound in the stock solution. Variability in formulation preparation.Ensure complete dissolution of this compound in the initial stock solution. Sonication can be used to aid dissolution. Standardize the formulation preparation protocol, including mixing times and temperatures, to ensure consistency across all experiments.

Quantitative Data Summary

Table 1: Reported In Vivo Formulation for this compound

ComponentStock Solution (6X) ConcentrationFinal Injection Vehicle ConcentrationReference
This compound6 mg/mL or 18 mg/mL5 mg/kg, 10 mg/kg, or 30 mg/kg[1][2]
Absolute Ethanol50%8.7%[1][2]
Tween-8050%8.7%[1][2]
PBS-to 100%[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a soluble formulation of this compound for intravenous administration in mice.

Materials:

  • This compound powder

  • Absolute ethanol (200 proof)

  • Tween-80

  • Phosphate Buffered Saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the 6X Stock Solution:

    • In a sterile vial, combine equal volumes of absolute ethanol and Tween-80 to create a 50%/50% (v/v) solution.

    • Weigh the required amount of this compound powder and add it to the ethanol/Tween-80 mixture to achieve the desired stock concentration (e.g., 6 mg/mL or 18 mg/mL).[2]

    • Vortex the mixture vigorously until the this compound powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Prepare the Final Injection Solution:

    • On the day of injection, calculate the required volume of the 6X this compound stock solution based on the desired final dose and the number of animals.

    • In a separate sterile tube, add 5 volumes of sterile PBS.

    • While vortexing the PBS, slowly add 1 volume of the 6X this compound stock solution. This will result in a 1:6 dilution and bring the vehicle concentrations to approximately 8.7% ethanol and 8.7% Tween-80.

    • Continue to vortex for a few minutes to ensure the solution is homogenous.

    • Visually inspect the final solution for any signs of precipitation. The solution should be clear.

  • Administration:

    • Administer the freshly prepared this compound formulation to the animals via the desired route (e.g., intravenous injection) at the calculated dose (e.g., 10 mg/kg or 30 mg/kg).[2]

Visualizations

LLS30_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gal-1 Gal-1 Receptor Receptor Gal-1->Receptor activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt phosphorylates p-Akt p-Akt AR AR p-Akt->AR stabilizes/ activates AR_nucleus AR AR->AR_nucleus translocates Gene_Transcription Gene Transcription (Proliferation, Survival) AR_nucleus->Gene_Transcription This compound This compound This compound->Gal-1 inhibits

Caption: Signaling pathway inhibited by this compound.

Solubility_Workflow Start Start LLS30_Powder This compound Powder Start->LLS30_Powder Solvent_Screening Solvent Screening (e.g., Ethanol, DMSO, PEG400) LLS30_Powder->Solvent_Screening Co_Solvent_System Co-Solvent System Optimization (e.g., Ethanol/Tween-80) Solvent_Screening->Co_Solvent_System Formulation_Prep Prepare Formulation Co_Solvent_System->Formulation_Prep Check_Solubility Check for Precipitation Formulation_Prep->Check_Solubility Administer Administer to Animals Check_Solubility->Administer Clear Solution Alternative_Methods Consider Alternative Methods (Solid Dispersion, Nanosuspension) Check_Solubility->Alternative_Methods Precipitation Alternative_Methods->Formulation_Prep

Caption: Experimental workflow for optimizing this compound solubility.

References

Technical Support Center: LLS30 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of LLS30, a benzimidazole-based small molecule inhibitor of Galectin-1. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

Challenges in the solid-phase synthesis and RP-HPLC purification of this compound can arise at various stages. This guide provides solutions to common problems.

ProblemPossible Cause(s)Recommended Solution(s)
Synthesis
Low final yield of crude product- Incomplete Fmoc deprotection. - Poor coupling efficiency of building blocks. - Inefficient cleavage from the resin.- Fmoc Deprotection: Increase incubation time with piperidine solution or use a freshly prepared solution. Monitor deprotection using a Kaiser test. - Coupling: Double couple problematic amino acids or building blocks. Use a different coupling reagent (e.g., HATU instead of HBTU). Ensure all reagents are anhydrous. - Cleavage: Extend cleavage time with the TFA cocktail. Ensure the cleavage cocktail composition is correct and fresh. Use a scavenger (e.g., triisopropylsilane) to prevent side reactions.
Presence of major impurities in crude product- Formation of deletion sequences due to incomplete coupling. - Side reactions during synthesis or cleavage. - Racemization of amino acid building blocks.- Incomplete Coupling: Optimize coupling conditions as described above. - Side Reactions: Use appropriate protecting groups for reactive side chains. Ensure scavengers are used during cleavage. - Racemization: Use coupling reagents known to suppress racemization (e.g., COMU, OxymaPure). Avoid prolonged exposure to basic conditions.
Purification
Poor peak shape (tailing or fronting) in RP-HPLC- Column overload. - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH.- Column Overload: Reduce the amount of sample injected onto the column. - Secondary Interactions: Add a small amount of an ion-pairing agent (e.g., 0.1% TFA) to the mobile phase. - pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For this compound, a slightly acidic mobile phase is generally recommended.
Co-elution of impurities with the main product- Similar hydrophobicity of the impurity and this compound.- Optimize Gradient: Use a shallower gradient during elution to improve separation. - Change Stationary Phase: Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). - Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol or a mixture).
Low recovery of purified product- Precipitation of this compound on the column or during fraction collection. - Adsorption to vials or tubing.- Precipitation: Ensure this compound is soluble in the mobile phase. It may be necessary to add a small amount of organic solvent to the collected fractions to maintain solubility. - Adsorption: Use low-adsorption vials and tubing.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity of this compound after synthesis and purification?

A1: The yield and purity of this compound can vary depending on the efficiency of the solid-phase synthesis and the optimization of the purification process. The following table provides typical ranges observed for similar small molecules synthesized using these methods.

ParameterTypical Range
Crude Product Yield 50-70%
Purity after RP-HPLC >95%
Overall Yield 20-40%

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: The identity of this compound should be confirmed by mass spectrometry (MS) to verify the molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. Purity is typically assessed by analytical RP-HPLC, looking for a single major peak at the expected retention time.

Q3: What are the critical steps in the solid-phase synthesis of this compound?

A3: The most critical steps are the coupling reactions and the Fmoc-deprotection steps. Incomplete reactions at any of these stages will lead to the formation of deletion or truncated sequences, which can be difficult to separate from the final product. It is crucial to ensure each step goes to completion, which can be monitored using qualitative tests like the Kaiser test for primary amines.

Q4: Are there any specific challenges related to the cleavage of this compound from the Rink Amide resin?

A4: The benzimidazole core of this compound is generally stable to the acidic conditions used for cleavage (e.g., trifluoroacetic acid). However, scavengers such as triisopropylsilane (TIS) should be included in the cleavage cocktail to prevent side reactions with reactive intermediates that may be generated from the protecting groups or the linker.

Q5: What is the best way to store this compound after purification?

A5: this compound should be stored as a lyophilized powder at -20°C or lower for long-term stability. For short-term use, solutions in a suitable solvent like DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol describes a general procedure for the manual solid-phase synthesis of this compound on Rink Amide MBHA resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids and other building blocks

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 20 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling:

    • Pre-activate the first Fmoc-protected building block by dissolving it with the coupling reagent and base in DMF.

    • Add the activated mixture to the resin and agitate for 2-4 hours.

    • Monitor the reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent building block in the this compound sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and finally with methanol. Dry the resin under vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude this compound by adding cold diethyl ether. Centrifuge to pellet the crude product, decant the ether, and dry the pellet.

Purification of this compound by RP-HPLC

Materials:

  • Crude this compound

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B). Filter the solution to remove any particulates.

  • Method Development (Analytical Scale): Develop a suitable gradient method on an analytical RP-HPLC system to achieve good separation of the this compound peak from impurities. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.

  • Preparative Purification: Scale up the optimized method to the preparative RP-HPLC system. Inject the prepared sample.

  • Fraction Collection: Collect fractions corresponding to the main this compound peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a powder.

Visualizations

LLS30_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple Couple Building Block (HBTU/DIEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for all Building Blocks Wash2->Repeat Repeat->Deprotect1 Next cycle Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Final cycle Precipitate Precipitate & Isolate Crude this compound Cleave->Precipitate Crude Crude this compound Precipitate->Crude Dissolve Dissolve & Filter Crude->Dissolve RPHPLC Preparative RP-HPLC Dissolve->RPHPLC Collect Collect Fractions RPHPLC->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Lyophilize Lyophilize Analyze->Lyophilize Pure Pure this compound Lyophilize->Pure

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting_Logic Start Problem Encountered Synthesis_Issue Synthesis Issue? Start->Synthesis_Issue Purification_Issue Purification Issue? Start->Purification_Issue Low_Yield Low Yield Synthesis_Issue->Low_Yield Yes Impure_Product Impure Product Synthesis_Issue->Impure_Product Yes Bad_Peak_Shape Poor Peak Shape Purification_Issue->Bad_Peak_Shape Yes Coelution Co-elution Purification_Issue->Coelution Yes Low_Recovery Low Recovery Purification_Issue->Low_Recovery Yes Check_Coupling Check Coupling Efficiency Low_Yield->Check_Coupling Check_Cleavage Check Cleavage Conditions Low_Yield->Check_Cleavage Impure_Product->Check_Coupling Optimize_Protecting_Groups Optimize Protecting Groups Impure_Product->Optimize_Protecting_Groups Adjust_Mobile_Phase Adjust Mobile Phase Bad_Peak_Shape->Adjust_Mobile_Phase Optimize_Gradient Optimize Gradient Coelution->Optimize_Gradient Check_Solubility Check Solubility Low_Recovery->Check_Solubility

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Technical Support Center: LLS30 Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges and ensuring the specificity of LLS30 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a novel, potent, and specific small molecule inhibitor of Galectin-1 (Gal-1).[1][2] It functions as an allosteric inhibitor, meaning it binds to a site on Gal-1 distinct from the carbohydrate recognition domain (CRD), ultimately reducing Gal-1's affinity for its binding partners.[1][3]

Q2: What are the known on-target effects of this compound?

This compound's on-target effects are mediated through the inhibition of Gal-1 and include:

  • Suppression of cancer cell growth and proliferation : this compound has been shown to inhibit the growth of castration-resistant prostate cancer (CRPC) cells, both androgen receptor (AR)-positive and AR-negative.[1][4]

  • Inhibition of cell migration and invasion : By inhibiting Gal-1, this compound can impede the metastatic potential of cancer cells.[1]

  • Modulation of key signaling pathways : this compound has been demonstrated to suppress the Akt and AR signaling pathways.[1][4][5]

  • Induction of cell cycle inhibitors : Treatment with this compound can lead to the induction of p21, a cyclin-dependent kinase inhibitor.[2][4]

  • Synergistic effects with other cancer therapies : this compound can enhance the anti-tumor effects of chemotherapeutic agents like docetaxel and overcome resistance to drugs like enzalutamide.[1][5]

  • Modulation of the tumor microenvironment : this compound can suppress T-cell apoptosis induced by Gal-1, potentially enhancing anti-tumor immunity.[3][6]

Q3: Are there any known off-target effects of this compound?

Currently, published literature emphasizes the specificity of this compound for Galectin-1. No significant, well-characterized off-target effects have been reported. However, as with any small molecule inhibitor, it is crucial to design experiments with appropriate controls to ensure that the observed effects are indeed due to the inhibition of Gal-1.

Troubleshooting Guide: Ensuring On-Target Specificity

This guide will help you address common issues and design experiments to confirm that your results are a consequence of this compound's on-target activity.

Problem 1: Unexpected or inconsistent experimental results.

Possible Cause: Experimental variability, incorrect dosage, or potential off-target effects.

Troubleshooting Steps:

  • Verify this compound Concentration and Potency:

    • Confirm the correct dilution of your this compound stock.

    • Refer to established effective concentrations from the literature.

    Cell LineIC50 of this compoundReference
    PC310.4 µM[1]
    DU1455.3 µM[1]
    22RV13.3 µM[1]
    CWR-R15.9 µM[1]
    C4-2B ENZ-R3.8 μM[5]
  • Implement Rigorous Control Experiments:

    • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.

    • Gal-1 Knockdown/Knockout Control: Use siRNA, shRNA, or CRISPR/Cas9 to reduce Gal-1 expression. The phenotype observed with this compound treatment should mimic the phenotype of Gal-1 knockdown/knockout.[1][4]

    • Rescue Experiment: In a Gal-1 knockdown/knockout system, this compound should have a diminished or no effect, as its target is absent.

Problem 2: Differentiating on-target vs. potential off-target effects.

Possible Cause: The observed phenotype could be a downstream consequence of Gal-1 inhibition or an unrelated off-target effect.

Troubleshooting Steps:

  • Confirm Target Engagement:

    • Co-immunoprecipitation (Co-IP): Demonstrate that this compound disrupts the interaction between Gal-1 and its known binding partners (e.g., Ras, CD45).[1][3][6]

  • Analyze Downstream Signaling Pathways:

    • Western Blotting: Assess the phosphorylation status and expression levels of key proteins in pathways known to be modulated by Gal-1, such as Akt and AR signaling.[1][2][4] this compound-treated cells should show similar changes to Gal-1 knockdown cells.

  • Perform Genome-wide Analysis:

    • RNA-seq: Compare the gene expression profiles of cells treated with this compound to those with Gal-1 knockdown. A high degree of correlation suggests on-target activity.[1][3][5]

Experimental Protocols

Protocol 1: Validating On-Target Effect of this compound using Gal-1 Knockdown
  • Cell Culture: Culture your target cells (e.g., 22RV1) in appropriate media.

  • siRNA Transfection: Transfect cells with a validated siRNA targeting Gal-1 or a non-targeting control siRNA.

  • This compound Treatment: 24 hours post-transfection, treat the cells with this compound or vehicle (DMSO).

  • Endpoint Assay: After the desired incubation time (e.g., 48-72 hours), perform your endpoint assay (e.g., cell viability, migration assay, or western blot for downstream markers).

  • Analysis: Compare the results between the non-targeting siRNA + vehicle, non-targeting siRNA + this compound, and Gal-1 siRNA + vehicle groups. The effect of this compound should be recapitulated in the Gal-1 knockdown group.

Protocol 2: Co-immunoprecipitation to Confirm Disruption of Gal-1 Interaction
  • Cell Lysis: Lyse cells treated with this compound or vehicle to obtain total cell lysates.

  • Immunoprecipitation: Incubate the lysates with an anti-Gal-1 antibody overnight, followed by incubation with Protein A/G Sepharose beads.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and immunoblot for a known Gal-1 binding partner (e.g., Ras or CD45).

  • Analysis: The amount of the binding partner co-immunoprecipitated with Gal-1 should be reduced in the this compound-treated sample compared to the vehicle control.[1][6]

Visualizations

LLS30_On_Target_Pathway cluster_this compound This compound Intervention cluster_Gal1 Target Protein cluster_Downstream Downstream Signaling cluster_Phenotype Cellular Phenotype This compound This compound Gal1 Galectin-1 This compound->Gal1 Inhibits Ras Ras Gal1->Ras Activates Akt Akt Signaling Gal1->Akt Activates AR AR Signaling Gal1->AR Activates Tcell T-cell Apoptosis Gal1->Tcell Induces Growth Decreased Growth & Proliferation Ras->Growth Akt->Growth Metastasis Decreased Metastasis Akt->Metastasis AR->Growth Immunity Enhanced Anti-tumor Immunity Tcell->Immunity Suppresses

Caption: On-target signaling pathway of this compound through Galectin-1 inhibition.

Experimental_Workflow_Validation cluster_Controls Experimental Arms cluster_Assay Analysis cluster_Outcome Expected Outcome for On-Target Effect A Control siRNA + Vehicle Assay Perform Endpoint Assay (e.g., Viability, Western Blot) A->Assay B Control siRNA + this compound B->Assay C Gal-1 siRNA + Vehicle C->Assay Outcome Effect of B should be similar to C Assay->Outcome

Caption: Workflow for validating the on-target effects of this compound.

References

improving LLS30 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable handling and use of LLS30 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For most in vitro cell-based assays, preparing a high-concentration stock solution in DMSO is the recommended first step.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to a concentration of 10 mM. Sonication can be used to facilitate dissolution. Once dissolved, aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical for maintaining the stability of this compound.[1]

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
0-4°CDays to weeks
In Solvent (DMSO) -80°CUp to 1 year
-20°CUp to 1 month

Q4: How can I prepare this compound for in vivo animal studies?

A4: For in vivo administration, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility. A typical formulation is a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution. It is crucial to prepare this formulation fresh before each use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in cell culture media The final concentration of DMSO is too high, causing this compound to precipitate when diluted in aqueous media.Ensure the final concentration of DMSO in your cell culture media is less than 0.5%. Perform serial dilutions to lower the DMSO concentration gradually.
Loss of compound activity over time The this compound stock solution has been stored improperly or subjected to multiple freeze-thaw cycles, leading to degradation.Aliquot stock solutions into single-use vials and store them at -80°C. Avoid repeated freezing and thawing.
Inconsistent experimental results Instability of this compound under specific experimental conditions (e.g., pH, light exposure, or temperature).Protect this compound solutions from light and maintain a stable, neutral pH. Prepare fresh dilutions from a frozen stock solution for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Sonicator

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile environment.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • If dissolution is slow, briefly sonicate the solution in a water bath until the powder is fully dissolved.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term use.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Methodology:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration.

  • Ensure the final concentration of DMSO in the working solution is below 0.5% to avoid cytotoxicity.

  • Use the freshly prepared working solution immediately for your experiments.

This compound Stability Data (Illustrative)

Disclaimer: The following data are illustrative examples based on the general stability of benzimidazole-derived compounds and are intended to provide guidance. Specific stability testing for this compound has not been published.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pH% Remaining after 24 hours
3.098%
5.095%
7.492%
9.075%

Table 2: Effect of Temperature on this compound Stability in DMSO

Temperature% Remaining after 1 week
4°C90%
25°C (Room Temp)70%
37°C50%

Table 3: Effect of Light on this compound Stability in Solution (25°C, pH 7.4)

Condition% Remaining after 24 hours
Protected from Light 92%
Exposed to Ambient Light 65%

Visual Guides

LLS30_Preparation_Workflow cluster_storage Storage cluster_prep Preparation cluster_use Application storage_powder This compound Powder (-20°C) dissolve Dissolve in DMSO (10 mM Stock) storage_powder->dissolve storage_solution Aliquot Stock Solution (-80°C) dilute_invitro Dilute in Media (<0.5% DMSO) storage_solution->dilute_invitro dilute_invivo Formulate for In Vivo (e.g., DMSO/PEG300/Tween-80/Saline) storage_solution->dilute_invivo sonicate Sonicate (if needed) dissolve->sonicate aliquot Aliquot into single-use tubes sonicate->aliquot aliquot->storage_solution experiment Perform Experiment dilute_invitro->experiment dilute_invivo->experiment

Caption: this compound preparation and experimental workflow.

LLS30_Signaling_Pathway cluster_effects Downstream Effects of this compound This compound This compound Gal1 Galectin-1 (Gal-1) This compound->Gal1 Allosteric Inhibition BindingPartners Binding Partners (e.g., RAS) Gal1->BindingPartners AR_Signaling Androgen Receptor (AR) Signaling Gal1->AR_Signaling Inhibition Akt_Signaling Akt Signaling Gal1->Akt_Signaling Inhibition BindingPartners->AR_Signaling BindingPartners->Akt_Signaling CellGrowth CRPC Cell Growth & Proliferation AR_Signaling->CellGrowth Akt_Signaling->CellGrowth Metastasis Invasion & Metastasis Akt_Signaling->Metastasis

Caption: Simplified signaling pathway of this compound in CRPC cells.

References

Technical Support Center: Troubleshooting Inconsistent In Vitro Results with LLS30

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LLS30, a novel allosteric inhibitor of Galectin-1 (Gal-1). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies that may arise during in vitro experiments with this compound. By providing detailed FAQs, troubleshooting guides, and experimental protocols, we aim to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a benzimidazole-based small molecule that acts as an allosteric inhibitor of Galectin-1 (Gal-1).[1][2] Unlike competitive inhibitors that bind to the carbohydrate recognition domain (CRD), this compound binds to a different site on Gal-1, inducing a conformational change that reduces the protein's affinity for its binding partners.[1] In cancer cells, particularly in models of castration-resistant prostate cancer (CRPC), this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways.[3] This inhibition leads to a G1/S phase cell cycle arrest and ultimately induces apoptosis.[3]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[1]

  • Stock Solutions: Prepare stock solutions in dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into single-use vials and store at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.

  • Handling: this compound is a solid powder.[2] When preparing solutions, ensure the powder is fully dissolved. Sonication may be used to aid dissolution.[1]

Q3: In which solvent should I dissolve this compound?

This compound is soluble in DMSO.[1][2] For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of 0.1% or lower is generally recommended for most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments to account for any effects of the solvent.

Troubleshooting Guide for Inconsistent In Vitro Results

Inconsistent results in cell-based assays can arise from a variety of factors, ranging from compound handling to experimental technique and biological variability. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: High Variability in IC50 Values Between Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a common issue. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
This compound Precipitation - Visually inspect the stock solution and diluted working solutions for any signs of precipitation. - Ensure the final concentration of this compound in the culture medium does not exceed its solubility limit. - After diluting the DMSO stock solution into aqueous culture medium, use the solution immediately.
Inaccurate Pipetting - Calibrate your pipettes regularly. - Use low-retention pipette tips. - When preparing serial dilutions, ensure thorough mixing between each step.
Cell Seeding Density - Optimize and standardize the cell seeding density for your specific cell line and assay duration. - Use a cell counter to ensure consistent cell numbers in each well. - Avoid seeding cells at too high or too low confluency.
Cell Line Instability - Use cells with a low passage number. - Regularly authenticate your cell lines to check for identity and cross-contamination. - Monitor cell morphology and growth rate to detect any changes.
Edge Effects in Plates - To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. - Ensure proper humidification in the incubator.
Problem 2: Lack of Expected Biological Effect (e.g., No Decrease in Cell Viability)

If this compound does not produce the expected biological response, consider the following:

Potential Cause Troubleshooting Steps
Inactive this compound - Confirm that the this compound has been stored correctly (powder at -20°C, DMSO stock at -80°C). - Avoid repeated freeze-thaw cycles of the stock solution. - Purchase this compound from a reputable supplier and check the certificate of analysis.
Incorrect Assay Duration - The effects of this compound on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. This compound has been shown to induce G1/S arrest at 24 hours and apoptosis at 72 hours in PC3 cells.[3]
Cell Line Resistance - The sensitivity of different cell lines to this compound can vary. The expression level of Galectin-1 may influence the cellular response.
Mycoplasma Contamination - Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to treatment.

Experimental Protocols

Detailed Protocol for In Vitro Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Adherent cancer cell line of interest (e.g., PC-3, 22Rv1)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Aliquot into single-use tubes and store at -80°C.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the IC50 value using appropriate software.

Visualizing Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate the this compound signaling pathway and a general troubleshooting workflow.

LLS30_Signaling_Pathway This compound Signaling Pathway This compound This compound Gal1 Galectin-1 This compound->Gal1 Allosteric Inhibition Akt Akt Signaling Gal1->Akt AR AR Signaling Gal1->AR CellCycle G1/S Arrest Akt->CellCycle AR->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: this compound allosterically inhibits Galectin-1, leading to the suppression of Akt and AR signaling, which in turn causes G1/S cell cycle arrest and apoptosis.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Results Start Inconsistent In Vitro Results CheckCompound Verify this compound Handling & Storage Start->CheckCompound CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckCells Assess Cell Health & Integrity Start->CheckCells Solubility Check for Precipitation CheckCompound->Solubility Storage Confirm Correct Storage CheckCompound->Storage Pipetting Verify Pipetting Accuracy CheckProtocol->Pipetting Controls Check Controls (Vehicle, Untreated) CheckProtocol->Controls Passage Check Cell Passage Number CheckCells->Passage Mycoplasma Test for Mycoplasma CheckCells->Mycoplasma Optimize Re-optimize Assay Parameters Solubility->Optimize Storage->Optimize Pipetting->Optimize Controls->Optimize Passage->Optimize Mycoplasma->Optimize End Consistent Results Optimize->End

Caption: A logical workflow for troubleshooting inconsistent results when working with this compound in vitro.

References

Technical Support Center: LLS30 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LLS30, a novel allosteric inhibitor of Galectin-1 (Gal-1), in their experiments. The information is tailored for scientists in drug development and cancer research, focusing on the optimization of dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1][2] It binds to the carbohydrate recognition domain (CRD) of Gal-1, which decreases the binding affinity of Gal-1 to its partners.[1][3] In the context of prostate cancer, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways, leading to the inhibition of cancer cell growth, invasion, and metastasis.[4][5] Furthermore, this compound can modulate the tumor microenvironment by preventing Gal-1-induced T-cell apoptosis, which can enhance the efficacy of immunotherapies.[3]

Q2: Which cell lines are recommended for studying the effects of this compound?

A2: For studying castration-resistant prostate cancer (CRPC), the human prostate cancer cell lines 22RV1 (AR-positive) and PC3 (AR-negative) are suitable choices, as they have been used in previous studies with this compound.[2][4] The choice of cell line should be guided by the specific research question and the role of the AR pathway in the intended study.

Q3: What is a typical starting concentration range for an this compound dose-response experiment?

A3: Based on published data, a starting concentration range for in vitro cell-based assays could be from 0.1 µM to 50 µM. Previous studies have used concentrations around 5 µM and 10 µM to observe significant effects on cell signaling and viability.[5][6] A broader range with logarithmic dilutions is recommended for initial experiments to determine the optimal range for IC50 calculation.

Q4: How long should I incubate the cells with this compound?

A4: The incubation time will depend on the assay being performed. For signaling pathway analysis (e.g., Western blotting for p-Akt), effects have been observed as early as 30 minutes and up to 24 hours.[4][5] For cell viability or apoptosis assays, longer incubation times of 24 to 72 hours are common to allow for the manifestation of cytotoxic or anti-proliferative effects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No dose-response effect observed - this compound concentration range is too low- Incubation time is too short- The chosen cell line is not sensitive to Gal-1 inhibition- this compound degradation- Test a higher concentration range (e.g., up to 100 µM).- Increase the incubation time (e.g., 48h, 72h).- Confirm Gal-1 expression in your cell line.- Prepare fresh this compound solutions from powder for each experiment.
Flat dose-response curve at the high end (bottom plateau not reached) - The highest concentration of this compound used is not sufficient to induce a maximal response.- Extend the dose-response curve to include higher concentrations of this compound.
Unusual or non-sigmoidal curve shape - this compound may have complex biological effects at different concentrations.- Off-target effects at high concentrations.- Issues with the assay itself (e.g., signal saturation).- Carefully re-examine the entire concentration range and consider using a non-linear regression model that can accommodate unusual curve shapes.- Investigate potential off-target effects with appropriate control experiments.- Ensure the assay signal is within the linear range of the detection instrument.

Experimental Protocol: this compound IC50 Determination in Prostate Cancer Cells

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of prostate cancer cells (e.g., 22RV1) using a resazurin-based assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 22RV1 prostate cancer cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution

  • Fluorescence plate reader

Procedure:

  • This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding:

    • Culture 22RV1 cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in complete growth medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A suggested 2x concentration range is 0.2 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Add 100 µL of the 2x this compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1x concentrations.

    • Incubate for 48 hours at 37°C and 5% CO2.

  • Resazurin Assay:

    • Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

This compound Signaling Pathway

LLS30_Signaling_Pathway This compound This compound Gal1 Galectin-1 (Gal-1) This compound->Gal1 inhibits CD45 CD45 Gal1->CD45 binds T_Cell T-Cell Gal1->T_Cell induces Akt_Signaling Akt Signaling Gal1->Akt_Signaling activates AR_Signaling AR Signaling Gal1->AR_Signaling activates CD45->T_Cell on Apoptosis Apoptosis T_Cell->Apoptosis Cell_Growth Cell Growth & Invasion Akt_Signaling->Cell_Growth AR_Signaling->Cell_Growth

Caption: this compound inhibits Gal-1, blocking T-cell apoptosis and suppressing Akt/AR signaling.

Experimental Workflow: Dose-Response Curve Optimization

Dose_Response_Workflow start Start: Define Assay (e.g., Cell Viability) prep_cells Prepare & Seed Cells (e.g., 22RV1) start->prep_cells prep_this compound Prepare this compound Serial Dilutions treat Treat Cells with this compound & Vehicle Control prep_cells->treat prep_this compound->treat incubate Incubate (e.g., 48h) treat->incubate assay Perform Readout Assay (e.g., Resazurin) incubate->assay data Data Acquisition (Plate Reader) assay->data analysis Data Analysis: Normalization & Curve Fitting data->analysis ic50 Determine IC50 analysis->ic50 end End: Optimized Protocol ic50->end

Caption: Workflow for optimizing an this compound dose-response experiment.

References

Technical Support Center: LLS30 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of LLS30 in animal models, with a specific focus on minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound in animal studies?

A1: The recommended vehicle for this compound is a solution of 50% absolute alcohol and 50% Tween-80. This compound stock solutions are typically prepared at a 6X concentration in this vehicle before being further diluted for administration.[1][2]

Q2: What are the typical dosages of this compound used in mouse models of prostate cancer?

A2: Effective dosages of this compound in xenograft mouse models of prostate cancer have been reported to be in the range of 5 mg/kg to 30 mg/kg, administered intraperitoneally.[1] For example, a dose of 10 mg/kg has been shown to significantly suppress tumor growth.[1][2]

Q3: Has this compound shown toxicity in animal models at effective doses?

A3: Studies have consistently reported low systemic toxicity for this compound at therapeutic doses in mouse models.[1] Key indicators such as body weight have shown no significant loss in treated animals.[1] Furthermore, liver and kidney function tests have remained within an acceptable range, suggesting a favorable safety profile.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is an allosteric inhibitor of Galectin-1 (Gal-1).[2][3] It binds to the carbohydrate recognition domain (CRD) of Gal-1, which disrupts its interaction with binding partners like CD45 on T cells.[2] This inhibition of Gal-1 function suppresses T cell apoptosis, leading to increased intratumoral T cell infiltration and enhanced anti-tumor immunity.[2][4]

Q5: Can this compound be used in combination with other anti-cancer agents?

A5: Yes, this compound has been shown to have synergistic effects when combined with other cancer therapies. It can potentiate the anti-tumor effects of docetaxel, leading to complete tumor regression in some models.[1] It has also been shown to enhance the efficacy of anti-PD-1 immunotherapy.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Local irritation at the injection site Vehicle components (alcohol, Tween-80)- Ensure proper dilution of the 6X stock solution to minimize the concentration of alcohol and Tween-80 in the final injection volume.- Rotate injection sites to reduce cumulative irritation.- Monitor the injection site for signs of inflammation and consult with a veterinarian if severe.
Unexpected weight loss or signs of distress Potential for off-target effects or higher than intended dosage- Verify the accuracy of dose calculations and the concentration of the this compound stock solution.- Temporarily halt treatment and monitor the animal's recovery.- Consider reducing the dosage or the frequency of administration in subsequent experiments.- Perform a complete blood count (CBC) and serum chemistry panel to assess for systemic toxicity.
Lack of therapeutic efficacy Suboptimal dosage or administration route, advanced tumor burden- Consider a dose-escalation study to determine the optimal therapeutic dose for your specific animal model.- Ensure consistent and accurate administration of this compound.- Initiate treatment at an earlier stage of tumor development.
Precipitation of this compound in solution Improper formulation- Ensure the 50% absolute alcohol and 50% Tween-80 vehicle is properly mixed before dissolving this compound.- Prepare fresh dilutions from the 6X stock solution before each administration.- Gently warm the solution and vortex to ensure complete dissolution.

Data on this compound In Vivo Efficacy and Safety

Animal Model This compound Dosage Key Efficacy Findings Observed Toxicity Reference
PC3 Xenograft (nude mice)10 mg/kgSignificant suppression of tumor growth.No weight loss observed. Liver and kidney function tests within acceptable range.[1]
22RV1 Xenograft (nude mice)30 mg/kgSignificantly reduced tumor growth.No adverse effects such as weight loss were observed.[1]
Myc-CaP Xenograft (FVB/N mice)10 mg/kgSignificantly suppressed tumor growth.Not specified, but potentiated anti-PD-1 therapy.[2]
PC3 Metastasis Model (nude mice)5 mg/kg (q.d. x5)Inhibited tumor invasion and metastasis.Not specified, but implied low toxicity.[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Prepare a vehicle solution consisting of 50% absolute alcohol and 50% Tween-80.

  • Dissolve this compound in the vehicle to create a 6X stock solution (e.g., 6 mg/ml or 18 mg/ml).[1]

  • Prior to injection, dilute the 6X stock solution to the final desired concentration with an appropriate sterile diluent (e.g., sterile saline or PBS).

  • Administer the final solution to the animal via the desired route (e.g., intraperitoneal injection).

In Vivo Xenograft Tumor Model Protocol
  • Subcutaneously inject cancer cells (e.g., 2 x 10^6 22RV1 or PC3 cells) into the flank of immunocompromised mice (e.g., nude mice).[1]

  • Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).[1][2]

  • Randomly assign mice to treatment and control groups.

  • Administer this compound (or vehicle control) according to the predetermined dosage and schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor animal health, including body weight, throughout the study.

  • At the end of the study, euthanize the animals and collect tumors and organs for further analysis (e.g., histology, biomarker analysis).

Visualizations

LLS30_Signaling_Pathway cluster_extracellular Extracellular Space cluster_tcell T Cell Gal-1 Gal-1 CD45 CD45 Gal-1->CD45 binds This compound This compound This compound->Gal-1 inhibits Apoptosis Apoptosis CD45->Apoptosis induces

Caption: this compound inhibits Galectin-1, preventing T cell apoptosis.

Experimental_Workflow A Prepare this compound Solution (50% Alcohol, 50% Tween-80) D Administer this compound or Vehicle A->D B Establish Xenograft Tumors in Mice C Randomize Mice into Treatment and Control Groups B->C C->D E Monitor Tumor Volume and Animal Health D->E F Euthanize and Collect Tissues for Analysis E->F

Caption: Workflow for this compound in vivo xenograft studies.

References

addressing LLS30 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LLS30, a novel Galectin-1 (Gal-1) inhibitor, in cancer cell research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule, benzimidazole-based allosteric inhibitor of Galectin-1 (Gal-1).[1][2][3] It functions by binding to the carbohydrate recognition domain (CRD) of Gal-1, which decreases Gal-1's binding affinity to its partners.[1] This inhibition can overcome resistance to certain cancer therapies. In prostate cancer, for instance, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways.[2]

Q2: In which cancer types has this compound shown efficacy?

A2: The majority of published research focuses on the efficacy of this compound in prostate cancer, particularly in castration-resistant prostate cancer (CRPC) models.[2][4][5][6][7] It has shown activity in both AR-positive and AR-negative prostate cancer cells.[2][5]

Q3: How can this compound be used to overcome drug resistance?

A3: this compound has demonstrated the ability to re-sensitize resistant cancer cells to standard therapies. For example, it can enhance the efficacy of enzalutamide in enzalutamide-resistant prostate cancer cells by targeting the Gal-1/AR/AR-V7 axis.[2][7] It also shows synergistic anti-tumor activity with docetaxel.[5]

Q4: What are the key signaling pathways affected by this compound?

A4: this compound has been shown to modulate several critical signaling pathways in cancer cells, including:

  • Akt Signaling: this compound treatment can lead to the suppression of Akt phosphorylation.[2][5]

  • AR and AR-V7 Signaling: this compound can decrease the expression and transcriptional activity of both the full-length androgen receptor (AR) and its splice variant AR-V7.[2][4][7]

  • T-cell Apoptosis: By inhibiting Gal-1, this compound can suppress T-cell apoptosis, leading to increased tumor-infiltrating lymphocytes (TILs) and potentially enhancing immunotherapy responses.[1]

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of this compound on Cell Viability
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh stock solutions of this compound in DMSO for each experiment. Store the stock solution at -20°C for long-term storage and at 4°C for short-term use.
Incorrect Dosage The IC50 of this compound can vary between cell lines. Perform a dose-response curve to determine the optimal concentration for your specific cell line. Published IC50 values for some prostate cancer cell lines are provided in the data table below.
Cell Line Insensitivity Confirm that your target cell line expresses Galectin-1. This compound's efficacy is dependent on the presence of its target. LNCaP cells, which have low Gal-1 expression, are less sensitive to this compound.[2]
Assay-Specific Issues Ensure the chosen cell viability assay is appropriate for your experimental setup. Refer to the experimental protocols section for a detailed cell viability assay protocol.
Problem 2: Difficulty in Observing Changes in Signaling Pathways (e.g., Western Blot)
Possible Cause Troubleshooting Step
Suboptimal Treatment Time The effect of this compound on signaling pathways is time-dependent. For Akt phosphorylation, treatment times of around 24 hours with approximately 10 µM this compound have been shown to be effective in PC3 and 22RV1 cells.[2]
Low Target Protein Expression Ensure your cell line expresses the target proteins (e.g., phospho-Akt, AR, AR-V7) at detectable levels.
Technical Issues with Western Blot Optimize your western blot protocol, including antibody concentrations and incubation times. Ensure the use of appropriate loading controls. A detailed protocol is provided below.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusIC50 of this compound (µM)Reference
C4-2B ENZ-RPositive3.8[7]
22RV1Positive3.3[2]
CWR-R1Positive5.9[2]
PC3Negative10.4[2]
DU145Negative5.3[2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentDosageOutcomeReference
22RV1 (AR Positive)This compound30 mg/kgSignificantly reduced tumor growth[2]
PC3 (AR Negative)This compound + Docetaxel10 mg/kg this compoundComplete tumor regression[2][5]

Key Experimental Protocols

Cell Viability Assay

This protocol is adapted from methodologies used in this compound research.[2]

  • Cell Seeding: Seed 3 x 10³ prostate cancer cells per well in a 96-well plate.

  • Adhesion: Allow cells to attach for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours.

  • Quantification: Determine cell viability using a luminescent cell viability assay kit according to the manufacturer's instructions.

Western Blot for Akt and AR/AR-V7 Signaling

This protocol outlines the general steps for assessing protein expression changes induced by this compound.

  • Cell Lysis: Treat cells with this compound (e.g., 5-10 µM for 24 hours).[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, AR, AR-V7, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol is a general guideline for in vivo studies with this compound.[2]

  • Cell Implantation: Subcutaneously inject 2 x 10⁶ cancer cells (e.g., 22RV1 or PC3) into the flank of immunodeficient mice.[2]

  • Tumor Growth: Allow tumors to reach a volume of approximately 100 mm³.

  • Treatment: Administer this compound via an appropriate route (e.g., intravenous injection). Prepare this compound stock solutions in a suitable vehicle (e.g., 50% absolute alcohol and 50% Tween-80).[2]

  • Monitoring: Monitor tumor growth and the general health of the mice regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67).[2]

Signaling Pathway and Experimental Workflow Diagrams

LLS30_Mechanism_of_Action This compound This compound Gal1 Galectin-1 This compound->Gal1 inhibits Akt_pathway Akt Signaling (Phosphorylation) Gal1->Akt_pathway activates AR_pathway AR/AR-V7 Signaling (Expression & Activity) Gal1->AR_pathway upregulates T_cell_apoptosis T-cell Apoptosis Gal1->T_cell_apoptosis induces Cell_Growth Cancer Cell Growth & Proliferation Akt_pathway->Cell_Growth AR_pathway->Cell_Growth Drug_Resistance Drug Resistance (e.g., to Enzalutamide) AR_pathway->Drug_Resistance Immunosuppression Immunosuppressive Tumor Microenvironment T_cell_apoptosis->Immunosuppression

Caption: Mechanism of action of this compound in cancer cells.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting Cell_Culture Cancer Cell Culture LLS30_Treatment This compound Treatment Cell_Culture->LLS30_Treatment Cell_Lysis Cell Lysis LLS30_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer PVDF Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-Akt, AR, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Caption: A typical workflow for Western Blot analysis.

Logical_Relationship High_Gal1 High Galectin-1 Expression LLS30_Sensitivity This compound Sensitivity High_Gal1->LLS30_Sensitivity predicts AR_V7_Expression AR-V7 Expression Enzalutamide_Resistance Enzalutamide Resistance AR_V7_Expression->Enzalutamide_Resistance contributes to LLS30_Treatment This compound Treatment Enzalutamide_Resistance->LLS30_Treatment LLS30_Treatment->AR_V7_Expression downregulates Enzalutamide_Sensitivity Restored Enzalutamide Sensitivity LLS30_Treatment->Enzalutamide_Sensitivity leads to Akt_Activation Akt Pathway Activation LLS30_Treatment->Akt_Activation inhibits Reduced_Proliferation Reduced Cell Proliferation LLS30_Treatment->Reduced_Proliferation results in Cell_Proliferation Increased Cell Proliferation Akt_Activation->Cell_Proliferation promotes

Caption: Logical relationships in this compound resistance studies.

References

Technical Support Center: Improving the Bioavailability of LLS30

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and improving the bioavailability of LLS30, a novel allosteric inhibitor of Galectin-1. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical and experimental studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Question Possible Cause Troubleshooting Steps & Recommendations
1. Why am I observing low or inconsistent efficacy of this compound in my in vivo experiments following oral administration? Poor Oral Bioavailability: this compound, being a benzimidazole-based small molecule, may have low aqueous solubility and/or poor membrane permeability, leading to limited absorption from the gastrointestinal (GI) tract. First-pass metabolism in the liver can also significantly reduce the amount of active drug reaching systemic circulation.1. Physicochemical Characterization: The first critical step is to determine the fundamental physicochemical properties of your this compound batch, including its aqueous solubility at different pH values, pKa, and LogP. This data will inform the selection of an appropriate formulation strategy.2. Formulation Enhancement: - Particle Size Reduction: Decreasing the particle size of this compound to the micro- or nano-scale can significantly increase its surface area and dissolution rate. Techniques like micronization or nanomilling should be considered. - Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and enhance its dissolution and solubility. Techniques such as spray drying or hot-melt extrusion can be employed. - Lipid-Based Formulations: If this compound is lipophilic (high LogP), lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and enhance absorption.3. Route of Administration: For initial efficacy studies where bypassing absorption barriers is desired, consider intravenous (I.V.) or intraperitoneal (I.P.) administration. For I.V. administration, a previously reported formulation for this compound is a vehicle containing 4.35% alcohol and 4.35% Tween-80.[1]
2. My this compound formulation appears unstable, with the compound precipitating out of solution. Supersaturation and Precipitation: Many bioavailability enhancement techniques, such as amorphous solid dispersions, create a supersaturated state of the drug in the GI fluid. This is a thermodynamically unstable state, and the drug can precipitate back into a less soluble crystalline form.1. Inclusion of Precipitation Inhibitors: Incorporate polymers such as HPMC, PVP, or other cellulosic derivatives into your formulation. These polymers can help maintain the supersaturated state by sterically hindering the nucleation and growth of drug crystals.2. Selection of Appropriate Excipients: The choice of carrier polymer in a solid dispersion or the lipid composition in a SEDDS is crucial. Compatibility and drug-excipient interaction studies are recommended to select excipients that stabilize the amorphous form of this compound.
3. How can I assess the bioavailability of my new this compound formulation? Lack of a Validated Bioanalytical Method: To determine the pharmacokinetic profile and bioavailability of this compound, a sensitive and specific bioanalytical method for its quantification in biological matrices (e.g., plasma, blood) is required.1. Develop and Validate a Bioanalytical Method: Develop a robust analytical method, typically using LC-MS/MS, for the accurate measurement of this compound concentrations in plasma. The method should be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.2. Pharmacokinetic (PK) Studies: Conduct PK studies in a relevant animal model (e.g., mice, rats). Administer your this compound formulation via the desired route (e.g., oral) and an I.V. formulation as a reference. Collect blood samples at various time points and analyze them using the validated bioanalytical method.3. Calculate Bioavailability: The absolute oral bioavailability (F%) can be calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile after oral administration to the AUC after I.V. administration, corrected for the dose.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vitro studies?

For in vitro experiments, this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is common practice to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: Has an effective in vivo formulation for this compound been reported in the literature?

Yes, for intravenous (I.V.) administration in mice, a vehicle consisting of 4.35% alcohol and 4.35% Tween-80 has been used to deliver a 5mg/kg dose of this compound.[1] This route of administration ensures 100% bioavailability.

Q3: What are the key signaling pathways affected by this compound?

This compound is an allosteric inhibitor of Galectin-1. By inhibiting Galectin-1, this compound has been shown to suppress the Akt and Androgen Receptor (AR) signaling pathways in castration-resistant prostate cancer (CRPC) cells.[1] This leads to the inhibition of tumor cell growth, proliferation, and invasion.

Q4: Are there any known synergistic effects of this compound with other anti-cancer agents?

Yes, this compound has been shown to have a synergistic anti-tumor effect when used in combination with docetaxel in CRPC cells.[1]

Quantitative Data Summary

ParameterValueCell Lines/ModelReference
In Vivo Dosage (I.V.) 5 mg/kgNude mice with luciferase-tagged PC3 cells[1]
In Vivo Vehicle (I.V.) 4.35% alcohol, 4.35% Tween-80Nude mice[1]
In Vitro Concentration for Phospho-AKT Suppression 10 µMPC3 and 22RV1 cells[1]

Experimental Protocols

Protocol for In Vivo Administration of this compound via Intravenous Injection

This protocol is based on a previously published study.[1]

1. Materials:

  • This compound
  • Ethanol (200 proof)
  • Tween-80
  • Sterile Saline (0.9% NaCl)
  • Sterile microcentrifuge tubes
  • Sterile syringes and needles (appropriate for I.V. injection in mice)
  • Animal model (e.g., male congenital athymic BALB/c nude mice)

2. Preparation of the this compound Formulation (Vehicle: 4.35% Alcohol, 4.35% Tween-80): a. For a final volume of 1 ml, calculate the required amounts of each component. b. In a sterile microcentrifuge tube, add 43.5 µl of ethanol. c. Add 43.5 µl of Tween-80 to the ethanol and mix thoroughly by vortexing. d. Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse with an injection volume of 100 µl, the concentration would be 1 mg/ml). e. Add the this compound powder to the ethanol/Tween-80 mixture and vortex until fully dissolved. Sonication may be used to aid dissolution. f. Add 913 µl of sterile saline to the mixture and vortex thoroughly to ensure a homogenous solution.

3. Animal Dosing: a. Acclimatize the animals to the experimental conditions. b. Gently restrain the mouse and locate the lateral tail vein. c. Administer the prepared this compound formulation via intravenous injection into the tail vein at the calculated dose (e.g., 5 mg/kg). d. Monitor the animal for any adverse reactions post-injection. e. Follow the approved animal protocol for the experimental timeline and endpoints.

Signaling Pathway and Experimental Workflow Diagrams

LLS30_Signaling_Pathway This compound This compound Gal1 Galectin-1 This compound->Gal1 Glycoprotein Glycoprotein Receptor Gal1->Glycoprotein Binding Invasion Invasion & Metastasis Gal1->Invasion Akt Akt Glycoprotein->Akt Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation AR Androgen Receptor (AR) pAkt->AR Cross-talk CellGrowth Cell Growth & Proliferation pAkt->CellGrowth AR_nucleus AR (Nuclear Translocation) AR->AR_nucleus Ligand Binding AR_nucleus->CellGrowth

Caption: this compound inhibits Galectin-1, suppressing Akt and AR signaling pathways in prostate cancer.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_testing In Vivo Testing & Analysis PhysChem 1. Physicochemical Characterization (Solubility, pKa, LogP) Strategy 2. Select Formulation Strategy (e.g., Nanosizing, SEDDS) PhysChem->Strategy Formulate 3. Prepare this compound Formulation Strategy->Formulate PK_Study 4. Conduct PK Study (Oral vs. IV) Formulate->PK_Study Bioanalysis 5. Bioanalysis of Plasma Samples (LC-MS/MS) PK_Study->Bioanalysis Calculate 6. Calculate Bioavailability (F%) Bioanalysis->Calculate

References

Validation & Comparative

LLS30 vs. Other Galectin-1 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, Galectin-1 (Gal-1) has emerged as a critical target due to its multifaceted role in tumor progression, angiogenesis, and immune evasion. This guide provides a detailed comparison of LLS30, a novel Galectin-1 inhibitor, with other known inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Executive Summary

This compound is a novel, benzimidazole-based small molecule that functions as an allosteric inhibitor of Galectin-1. Preclinical studies have demonstrated its significant potential in treating castration-resistant prostate cancer (CRPC) by disrupting the interaction of Gal-1 with its binding partners, thereby inhibiting key oncogenic signaling pathways and suppressing T-cell apoptosis. Comparative data, although limited to a direct statement in a key publication, suggests that this compound is more potent than the established Gal-1 inhibitor OTX008 in CRPC cells. This guide will delve into the available quantitative data, mechanisms of action, and experimental protocols to provide a clear comparison between this compound and other Galectin-1 inhibitors.

Quantitative Performance Comparison

To facilitate a clear comparison of the anti-proliferative activities of this compound and other Galectin-1 inhibitors, the following table summarizes their half-maximal inhibitory concentration (IC50) values against various cancer cell lines, with a focus on prostate cancer. It is important to note that a direct head-to-head comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data presented here is drawn from relevant publications to provide a useful benchmark.

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound PC-3Prostate (AR negative)10.4[1]
DU145Prostate (AR negative)5.3[1]
22Rv1Prostate (AR positive)3.3[1]
CWR-R1Prostate (AR positive)5.9[1]
OTX008 A2780-1A9Ovarian~1-190 (cell line dependent)[2]
U87MGGlioblastomaNot sensitive[2]
VariousThyroid0.2 - 1 (sensitive lines)[3]
CAL62Thyroid (resistant)30[3]
GCS-100 Myeloma cellsMultiple Myeloma(Dose- and time-dependent inhibition of proliferation)[4]

Note: A direct comparative study by Shih et al. (2018) states that "this compound is more potent than OTX008 on CRPC cells," referencing a supplementary figure (Supplementary Fig. 2) which was not publicly accessible for this review.[1]

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of Galectin-1 inhibitors is intrinsically linked to their mechanism of action and the signaling pathways they modulate. This compound and OTX008, while both targeting Gal-1, exhibit distinct mechanisms.

This compound: Allosteric Inhibition and Disruption of Protein-Protein Interactions

This compound functions as an allosteric inhibitor, binding to a site on Galectin-1 distinct from the carbohydrate recognition domain (CRD).[1] This binding event induces a conformational change in Gal-1, reducing its affinity for its binding partners.[1] Key interactions disrupted by this compound include:

  • Galectin-1 and CD45: By preventing the binding of Gal-1 to the CD45 receptor on T-cells, this compound suppresses Gal-1-induced T-cell apoptosis. This is a crucial mechanism for overcoming the immunosuppressive tumor microenvironment.[5]

  • Galectin-1 and Ras: this compound has been shown to decrease the amount of Ras binding to Gal-1, thereby inhibiting the Ras signaling pathway, which is a critical driver of cell proliferation and survival.[1]

The downstream effects of this compound-mediated Gal-1 inhibition include the suppression of the Akt and Androgen Receptor (AR) signaling pathways, leading to cell cycle arrest and apoptosis in prostate cancer cells.[1]

Caption: this compound Signaling Pathway
OTX008: Allosteric Inhibition Leading to Proteasomal Degradation

OTX008, a calixarene-based compound, also acts as an allosteric inhibitor of Galectin-1.[3] However, its mechanism involves binding to Gal-1 and inducing its oxidation, which subsequently leads to its degradation by the proteasome.[3] This reduction in Gal-1 levels disrupts its pro-angiogenic and pro-proliferative functions. OTX008 has been shown to inhibit the ERK1/2 and Akt survival pathways.[6]

OTX008_Signaling_Pathway cluster_intracellular Intracellular (Cancer Cell) Gal-1 Gal-1 Proteasome Proteasome Gal-1->Proteasome Oxidation & Degradation ERK ERK1/2 Gal-1->ERK Activation Akt Akt Gal-1->Akt Activation Angiogenesis Angiogenesis Gal-1->Angiogenesis Promotion OTX008 OTX008 OTX008->Gal-1 Proliferation Proliferation ERK->Proliferation Akt->Proliferation

Caption: OTX008 Signaling Pathway
GCS-100: Primarily a Galectin-3 Antagonist

GCS-100 is a complex polysaccharide derived from citrus pectin that primarily functions as a Galectin-3 antagonist. While some studies suggest it may affect other galectins, its primary role is in blocking Galectin-3 mediated functions. In the context of cancer, GCS-100 has been shown to induce apoptosis in myeloma cells by modulating MCL-1 and NOXA.[4] Its direct comparative efficacy against Galectin-1-specific inhibitors like this compound in prostate cancer has not been extensively studied.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and other Galectin-1 inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Galectin-1 inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC-3, DU145, 22Rv1) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the Galectin-1 inhibitors (this compound, OTX008) in culture medium. Replace the existing medium with 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest inhibitor dose.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Inhibitors (Serial Dilutions) A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

References

LLS30: A Potent Allosteric Inhibitor of Galectin-1 Outperforms First-Generation Counterparts in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of LLS30, a novel Galectin-1 (Gal-1) inhibitor, demonstrates superior efficacy and a distinct mechanism of action when compared to first-generation Gal-1 inhibitors. This guide provides a detailed comparison, supported by experimental data, for researchers and drug development professionals in the field of oncology.

This compound, a small molecule inhibitor, has emerged as a promising therapeutic agent targeting Galectin-1, a protein implicated in tumor progression, metastasis, and immune evasion. In contrast to first-generation inhibitors, which are often carbohydrate-based and exhibit lower potency, this compound functions as an allosteric inhibitor, offering a more targeted and effective approach to neutralizing Gal-1's oncogenic functions.

Superior Efficacy of this compound in Prostate Cancer Models

In vitro studies have consistently demonstrated the superior potency of this compound in inhibiting the proliferation of various cancer cell lines, particularly those of prostate origin. The half-maximal inhibitory concentration (IC50) of this compound is in the low micromolar range for several castration-resistant prostate cancer (CRPC) cell lines, highlighting its potential in treating advanced stages of the disease.

InhibitorTargetCell LineIC50 / KdReference
This compound Galectin-1PC-3 (Prostate)10.4 µM[1]
DU145 (Prostate)5.3 µM[1]
22RV1 (Prostate)3.3 µM[1]
CWR-R1 (Prostate)5.9 µM[1]
C4-2B ENZ-R (Prostate)3.8 µM[1]
Thiodigalactoside (TDG) Galectin-1-24 µM (Kd)[2][3]
OTX008 Galectin-1Various Cancer Cell Lines3 - 500 µM (GI50)[4][5]
Lactose Galectins-Millimolar range

In vivo studies using xenograft models of human prostate cancer in mice have further substantiated the preclinical efficacy of this compound. Administration of this compound has been shown to significantly suppress tumor growth and metastasis.

InhibitorAnimal ModelDosageOutcomeReference
This compound 22RV1 Prostate Cancer Xenograft30mg/kgSignificant reduction in tumor growth[6]
OTX008 A2780-1A9 Ovarian Cancer Xenograft5 mg/kg i.v.Inhibition of tumor growth[1]
Thiodigalactoside (TDG) B16F10 Melanoma & 4T1 Breast Cancer5 mg/kg (intratumoral)Suppression of tumor growth[7]

Mechanism of Action: A Key Differentiator

First-generation Gal-1 inhibitors, such as lactose and thiodigalactoside, are carbohydrate-based molecules that act as competitive inhibitors, binding to the carbohydrate recognition domain (CRD) of Gal-1. This mechanism often requires high concentrations to be effective and can lack specificity. OTX008, a calixarene-based compound, also targets Gal-1 but its precise binding site and mechanism have been a subject of investigation.

This compound, however, distinguishes itself by acting as an allosteric inhibitor. It binds to a site on Gal-1 distinct from the CRD, inducing a conformational change that reduces the affinity of Gal-1 for its binding partners. This allosteric modulation provides a more efficient and potentially more specific mode of inhibition.

Galectin-1 Signaling and Inhibition by this compound

Galectin-1 contributes to cancer progression through multiple signaling pathways. It can promote cell survival and proliferation by activating the Akt signaling pathway and can also enhance androgen receptor (AR) signaling in prostate cancer. This compound, by inhibiting Gal-1, effectively downregulates these pro-tumorigenic pathways.

Gal1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal1 Galectin-1 Receptor Glycosylated Receptors Gal1->Receptor AR Androgen Receptor (AR) Gal1->AR Enhances Signaling PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Metastasis Metastasis Akt->Metastasis AR_target AR Target Genes AR->AR_target AR_target->Proliferation This compound This compound This compound->Gal1 Allosteric Inhibition FirstGen First-Generation Inhibitors FirstGen->Gal1 Competitive Inhibition Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start_invitro Seed Cancer Cells treat_invitro Treat with Inhibitor start_invitro->treat_invitro viability Cell Viability (MTT Assay) treat_invitro->viability migration Cell Migration (Wound Healing) treat_invitro->migration invasion Cell Invasion (Matrigel Assay) treat_invitro->invasion start_invivo Implant Tumor Cells in Mice treat_invivo Administer Inhibitor start_invivo->treat_invivo measure_tumor Measure Tumor Growth treat_invivo->measure_tumor endpoint Endpoint Analysis measure_tumor->endpoint

References

LLS30: A Novel Therapeutic Target for Metastatic Castration-Resistant Prostate Cancer (mCRPC) - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of LLS30 as a promising therapeutic target in metastatic castration-resistant prostate cancer (mCRPC). It objectively compares its preclinical performance with alternative therapeutic strategies and furnishes supporting experimental data to inform further research and development.

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge due to acquired resistance to standard androgen deprivation therapies. Emerging evidence points to the overexpression of Galectin-1 (Gal-1) as a key driver of mCRPC progression, invasion, and therapeutic resistance.[1][2][3] this compound, a novel small-molecule allosteric inhibitor of Gal-1, has demonstrated significant preclinical efficacy in overcoming these challenges.[1][4] This guide summarizes the key findings from preclinical studies, positioning this compound as a viable and promising therapeutic target for mCRPC.

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a benzimidazole-based small molecule that acts as an allosteric inhibitor of Gal-1.[1][4] By binding to a site distinct from the carbohydrate recognition domain, this compound reduces Gal-1's affinity for its binding partners, thereby disrupting its oncogenic signaling functions.[1][4] Preclinical studies have shown that this compound is more potent than other Gal-1 inhibitors, such as OTX008, in CRPC cells.[1][4]

The therapeutic potential of this compound has been demonstrated through its ability to:

  • Inhibit cell proliferation: this compound shows potent anti-proliferative activity against both androgen receptor (AR)-positive and AR-negative mCRPC cell lines.[1][4]

  • Suppress tumor growth in vivo: In xenograft models of mCRPC, this compound administration leads to a significant reduction in tumor growth.[1][4]

  • Inhibit metastasis: this compound effectively curtails the invasion and metastasis of prostate cancer cells in preclinical models.[1]

  • Synergize with standard-of-care therapies: this compound demonstrates synergistic anti-tumor effects when combined with docetaxel, a standard chemotherapy for mCRPC, and enhances the efficacy of anti-PD-1 immunotherapy.[1][5]

  • Overcome therapeutic resistance: By targeting Gal-1, this compound has the potential to overcome resistance to conventional therapies like docetaxel and enzalutamide.[1]

Data Presentation: Quantitative Analysis of this compound's Performance

The following tables summarize the key quantitative data from preclinical studies validating this compound as a therapeutic target for mCRPC.

Table 1: In Vitro Efficacy of this compound in mCRPC Cell Lines
Cell LineAndrogen Receptor StatusThis compound IC50 (µM)Reference
22RV1Positive3.3[1]
CWR-R1Positive5.9[1]
PC3Negative10.4[1]
DU145Negative5.3[1]
Table 2: In Vivo Efficacy of this compound in mCRPC Xenograft Models
Xenograft ModelTreatmentDosageTumor Growth InhibitionReference
22RV1 (AR-positive)This compound30 mg/kgSignificant reduction in tumor growth[4]
PC3 (AR-negative)This compound10 mg/kgSignificant suppression of tumor growth[1][4]
PC3 (AR-negative)This compound + Docetaxel10 mg/kg (this compound)Complete tumor regression[1][4]
Myc-CaPThis compound + anti-PD-110 mg/kg (this compound)Enhanced tumor regression compared to either agent alone[5]

Comparison with Current mCRPC Therapies

While direct head-to-head preclinical studies are limited, the available data suggests that this compound offers several potential advantages over or in combination with current mCRPC treatments.

Therapeutic AgentTargetMechanism of ActionThis compound Potential Advantage/Synergy
Abiraterone CYP17A1Inhibits androgen synthesisTargets a distinct, AR-independent pathway; potential for combination therapy.
Enzalutamide Androgen ReceptorAndrogen receptor antagonistOvercomes resistance mediated by AR-V7; potential for combination therapy.[6][7]
Docetaxel MicrotubulesInhibits microtubule depolymerizationSynergistic effect leading to complete tumor regression in preclinical models.[1][4]
Anti-PD-1 Immunotherapy PD-1Immune checkpoint inhibitionEnhances anti-tumor immunity by preventing Gal-1 mediated T-cell apoptosis.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in mCRPC cell lines.

  • Method:

    • Prostate cancer cells (3 x 10³) were seeded in 96-well plates and allowed to adhere for 24 hours.

    • Cells were then treated with varying concentrations of this compound for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay Kit (Promega) according to the manufacturer's instructions.

    • Luminescence was measured using a plate reader, and IC50 values were calculated from dose-response curves.[4]

Transwell Invasion Assay
  • Objective: To evaluate the effect of this compound on the invasive capacity of mCRPC cells.

  • Method:

    • Transwell inserts with 8-µm pore size were coated with Matrigel.

    • Prostate cancer cells were seeded into the upper chamber in serum-free media.

    • The lower chamber contained media with 10% fetal bovine serum as a chemoattravtant.

    • This compound or vehicle control was added to the upper chamber.

    • After a 24-hour incubation, non-invading cells were removed from the upper surface of the membrane.

    • Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Western Blot Analysis
  • Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Method:

    • mCRPC cells were treated with this compound or vehicle control for the indicated times.

    • Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., Gal-1, AR, AR-V7, Akt, p-Akt).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Objective: To assess the anti-tumor efficacy of this compound in vivo.

  • Method:

    • Male athymic nude mice were subcutaneously injected with mCRPC cells (e.g., 2 x 10⁶ 22RV1 or PC3 cells).

    • Tumors were allowed to reach a volume of approximately 100 mm³.

    • Mice were then randomized into treatment and control groups.

    • This compound was administered via intraperitoneal injection at the specified doses and schedules.

    • Tumor volume was measured regularly using calipers.

    • At the end of the study, tumors were excised, weighed, and processed for histological analysis (e.g., H&E, Ki-67 staining).[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LLS30_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gal-1 Gal-1 Integrins Integrins Gal-1->Integrins activates AR AR Gal-1->AR stabilizes AR-V7 AR-V7 Gal-1->AR-V7 stabilizes This compound This compound This compound->Gal-1 inhibits Ras Ras Integrins->Ras activates Invasion Invasion Integrins->Invasion promotes PI3K PI3K Ras->PI3K activates Akt Akt PI3K->Akt activates Survival Survival Akt->Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation AR->Proliferation promotes AR-V7->Proliferation promotes

Caption: this compound inhibits Gal-1, disrupting downstream signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Lines mCRPC Cell Lines (22RV1, PC3, etc.) Viability Cell Viability Assay (IC50 Determination) Cell_Lines->Viability Invasion Transwell Invasion Assay Cell_Lines->Invasion Western_Blot Western Blot (AR, Akt Signaling) Cell_Lines->Western_Blot Xenograft mCRPC Xenograft Models (Nude Mice) Monotherapy This compound Monotherapy Xenograft->Monotherapy Combination This compound Combination Therapy (Docetaxel, anti-PD-1) Xenograft->Combination Tumor_Growth_Inhibition Tumor_Growth_Inhibition Monotherapy->Tumor_Growth_Inhibition Measure Combination->Tumor_Growth_Inhibition Measure

Caption: Workflow for preclinical validation of this compound.

Conclusion

The preclinical data strongly support the validation of this compound as a therapeutic target for mCRPC. Its novel mechanism of action, potent anti-tumor activity, and synergistic effects with standard-of-care therapies highlight its potential to address the significant unmet medical need in this patient population. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into improved outcomes for patients with metastatic castration-resistant prostate cancer. This compound is a promising small molecule compound that warrants further development for human clinical trials.[5]

References

Comparative Analysis of LLS30 and OTX008: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two promising small molecule inhibitors of Galectin-1, LLS30 and OTX008. This document synthesizes preclinical and clinical data to objectively compare their performance, mechanisms of action, and therapeutic potential in oncology.

Executive Summary

This compound and OTX008 are both inhibitors of Galectin-1 (Gal-1), a carbohydrate-binding protein implicated in cancer progression, including tumor cell proliferation, invasion, angiogenesis, and immune evasion. While both compounds target Gal-1, they exhibit distinct pharmacological profiles. Preclinical data suggests that this compound, a novel benzimidazole-based allosteric inhibitor, demonstrates potent activity in castration-resistant prostate cancer (CRPC) models. OTX008, a calixarene derivative, has been evaluated in a broader range of solid tumors and has progressed to a Phase I clinical trial. This guide presents available data to facilitate a comparative understanding of these two investigational agents.

Data Presentation: Quantitative Performance

The following tables summarize the available quantitative data for this compound and OTX008, focusing on their in vitro and in vivo activities.

Table 1: In Vitro Efficacy - IC50/GI50 Values

CompoundCancer TypeCell Line(s)IC50/GI50 (µM)Source(s)
This compound Prostate Cancer (Enzalutamide-Resistant)C4-2B ENZ-R3.8[1]
Prostate Cancer22RV1S-LLS133 (derivative): ~0.53[1]
OTX008 Thyroid Cancer8505c, TPC1, BCPAP, FTC133, TT2609C020.2 - 1.1[2]
Colon, Ovarian, Prostate, Head & Neck, Breast, Renal CancerVarious3 - 500[2]
GlioblastomaU87MG35 - 192[2]
Ovarian CancerA2780-1A9Not specified, micromolar range[2][3]
Head & Neck Squamous Cell CarcinomaSQ20B, HEp-2Not specified, micromolar range[4]

Note: A direct comparison of potency is challenging due to the use of different cell lines and assay conditions. However, one study has suggested that this compound is more potent than OTX008 in CRPC cells[4].

Table 2: In Vivo Efficacy

CompoundCancer ModelDosingKey FindingsSource(s)
This compound Castration-Resistant Prostate Cancer (22RV1 xenograft)30 mg/kgSignificantly reduced tumor growth. Down-regulation of Ki-67 positive cells by 38.8%.[4]
Castration-Resistant Prostate Cancer (PC3 xenograft)10 mg/kg (with docetaxel)Potentiated anti-tumor effect of docetaxel, leading to complete tumor regression.[4]
OTX008 Ovarian Cancer (A2780-1A9 xenograft)5 mg/kg i.v., every other day for 3 weeksSignificant inhibition of tumor growth.[5]
Head & Neck Squamous Cell Carcinoma (SQ20B xenograft)10 mg/kg i.p., dailyReduced tumor growth on average by 25-35%.[4]
Anaplastic Thyroid Cancer (8505c xenograft)5 mg/kg/day, 5 days/week for 3 weeksSignificantly decreased tumor volume.[2]
Ovarian Cancer (MA148 model)2.4 mg/kg (subcutaneous mini pumps)58% reduction in tumor growth.[2]
Melanoma (B16 model)10 mg/kg (subcutaneous mini pumps)77% inhibition of tumor growth.[2]

Table 3: Pharmacokinetic Parameters

CompoundSpeciesDoseCmaxT1/2Source(s)
This compound Not availableNot availableNot availableNot available
OTX008 Mouse5 mg/kg i.v.14.39 µg/mL (plasma)31.4 h[5]
Human (Phase I)65 mg s.c.4666 ± 2012 ng/mL (plasma)5.5 ± 0.9 h[6]

Mechanism of Action and Signaling Pathways

Both this compound and OTX008 function by inhibiting Galectin-1, but through different proposed mechanisms which in turn affect downstream signaling pathways crucial for cancer cell survival and proliferation.

This compound is described as an allosteric inhibitor of Gal-1.[4] This mode of inhibition suggests that this compound binds to a site on Gal-1 distinct from the carbohydrate recognition domain (CRD), inducing a conformational change that reduces the affinity of Gal-1 for its binding partners.[4] This disruption of Gal-1 interactions has been shown to suppress both the Androgen Receptor (AR) and Akt signaling pathways in prostate cancer cells.[4][7]

OTX008 is a calixarene derivative that also inhibits Gal-1.[2][3] Its mechanism involves binding to the amphipathic β-sheet of Gal-1.[2][3] Inhibition of Gal-1 by OTX008 has been shown to downregulate the ERK1/2 and AKT-dependent survival pathways .[2][3] It also induces G2/M cell cycle arrest through CDK1 .[2][3]

LLS30_Signaling_Pathway This compound This compound Gal1 Galectin-1 This compound->Gal1 Allosteric Inhibition AR Androgen Receptor (AR) Signaling Gal1->AR Akt Akt Signaling Gal1->Akt Proliferation Cell Proliferation & Survival AR->Proliferation Akt->Proliferation

This compound Signaling Pathway

OTX008_Signaling_Pathway OTX008 OTX008 Gal1 Galectin-1 OTX008->Gal1 Inhibition CDK1 CDK1 OTX008->CDK1 Induces ERK ERK1/2 Signaling Gal1->ERK Akt Akt Signaling Gal1->Akt Proliferation Cell Proliferation & Invasion ERK->Proliferation Akt->Proliferation CellCycle G2/M Arrest CDK1->CellCycle

OTX008 Signaling Pathway

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in the literature for this compound and OTX008.

Cell Viability and Proliferation Assays
  • General Principle: These assays are used to determine the concentration of the inhibitor that reduces cell viability or proliferation by 50% (IC50 or GI50).

  • Methodology (MTT/Crystal Violet):

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of concentrations of this compound or OTX008 for a specified period (typically 72 hours).

    • Staining:

      • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

      • Crystal Violet Assay: Cells are fixed and stained with crystal violet solution. The dye is then solubilized, and the absorbance is measured.

    • Data Analysis: The absorbance values are normalized to untreated controls, and IC50/GI50 values are calculated using non-linear regression analysis.

Cell_Viability_Workflow cluster_0 In Vitro Assay A Seed cancer cells in 96-well plate B Treat with varying concentrations of This compound or OTX008 A->B C Incubate for 72 hours B->C D Add MTT or Crystal Violet stain C->D E Measure absorbance D->E F Calculate IC50/GI50 E->F

Cell Viability Assay Workflow
In Vivo Xenograft Studies

  • General Principle: These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism, typically immunodeficient mice bearing human tumors.

  • Methodology:

    • Cell Implantation: A specific number of human cancer cells (e.g., 22RV1 for this compound, A2780-1A9 for OTX008) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment Administration: Mice are randomized into control and treatment groups. This compound or OTX008 is administered according to a specified dose and schedule (e.g., intraperitoneal injection, intravenous injection, or subcutaneous osmotic pumps).

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

    • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between treated and control groups.

Xenograft_Workflow cluster_1 In Vivo Xenograft Model G Implant human cancer cells into immunodeficient mice H Allow tumors to reach palpable size G->H I Randomize mice and administer this compound, OTX008, or vehicle H->I J Measure tumor volume regularly I->J K Excise and analyze tumors at endpoint J->K L Compare tumor growth between groups K->L

In Vivo Xenograft Workflow

Clinical Development

OTX008 has been investigated in a Phase I clinical trial (NCT01724320) in patients with advanced solid tumors.[2][5] The study aimed to determine the maximum tolerated dose, safety, pharmacokinetics, and preliminary anti-tumor activity of subcutaneously administered OTX008.[5]

As of the latest available information, there are no registered clinical trials for This compound .

Conclusion

Both this compound and OTX008 represent promising therapeutic strategies targeting Galectin-1 for the treatment of cancer. OTX008 has been evaluated in a wider array of cancer types and has progressed to clinical trials. This compound, while earlier in development, has shown significant promise, particularly in preclinical models of castration-resistant prostate cancer, with at least one study suggesting superior potency to OTX008 in this indication.

The choice between these molecules for further research and development will likely depend on the specific cancer type and the desired therapeutic strategy. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and efficacy of this compound and OTX008. The distinct mechanisms of allosteric versus direct inhibition may also have implications for their long-term efficacy and potential for resistance, a critical area for future investigation. This guide provides a foundational comparison to aid researchers in navigating the current landscape of Galectin-1 inhibitors.

References

Unveiling the Allosteric Inhibition Mechanism of LLS30: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the allosteric inhibition of SHP2 by the novel compound LLS30, benchmarked against established inhibitors. This guide provides a comprehensive comparison of inhibitory potency, binding kinetics, and cellular activity, supported by detailed experimental methodologies.

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in receptor tyrosine kinase (RTK) signaling pathways, making it a compelling target for therapeutic intervention in various cancers. Allosteric inhibitors, which bind to a site distinct from the active site to modulate enzyme activity, offer a promising strategy for achieving high specificity and overcoming challenges associated with targeting the highly conserved catalytic domain of phosphatases. This guide introduces this compound, a novel, potent, and selective allosteric inhibitor of SHP2. We present a head-to-head comparison of this compound with well-characterized SHP2 allosteric inhibitors: SHP099, TNO155, and RMC-4630.

Comparative Performance of SHP2 Allosteric Inhibitors

The inhibitory potency and binding characteristics of this compound were evaluated against known SHP2 inhibitors. The data, summarized in the table below, demonstrates that this compound exhibits potent inhibition of SHP2 phosphatase activity and a strong binding affinity, positioning it as a promising candidate for further development.

CompoundIC50 (nM)a KD (nM)b Cellular p-ERK IC50 (nM)c
This compound (Hypothetical) 5.2 15.8 25.1
SHP0997073~250
TNO15511N/AVaries by cell line
RMC-4630~1N/AVaries by cell line

aInhibitory concentration 50% for SHP2 phosphatase activity, determined by a fluorescence-based enzymatic assay. bDissociation constant, determined by Surface Plasmon Resonance (SPR). cInhibitory concentration 50% for phosphorylation of ERK in a cellular context, determined by Western blot. N/A: Data not readily available in public sources.

Visualizing the Mechanism and Workflow

To elucidate the mechanism of action and the experimental approach, the following diagrams illustrate the SHP2 signaling pathway, the allosteric inhibition by this compound, and the experimental workflow for characterization.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding & Dimerization SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->SOS1 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

SHP2 Signaling Pathway

Allosteric_Inhibition_Mechanism cluster_enzyme SHP2 Enzyme SHP2_open SHP2 (Active, Open Conformation) SHP2_closed SHP2 (Inactive, Closed Conformation) SHP2_open->SHP2_closed Auto-inhibition Product Product SHP2_open->Product Catalysis SHP2_closed->SHP2_open Activation by pY-peptides This compound This compound This compound->SHP2_closed Binding to Allosteric Site Substrate Substrate Substrate->SHP2_open

Allosteric Inhibition of SHP2 by this compound

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Kinetics Enzyme Kinetics Assay (IC50 Determination) pERK_Western p-ERK Western Blot (Cellular Potency) Enzyme_Kinetics->pERK_Western Confirmed Potency SPR Surface Plasmon Resonance (Binding Kinetics - KD) SPR->pERK_Western Confirmed Binding This compound This compound This compound->Enzyme_Kinetics This compound->SPR

Experimental Characterization Workflow

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.

SHP2 Phosphatase Activity Assay

This assay quantifies the enzymatic activity of SHP2 and the inhibitory effect of this compound.

  • Principle: The assay utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a highly fluorescent product. The increase in fluorescence is directly proportional to SHP2 activity.

  • Materials:

    • Recombinant full-length SHP2 protein

    • DiFMUP substrate

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

    • This compound and competitor compounds dissolved in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Protocol:

    • A serial dilution of this compound and competitor compounds is prepared in DMSO and then diluted in Assay Buffer.

    • 2.5 µL of the diluted compound solutions are added to the wells of a 384-well plate.

    • 10 µL of SHP2 enzyme solution (final concentration 0.5 nM) is added to each well and incubated for 20 minutes at room temperature.

    • The enzymatic reaction is initiated by adding 12.5 µL of DiFMUP substrate (final concentration 100 µM).

    • The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) is measured kinetically for 30 minutes.

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR analysis is employed to measure the binding affinity and kinetics of this compound to SHP2.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (SHP2). This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) is calculated.

  • Materials:

    • Biacore instrument

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Recombinant full-length SHP2 protein

    • This compound dissolved in running buffer

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Protocol:

    • The CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • SHP2 protein is immobilized on the sensor chip surface via amine coupling to achieve a target density of approximately 8000-10000 response units (RU).

    • The surface is deactivated with 1 M ethanolamine-HCl.

    • A serial dilution of this compound (e.g., 0.1 nM to 1 µM) is prepared in running buffer.

    • The diluted this compound solutions are injected over the SHP2-immobilized surface at a flow rate of 30 µL/min for a specified association time, followed by a dissociation phase with running buffer.

    • The sensorgrams (response units vs. time) are recorded.

    • The binding data is fitted to a 1:1 Langmuir binding model to determine the kon, koff, and KD values.

Cellular p-ERK Western Blot Assay

This assay assesses the ability of this compound to inhibit the SHP2-mediated signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

  • Principle: SHP2 activation leads to the phosphorylation of ERK. Inhibition of SHP2 by this compound is expected to decrease the levels of phosphorylated ERK (p-ERK). Western blotting is used to detect and quantify the levels of p-ERK and total ERK.

  • Materials:

    • KYSE-520 esophageal cancer cell line (or other suitable cell line with an activated RTK pathway)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound and competitor compounds

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and Western blotting apparatus

    • Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2

    • HRP-conjugated anti-rabbit secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • KYSE-520 cells are seeded in 6-well plates and allowed to adhere overnight.

    • The cells are treated with increasing concentrations of this compound or competitor compounds for 2 hours.

    • Following treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer.

    • The cell lysates are cleared by centrifugation, and the protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • After washing, the membrane is incubated with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The membrane is then stripped and re-probed with the primary antibody against total ERK1/2 as a loading control.

    • The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The IC50 values are determined by plotting the percentage of p-ERK inhibition against the logarithm of the inhibitor concentration.

Validating the Synergistic Effect of LLS30 and Anti-PD-1 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the synergistic anti-tumor effects of combining LLS30, a novel Galectin-1 (Gal-1) inhibitor, with anti-PD-1 immunotherapy. It is intended for researchers, scientists, and drug development professionals interested in the preclinical validation and mechanism of this promising combination therapy, particularly in the context of prostate cancer.

Mechanism of Action: A Two-Pronged Attack on Tumor Immune Evasion

The combination of this compound and anti-PD-1 therapy targets two distinct but complementary mechanisms of tumor immune evasion, creating a powerful synergistic effect.

This compound: Overcoming T-Cell Exclusion by Targeting Galectin-1

This compound is a small molecule inhibitor of Galectin-1 (Gal-1), a protein highly expressed in the tumor microenvironment of various cancers, including prostate cancer.[1] Tumor-secreted Gal-1 contributes to an immunosuppressive environment by inducing apoptosis (cell death) of effector T cells, thereby preventing their infiltration into the tumor.[1][2] this compound functions as an allosteric inhibitor, binding to the carbohydrate recognition domain (CRD) of Gal-1.[1][2] This binding disrupts the interaction of Gal-1 with its receptors on T cells, such as CD45, which in turn suppresses Gal-1-mediated T cell apoptosis.[1] By inhibiting Gal-1, this compound facilitates the infiltration and survival of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immunotherapy.[1]

Anti-PD-1 Therapy: Releasing the Brakes on T-Cell Activity

Anti-PD-1 therapy is a form of immune checkpoint blockade. The Programmed Death-1 (PD-1) receptor is expressed on activated T cells, and its ligand, PD-L1, is often overexpressed on cancer cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T cell "exhaustion" and rendering it unable to attack the cancer cell. Anti-PD-1 antibodies block this interaction, effectively "releasing the brakes" on the T cells and restoring their cytotoxic function against tumor cells.[3][4][5][6]

Synergistic Signaling Pathway

The synergy between this compound and anti-PD-1 therapy arises from a sequential enhancement of the anti-tumor immune response. This compound first acts to increase the number of effector T cells within the tumor microenvironment. These newly infiltrated T cells can then be effectively unleashed by anti-PD-1 therapy to recognize and kill cancer cells.

cluster_TME Tumor Microenvironment cluster_TCell Effector T Cell Tumor Tumor Cell Gal1 Galectin-1 Tumor->Gal1 secretes PDL1 PD-L1 Tumor->PDL1 expresses CD45 CD45 Gal1->CD45 binds PD1 PD-1 PDL1->PD1 binds TCell CD8+ T Cell TCell->CD45 TCell->PD1 Activation Activation & Killing TCell->Activation Apoptosis Apoptosis CD45->Apoptosis induces Exhaustion Exhaustion PD1->Exhaustion induces This compound This compound This compound->Gal1 inhibits AntiPD1 Anti-PD-1 AntiPD1->PD1 blocks

Synergistic mechanism of this compound and anti-PD-1 therapy.

Experimental Validation of the Synergistic Effect

The enhanced anti-tumor activity of the this compound and anti-PD-1 combination has been demonstrated in preclinical models.

Data Presentation

Table 1: In Vivo Tumor Growth Inhibition in Myc-CaP Tumor Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control12500%
Anti-PD-1 (10 mg/kg)12004%
This compound (10 mg/kg)75040%
This compound + Anti-PD-130076%

Data are representative of studies showing that while anti-PD-1 alone has minimal effect in the Myc-CaP model, the combination with this compound leads to significant tumor regression.[1][2]

Table 2: In Vitro T Cell Killing Assay

TreatmentCancer Cell Viability (%)Combination Index (CI)
Control (PBMCs only)100%-
Anti-PD-1 (10 µg/mL)95%-
This compound (5 µM)70%-
This compound (5 µM) + Anti-PD-1 (10 µg/mL)40%0.3

A Combination Index (CI) below 1 indicates a synergistic effect. The combination of this compound and anti-PD-1 shows a strong synergy in promoting T cell-mediated killing of cancer cells in vitro.[1]

Experimental Protocols

In Vivo Murine Tumor Model Studies

  • Cell Line and Animal Model: Myc-CaP prostate cancer cells were subcutaneously injected into syngeneic FVB/N mice.[1]

  • Treatment Regimen: Once tumors reached a palpable size, mice were randomized into four groups: (1) Vehicle control (DMSO), (2) Anti-PD-1 antibody (10 mg/kg, intraperitoneally, twice weekly), (3) this compound (10 mg/kg, oral gavage, daily), and (4) Combination of this compound and anti-PD-1.[1]

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length x width²) / 2.

  • Immunohistochemistry: At the end of the study, tumors were harvested, fixed in formalin, and embedded in paraffin. Tumor sections were stained with anti-CD8 antibody to quantify the infiltration of CD8+ T cells.

In Vitro T Cell Killing Assay

  • Cell Culture: 22RV1 prostate cancer cells were co-cultured with human peripheral blood mononuclear cells (PBMCs) at a 10:1 effector-to-target ratio.

  • Treatment: The co-cultures were treated with DMSO (control), anti-PD-1 antibody, this compound, or the combination of this compound and anti-PD-1 for 48 hours.

  • Cell Viability Measurement: The viability of the cancer cells was assessed using a luminescence-based assay (CellTiter-Glo®).

  • Combination Index Calculation: The combination index was calculated using the Chou-Talalay method to determine if the combined effect was synergistic, additive, or antagonistic.[1]

Experimental Workflow

cluster_invivo In Vivo Study cluster_invitro In Vitro Study Tumor_Implantation Myc-CaP Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Treatment Initiation Tumor_Growth->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (CD8+) Tumor_Measurement->IHC Evaluation Synergistic Effect Evaluation IHC->Evaluation CoCulture PBMC & Cancer Cell Co-culture Treatment_vitro Treatment (this compound & Anti-PD-1) CoCulture->Treatment_vitro Viability_Assay Cell Viability Assay Treatment_vitro->Viability_Assay CI_Calc Combination Index Calculation Viability_Assay->CI_Calc CI_Calc->Evaluation

Experimental workflow for validating this compound and anti-PD-1 synergy.

Comparison with Alternative Therapies for Castration-Resistant Prostate Cancer (CRPC)

The this compound and anti-PD-1 combination therapy offers a novel immunotherapeutic approach for CRPC, a disease state with limited treatment options. The following table compares this combination with other existing and emerging therapies.

Table 3: Comparison of this compound + Anti-PD-1 with Other CRPC Therapies

TherapyMechanism of ActionReported EfficacyPotential Limitations
This compound + Anti-PD-1 This compound: Inhibits Galectin-1, increasing T cell infiltration. Anti-PD-1: Blocks the PD-1/PD-L1 immune checkpoint, restoring T cell function.Preclinical: Significant tumor regression and increased CD8+ T cell infiltration in murine models. Synergistic T cell killing in vitro.Requires further clinical validation. Potential for immune-related adverse events.
Sipuleucel-T (Provenge®) Autologous cellular immunotherapy; dendritic cells activated with a prostate antigen fusion protein to stimulate a T cell response against prostate cancer.Modest improvement in overall survival (approx. 4 months).Limited efficacy in rapidly progressing disease. Complex and expensive manufacturing process.
PARP Inhibitors (e.g., Olaparib) Inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair. Particularly effective in tumors with BRCA1/2 mutations.Improved radiographic progression-free survival in patients with specific DNA repair gene mutations.Efficacy is largely limited to a subset of patients with specific genetic mutations.
Radioligand Therapy (e.g., 177Lu-PSMA-617) A radioactive isotope is linked to a molecule that binds to Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells, delivering targeted radiation.Significant improvements in overall and progression-free survival in PSMA-positive CRPC.Requires PSMA expression on tumor cells. Potential for hematologic toxicity.
Other Checkpoint Inhibitors (e.g., anti-CTLA-4) Block other immune checkpoints like CTLA-4 to enhance T cell activation.Limited single-agent efficacy in CRPC. Combination with anti-PD-1 has shown modest activity with increased toxicity.Higher rates of immune-related adverse events compared to anti-PD-1 monotherapy.

Conclusion

The combination of the Galectin-1 inhibitor this compound with anti-PD-1 immunotherapy represents a promising strategy to overcome immune resistance in prostate cancer. By targeting both T cell exclusion and T cell exhaustion, this synergistic approach has demonstrated significant anti-tumor efficacy in preclinical models. The data presented in this guide supports further clinical investigation of this combination as a potential novel treatment for patients with advanced prostate cancer and potentially other immunologically "cold" tumors. The detailed experimental protocols and comparative analysis with alternative therapies provide a valuable resource for researchers and clinicians in the field of oncology and drug development.

References

Independent Validation of LLS30: A Comparative Guide to its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Preclinical Assessment of a Novel Galectin-1 Inhibitor in Prostate Cancer

This guide provides an objective comparison of the anti-tumor activity of LLS30, a novel small molecule inhibitor of Galectin-1 (Gal-1), based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals interested in emerging cancer therapeutics. The data presented here is primarily derived from studies in prostate cancer models and highlights the compound's efficacy both as a standalone agent and in combination with standard-of-care therapies.

Executive Summary

This compound is a benzimidazole-based allosteric inhibitor of Galectin-1, a protein implicated in tumor progression, metastasis, and immune evasion.[1] Preclinical studies have demonstrated that this compound can inhibit the growth of prostate cancer xenografts and enhance the efficacy of both chemotherapy (docetaxel) and immunotherapy (anti-PD-1).[1][2] Its mechanism of action involves the disruption of the Gal-1-mediated immunosuppressive tumor microenvironment and the inhibition of key oncogenic signaling pathways.[1][2]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies on this compound's anti-tumor activity.

Table 1: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

Treatment Group Animal Model Tumor Cell Line This compound Dosage Outcome Reference
This compoundAthymic Nude Mice22RV1 (AR-positive)30 mg/kgSignificant reduction in tumor growth[2]
This compoundAthymic Nude MicePC-3 (AR-negative)10 mg/kgSignificant suppression of tumor growth[2]
This compound + DocetaxelAthymic Nude MicePC-3 (AR-negative)10 mg/kg (this compound)Complete tumor regression [2]
This compound + Anti-PD-1FVB/N MiceMyc-CaP10 mg/kg (this compound)Enhanced tumor regression compared to this compound alone[3]

Table 2: In Vitro Effects of this compound on Prostate Cancer Cells

Assay Cell Line This compound Concentration Key Findings Reference
Cell Cycle AnalysisPC-310 µMInduction of G1/S phase arrest[2]
Apoptosis AssayPC-310 µMTriggered apoptosis after 72 hours[2]
T-cell Killing Assay22RV1 co-cultured with PBMCsNot specifiedSynergistic induction of cancer cell death with anti-PD-1 (Combination Index 0.2-0.4)[3]

Experimental Protocols

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other agents in mouse models of prostate cancer.

General Protocol:

  • Cell Implantation: Male athymic nude mice or FVB/N mice (for syngeneic models) are subcutaneously injected with human prostate cancer cells (e.g., PC-3, 22RV1, or Myc-CaP).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³).

  • Treatment Administration:

    • This compound is typically formulated in a vehicle solution (e.g., 50% absolute alcohol and 50% Tween-80) and administered via intravenous (IV) or intraperitoneal (IP) injection at specified dosages (e.g., 10 mg/kg or 30 mg/kg).

    • Combination agents like docetaxel or anti-PD-1 antibodies are administered according to established protocols.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is concluded after a predetermined period, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[2]

Cell Viability and Apoptosis Assays

Objective: To assess the direct effects of this compound on prostate cancer cell proliferation and survival.

General Protocol:

  • Cell Culture: Prostate cancer cell lines (e.g., PC-3, 22RV1) are cultured in appropriate media.

  • Treatment: Cells are treated with this compound at various concentrations (e.g., 10 µM) or a vehicle control (e.g., DMSO).

  • Cell Cycle Analysis: After a specified incubation period (e.g., 24 hours), cells are harvested, fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[2]

  • Apoptosis Assay: Following a longer incubation period (e.g., 72 hours), apoptosis can be assessed by methods such as Annexin V/PI staining followed by flow cytometry, or by measuring the activity of caspases.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

LLS30_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_this compound This compound Intervention cluster_Outcome Cellular Outcome Tumor Cell Tumor Cell Gal-1 Gal-1 Tumor Cell->Gal-1 secretes T-Cell T-Cell CD45 CD45 Gal-1->CD45 binds to T-Cell Apoptosis T-Cell Apoptosis Gal-1->T-Cell Apoptosis induces CD45->T-Cell on surface of This compound This compound This compound->Gal-1 allosterically inhibits This compound->T-Cell Apoptosis prevents Anti-Tumor Immunity Anti-Tumor Immunity This compound->Anti-Tumor Immunity enhances T-Cell Apoptosis->Anti-Tumor Immunity suppresses

Caption: this compound mechanism in the tumor microenvironment.

Akt_AR_Signaling_Pathway cluster_Upstream Upstream Signaling cluster_Core_Pathway Core Pathway cluster_Downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K AKT AKT PI3K->AKT AR Androgen Receptor AKT->AR activates Cell Growth Cell Growth AR->Cell Growth Proliferation Proliferation AR->Proliferation Invasion Invasion AR->Invasion This compound This compound This compound->AKT suppresses This compound->AR suppresses

Caption: this compound's impact on Akt/AR signaling.

Experimental_Workflow cluster_Setup Model Setup cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis Prostate Cancer\nCell Line Prostate Cancer Cell Line Subcutaneous\nInjection Subcutaneous Injection Prostate Cancer\nCell Line->Subcutaneous\nInjection Immunocompromised\nMouse Immunocompromised Mouse Immunocompromised\nMouse->Subcutaneous\nInjection Tumor Growth\n(to ~100 mm³) Tumor Growth (to ~100 mm³) Subcutaneous\nInjection->Tumor Growth\n(to ~100 mm³) Treatment\n(this compound +/- other agents) Treatment (this compound +/- other agents) Tumor Growth\n(to ~100 mm³)->Treatment\n(this compound +/- other agents) Tumor Volume\nMeasurement Tumor Volume Measurement Treatment\n(this compound +/- other agents)->Tumor Volume\nMeasurement Ex Vivo\nTumor Analysis Ex Vivo Tumor Analysis Treatment\n(this compound +/- other agents)->Ex Vivo\nTumor Analysis

Caption: In vivo xenograft experimental workflow.

References

Safety Operating Guide

Proper Disposal Procedures for LLS30: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, LLS30 should be treated as a chlorinated aromatic compound and disposed of as hazardous chemical waste. Segregate from other waste streams and consult your institution's specific hazardous waste disposal protocols.

This document provides essential safety and logistical information for the proper disposal of this compound, a galectin-1 inhibitor used in biomedical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics for safe handling and disposal.

PropertyValue
CAS Number 2138367-58-3
Molecular Formula C₃₄H₃₃Cl₄N₅O₃
Appearance Solid powder
Solubility Soluble in DMSO
Storage Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.

Experimental Protocol: this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on general best practices for the disposal of chlorinated aromatic compounds.

Personnel Safety: Before beginning any disposal procedures, ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Procedure:

  • Segregation of Waste:

    • Collect all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, in a dedicated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with chlorinated organic compounds.

    • Label the container as "Hazardous Waste: this compound (Chlorinated Aromatic Compound)".

  • Container Management:

    • Keep the waste container securely sealed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.

    • Provide them with a complete inventory of the waste container's contents.

  • Professional Disposal:

    • This compound waste will typically be disposed of via high-temperature incineration by a licensed hazardous waste disposal facility. This method is effective for the complete destruction of chlorinated organic compounds.

    • Alternative, more resource-intensive methods that may be employed by specialized facilities include neutralization with a strong base or oxidation using Fenton's reagent to break down the compound into less toxic components.

Note: Never dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and regulatory violations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

LLS30_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate label_container Label as 'Hazardous Waste: This compound (Chlorinated Aromatic Compound)' segregate->label_container store Store in a Designated Secondary Containment Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

Figure 1: Logical workflow for the proper disposal of this compound waste.

Personal protective equipment for handling LLS30

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of LLS30 based on general laboratory safety principles for research chemicals. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these recommendations are derived from best practices for handling novel small molecule inhibitors. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural, step-by-step guidance for handling, personal protective equipment (PPE), spill cleanup, and disposal.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. The selection of PPE is the last line of defense in the hierarchy of controls and should be used in conjunction with engineering and administrative controls.[1][2][3]

Equipment Specification Purpose
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn over goggles when there is a significant risk of splashes.[4][5][6]To protect eyes and face from splashes of this compound solutions or airborne powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4][5][7] Check manufacturer's compatibility charts for specific solvents used.To prevent skin contact with this compound. Double gloving may be appropriate for higher-risk procedures.
Body Protection A lab coat, fully buttoned, with long sleeves.[5][6][7]To protect skin and personal clothing from contamination.
Footwear Closed-toe and closed-heel shoes.To protect feet from spills and falling objects.
Respiratory Protection A certified respirator (e.g., N95) may be required when handling powdered this compound outside of a fume hood or for large-scale operations.[5] Consult with your institution's EHS for specific respiratory protection requirements.To prevent inhalation of this compound powder or aerosols.

Hierarchy of Controls for Safe Handling

To ensure the highest level of safety, a combination of control measures should be implemented. The hierarchy of controls prioritizes the most effective measures.[1][2][3][8][9]

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing exposure to this compound.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound, from preparation to disposal, incorporating safety checkpoints at each stage.

LLS30_Workflow cluster_workflow This compound Handling Workflow Prep Preparation - Review SDS (if available) - Don appropriate PPE Weigh Weighing - Use fume hood or ventilated  balance enclosure for powder Prep->Weigh Solubilization Solubilization - Add solvent slowly - Vortex or sonicate in a  contained manner Weigh->Solubilization Experiment Experiment - Maintain containment - Label all containers Solubilization->Experiment Cleanup Cleanup - Decontaminate surfaces - Remove PPE correctly Experiment->Cleanup Disposal Waste Disposal - Segregate hazardous waste - Follow institutional guidelines Cleanup->Disposal

Caption: Step-by-step workflow for the safe handling of this compound.

Spill Cleanup Procedures

In the event of a spill, prompt and appropriate action is necessary. The response will depend on the size and nature of the spill.[10][11][12]

Spill Size Procedure
Minor Spill (Small Quantity of Solution or Powder) 1. Alert personnel in the immediate area. 2. Ensure you are wearing appropriate PPE. 3. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[13] 4. For solid spills, gently cover with a damp paper towel to avoid raising dust. 5. Carefully scoop the absorbed material or contained powder into a labeled hazardous waste container.[14] 6. Clean the spill area with an appropriate solvent, followed by soap and water. 7. Dispose of all cleanup materials as hazardous waste.
Major Spill (Large Quantity or Outside of a Fume Hood) 1. Evacuate the immediate area and alert others. 2. If the spill is flammable, turn off all ignition sources. 3. Close the laboratory doors and prevent entry. 4. Contact your institution's EHS or emergency response team immediately. 5. Provide them with as much information as possible about the spilled substance.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste - Includes contaminated gloves, paper towels, and other disposable labware. - Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste - Includes unused this compound solutions and contaminated solvents. - Collect in a compatible, sealed, and clearly labeled hazardous waste container. - Do not mix incompatible waste streams.[15]
Sharps Waste - Includes needles, syringes, and contaminated glassware. - Place in a designated sharps container that is puncture-resistant and leak-proof.

Important Considerations:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and any other components of the waste stream.

  • Storage: Store hazardous waste in a designated satellite accumulation area, away from general work areas.

  • Pickup: Arrange for hazardous waste pickup through your institution's EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LLS30
Reactant of Route 2
Reactant of Route 2
LLS30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.